molecular formula C7H7N3OS B052204 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine CAS No. 113713-60-3

2-Mercapto-5-methoxyimidazole[4,5-b]pyridine

Cat. No.: B052204
CAS No.: 113713-60-3
M. Wt: 181.22 g/mol
InChI Key: PNYFSMIUARCIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercapto-5-methoxyimidazole[4,5-b]pyridine is a useful research compound. Its molecular formula is C7H7N3OS and its molecular weight is 181.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methoxy-1,3-dihydroimidazo[4,5-b]pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-11-5-3-2-4-6(9-5)10-7(12)8-4/h2-3H,1H3,(H2,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYFSMIUARCIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456136
Record name 5-Methoxy-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113713-60-3
Record name 1,3-Dihydro-5-methoxy-2H-imidazo[4,5-b]pyridine-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113713-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Imidazo[4,5-b]pyridine-2-thione, 1,3-dihydro-5-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.812
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. The document details a five-step synthetic pathway, presents key physical and spectroscopic data, and includes detailed experimental protocols. Additionally, a relevant biological pathway modulated by similar imidazo[4,5-b]pyridine derivatives is visualized to provide context for potential therapeutic applications.

Introduction

The imidazo[4,5-b]pyridine scaffold is a significant pharmacophore due to its structural analogy to purines, which allows for interaction with a variety of biological targets. Derivatives of this scaffold have shown a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] this compound is a key intermediate for the synthesis of more complex molecules in drug discovery programs. This guide outlines a robust synthetic route to this compound and provides its characteristic data.

Synthesis Pathway

An improved process for the synthesis of this compound has been developed, starting from 2,6-dichloropyridine. The five-step synthesis involves methoxylation, nitration, amination, reduction, and cyclization, with a reported overall yield of up to 45.7%.[3]

Synthesis_Workflow Start 2,6-Dichloropyridine Step1 Methoxylation Start->Step1 Intermediate1 2-Chloro-6-methoxypyridine Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 2-Chloro-6-methoxy-3-nitropyridine Step2->Intermediate2 Step3 Amination Intermediate2->Step3 Intermediate3 2-Amino-6-methoxy-3-nitropyridine Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 Intermediate4 2,3-Diamino-6-methoxypyridine Step4->Intermediate4 Step5 Cyclization Intermediate4->Step5 End 2-Mercapto-5-methoxy- imidazole[4,5-b]pyridine Step5->End

Figure 1: Synthetic workflow for this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of the target compound is provided below.

PropertyValueReference
Molecular Formula C₇H₇N₃OS[4]
Molecular Weight 181.22 g/mol [4]
Appearance Off-white to beige powder[5]
Melting Point 238-241 °C[5]
Boiling Point 324.9 ± 52.0 °C (Predicted)[5]
Density 1.55 ± 0.1 g/cm³ (Predicted)[5]
pKa 7.39 ± 0.40 (Predicted)[5]
CAS Number 113713-60-3[5]

Spectroscopic Characterization (Predicted)

While the synthesis has been reported and confirmed by spectroscopic methods, the detailed publicly available data is limited. The following tables present the expected spectroscopic characteristics based on the structure of this compound and data from analogous compounds.

4.1. ¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 12.0 - 13.0br s1HN-H (imidazole)
~ 11.0 - 12.0br s1HS-H (thiol)
~ 7.0 - 7.5d1HAromatic H (pyridine)
~ 6.5 - 7.0d1HAromatic H (pyridine)
~ 3.8 - 4.0s3HOCH₃

4.2. ¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)Assignment
~ 170 - 180C=S (thiourea)
~ 150 - 160C-OCH₃ (pyridine)
~ 140 - 150Quaternary C (imidazole)
~ 130 - 140Quaternary C (pyridine)
~ 110 - 120Aromatic CH (pyridine)
~ 100 - 110Aromatic CH (pyridine)
~ 55 - 60OCH₃

4.3. FTIR Spectroscopy (Predicted)

Wavenumber (cm⁻¹)Assignment
~ 3100 - 3000N-H stretch (imidazole)
~ 2600 - 2550S-H stretch (mercapto)
~ 1620 - 1580C=N stretch (imidazole)
~ 1500 - 1400Aromatic C=C stretch
~ 1250 - 1200C-O-C stretch (asymmetric)
~ 1050 - 1000C-O-C stretch (symmetric)
~ 1100 - 1000C=S stretch

4.4. Mass Spectrometry (Predicted)

m/zAssignment
~ 181[M]⁺ (Molecular ion)
~ 182[M+H]⁺ (Protonated)

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound based on the published five-step process.

Step 1: Methoxylation of 2,6-Dichloropyridine

  • To a solution of sodium methoxide in methanol, add 2,6-dichloropyridine.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain 2-chloro-6-methoxypyridine.

Step 2: Nitration of 2-Chloro-6-methoxypyridine

  • Dissolve 2-chloro-6-methoxypyridine in concentrated sulfuric acid at 0 °C.

  • Add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the low temperature.

  • Stir the reaction mixture at room temperature until TLC indicates the consumption of the starting material.

  • Pour the reaction mixture onto crushed ice and neutralize with a base to precipitate the product.

  • Filter, wash with water, and dry to yield 2-chloro-6-methoxy-3-nitropyridine.

Step 3: Amination of 2-Chloro-6-methoxy-3-nitropyridine

  • In a sealed vessel, dissolve 2-chloro-6-methoxy-3-nitropyridine in an alcoholic solution of ammonia.

  • Heat the mixture at an elevated temperature and pressure for several hours.

  • Cool the reaction vessel, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization to afford 2-amino-6-methoxy-3-nitropyridine.

Step 4: Reduction of 2-Amino-6-methoxy-3-nitropyridine

  • Dissolve 2-amino-6-methoxy-3-nitropyridine in a suitable solvent such as methanol.

  • Add a catalyst, for example, 10% Pd/C.

  • Carry out the hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 3 bar) until the pressure remains constant.[5]

  • Filter off the catalyst and use the filtrate containing 2,3-diamino-6-methoxypyridine directly in the next step.

Step 5: Cyclization to this compound

  • To the filtrate from the previous step, add carbon disulfide and a base such as potassium hydroxide.[5]

  • Reflux the reaction mixture, monitoring its progress by TLC.[5]

  • Upon completion, cool the reaction and remove the solvent under reduced pressure.[5]

  • Acidify the residue to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization to obtain this compound.

Biological Context: A Potential Signaling Pathway

While the specific biological targets of this compound are not extensively documented, many imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key regulator of transcription elongation. Its inhibition can lead to the downregulation of anti-apoptotic proteins, making it an attractive target in cancer therapy.

CDK9_Pathway cluster_transcription Transcription Elongation Control cluster_inhibition Inhibition by Imidazo[4,5-b]pyridine PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation of CTD (Ser2) DSIF_NELF DSIF/NELF (Negative Elongation Factors) PTEFb->DSIF_NELF Phosphorylation ProductiveElongation Productive Elongation RNAPII->ProductiveElongation Release DSIF_NELF->RNAPII Pausing Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->PTEFb Inhibition

Figure 2: CDK9 signaling pathway and its inhibition.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined five-step synthesis is a viable route for obtaining this valuable intermediate. While experimental spectroscopic data is not widely available, the predicted data herein serves as a useful reference for researchers. The potential for imidazo[4,5-b]pyridine derivatives to modulate key biological pathways, such as CDK9 signaling, underscores the importance of this scaffold in modern drug discovery.

References

A Spectroscopic Guide to Novel Imidazole[4,5-b]pyridine Derivatives: Characterization and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[4,5-b]pyridine scaffold represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] Structurally, these compounds are bioisosteres of natural purines, allowing them to interact with a wide array of biological targets.[1][2] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] Their therapeutic potential is often linked to their ability to modulate cellular pathways, for instance, by acting as kinase inhibitors.[2][4]

The synthesis of novel derivatives and the subsequent confirmation of their molecular structures are foundational to the drug discovery process. Spectroscopic analysis provides an indispensable toolkit for the unambiguous characterization of these molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible & Fluorescence Spectroscopy offer detailed insights into the molecular framework, functional groups, and electronic properties of these compounds.[5]

This technical guide provides a comprehensive overview of the key spectroscopic methods used to analyze novel imidazo[4,5-b]pyridine derivatives. It includes detailed experimental protocols, structured data tables for representative compounds, and visualizations of analytical workflows and potential mechanisms of action to serve as a practical resource for researchers in the field.

Synthesis and Spectroscopic Workflow

The journey from synthesis to biological screening relies on a systematic workflow to ensure the purity and structural integrity of the target compounds. The initial synthesis is followed by purification and a suite of spectroscopic analyses to confirm the identity of the final product.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization Reactants 2,3-Diaminopyridine Derivative + Aromatic Aldehyde Synthesis Condensation Reaction (e.g., Reflux in EtOH with I₂ catalyst) Reactants->Synthesis Step 1 Crude Crude Imidazo[4,5-b]pyridine Synthesis->Crude Purification Column Chromatography (Silica Gel) Crude->Purification Step 2 Product Purified Novel Derivative Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Analysis MS Mass Spectrometry (HRMS) Product->MS Analysis FTIR FTIR Spectroscopy Product->FTIR Analysis UV_Vis UV-Vis & Fluorescence Spectroscopy Product->UV_Vis Analysis G cluster_pathway Simplified Kinase Signaling Pathway Signal Growth Factor Signal Receptor Receptor Signal->Receptor 1. Binds Kinase Protein Kinase Receptor->Kinase 2. Activates Substrate_P Phosphorylated Substrate Protein Kinase->Substrate_P 3. Phosphorylates ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Response Cellular Response (e.g., Proliferation) Substrate_P->Response 4. Triggers Inhibitor Imidazole[4,5-b]pyridine Derivative Inhibitor->Kinase Inhibits

References

Biological activity screening of mercapto-substituted imidazopyridines

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the biological activity screening of mercapto-substituted imidazopyridines.

Introduction

Imidazopyridines are a significant class of fused heterocyclic compounds that have garnered substantial attention in medicinal chemistry. Their structural similarity to purines allows them to interact with a wide range of biological targets, acting as "privileged scaffolds" in drug discovery.[1][2] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and enzyme inhibitory effects.[1][3] The introduction of a mercapto (-SH) or substituted-mercapto group can significantly modulate the compound's physicochemical properties and biological activity, often enhancing its potency and target specificity. This guide provides a comprehensive overview of the screening methodologies, quantitative biological data, and key signaling pathways associated with mercapto-substituted imidazopyridines.

Biological Activities and Therapeutic Potential

The imidazopyridine core is a versatile scaffold that has been explored for various therapeutic applications.[1] Derivatives have shown potent activity against a range of diseases.

  • Anticancer Activity: Imidazopyridine derivatives have demonstrated significant antiproliferative effects against numerous human cancer cell lines, including breast, lung, prostate, and leukemia.[4][5] The mechanism of action often involves the inhibition of key enzymes in cancer progression, such as protein kinases (e.g., FLT3, c-Met) or tubulin polymerization.[4][6][7]

  • Antimicrobial Activity: Several imidazopyridine derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.[8][9][10] The proposed mechanisms often involve targeting essential bacterial enzymes, such as peptide deformylase or those involved in cell wall synthesis.[9][10]

  • Enzyme Inhibition: Beyond cancer and infectious diseases, these compounds have been developed as specific enzyme inhibitors. For example, certain imidazopyridine amides are potent inhibitors of the mycobacterial CIII₂CIV₂ respiratory supercomplex, showing promise as antitubercular agents.[11] Others have been investigated as inhibitors of kinases like Glycogen Synthase Kinase-3 (GSK-3) and Checkpoint Kinase 2 (Chk2).[2][6]

Data Presentation: Biological Activity

The following tables summarize the quantitative data for various imidazopyridine derivatives against different biological targets.

Table 1: Anticancer Activity of Imidazopyridine Derivatives

Compound/Series Cancer Cell Line Assay Type Activity Metric (IC₅₀/GI₅₀) Reference
Compound 5a, 5d MOLM-13, MV4-11 (Leukemia) Antiproliferation Good bioactivity [4][12]
Compound 6h MCF-7 (Breast) Antiproliferation Most active of series [5]
Compound 6h A549 (Lung), DU145 (Prostate) Antiproliferation Remarkable results [5]
Imidazopyridine-quinoline hybrid (12) HeLa, MDA-MB-231, ACHN, HCT-15 SRB Assay 0.29 - 0.35 µM [13]
Imidazopyridine-carbazole hybrid (13) HeLa, MDA-MB-231, ACHN, HCT-15 SRB Assay 0.30 - 0.41 µM [13]
IP-5 HCC1937 (Breast) MTT Assay 45 µM [14]
IP-6 HCC1937 (Breast) MTT Assay 47.7 µM [14]
Imidazopyridine-triazole conjugate (14) A549 (Lung) Antiproliferation 0.51 µM [6]
Compound 60 MCF-7 (Breast) Antiproliferation 6.5 µM [6]

| Compound 7g | c-Met expressing cancer cells | Cellular Assay | 253 nM |[7] |

Table 2: Antimicrobial Activity of Imidazopyridine Derivatives

Compound/Series Bacterial Strain Assay Type Activity Metric (MIC) Reference
Derivative 14 E. coli Broth Dilution 32 µM [3]
2H-chromene-based IZPs K. oxytoca, S. pyogenes, S. aureus, E. coli Not Specified Potent activity [10]
Fluorinated derivative (4a) S. aureus Not Specified 7.8 µg/mL [10]
Pyrazolo-IZP conjugate (5) MRSA, S. aureus, E. coli, S. typhi, K. pneumoniae Not Specified Zone of inhibition >9 mm [10]

| Compound 3 | E. coli | Microdilution | 9.091 µg/mL |[15] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of biological screening results.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[14]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCC1937, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test imidazopyridine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[14]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or acidic isopropanol, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16]

Protocol:

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight on an appropriate agar medium. Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.[17]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[16]

Visualizations: Workflows and Pathways

general_screening_workflow General Workflow for Biological Activity Screening cluster_discovery Discovery Phase cluster_validation Validation & Optimization Phase Synthesis Compound Synthesis (Imidazopyridine Derivatives) PrimaryScreen Primary Screening (e.g., MTT for anticancer, MIC for antimicrobial) Synthesis->PrimaryScreen HitID Hit Identification (Compounds meeting activity threshold) PrimaryScreen->HitID SecondaryScreen Secondary Assays (Dose-response, selectivity) HitID->SecondaryScreen Active 'Hits' SAR Structure-Activity Relationship (SAR) Studies SecondaryScreen->SAR LeadOpt Lead Optimization (Chemical modification to improve properties) SAR->LeadOpt LeadOpt->Synthesis New Analogs

Caption: A flowchart illustrating the drug discovery process for imidazopyridines.

mtt_assay_workflow Experimental Workflow for MTT Assay A 1. Seed Cancer Cells in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat with Imidazopyridine Compounds (Serial Dilutions) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate (3-4 hours) E->F G 7. Solubilize Formazan Crystals (add DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Data Analysis (Calculate IC50) H->I

Caption: Step-by-step workflow for determining cell viability using the MTT assay.

kinase_inhibition_pathway Mechanism of Kinase Inhibition by Imidazopyridines cluster_pathway Cellular Signaling Kinase Protein Kinase (e.g., FLT3, c-Met) PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates ATP ATP ATP->Kinase Binds to active site Substrate Substrate Protein Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor Imidazopyridine Inhibitor Blocked Inhibitor->Blocked Blocked->Kinase Competes with ATP, blocks phosphorylation

Caption: Imidazopyridine inhibitors block kinase activity, halting cell signaling.

References

Structural Elucidation of 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information regarding the structural elucidation and synthesis of 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine. While a complete set of spectroscopic and crystallographic data for a comprehensive structural analysis is not publicly available in the reviewed literature, this document consolidates the existing knowledge on its synthesis and physicochemical properties.

Synthesis Pathway

The synthesis of this compound has been reported to proceed through a five-step process commencing with 2,6-dichloropyridine. The overall yield for this synthetic route is reported to be up to 45.7%.[1][2] The key transformations involve methoxylation, nitration, amination, reduction, and a final cyclization step.[1][2]

The final cyclization step to form the target molecule involves the reaction of the diamine precursor with carbon disulfide.[2] Specifically, 6-methoxy-3-nitropyridin-2-amine is reduced, and the resulting diamine is then reacted with carbon disulfide and potassium hydroxide under reflux.[2]

Below is a diagram illustrating the general synthetic workflow.

Synthesis_Workflow start 2,6-Dichloropyridine methoxylation Methoxylation start->methoxylation nitration Nitration methoxylation->nitration amination Amination nitration->amination reduction Reduction amination->reduction cyclization Cyclization (Carbon Disulfide, Potassium Hydroxide) reduction->cyclization end 2-Mercapto-5-methoxy- imidazole[4,5-b]pyridine cyclization->end

Caption: Synthetic workflow for this compound.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. It is noteworthy that several of these properties are predicted values.

PropertyValueSource
Appearance Off-white to beige powder[2]
Melting Point 238-241°C[2]
Boiling Point 324.9±52.0 °C (Predicted)[2]
Density 1.55±0.1 g/cm³ (Predicted)[2]
pKa 7.39±0.40 (Predicted)[2]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[2]

Structural Elucidation Data

The structural confirmation of this compound has been cited to be based on ¹H NMR, mass spectrometry (MS), and infrared spectroscopy (IR).[2] However, the detailed experimental data from these analyses, such as chemical shifts (δ), mass-to-charge ratios (m/z), and vibrational frequencies (cm⁻¹), are not provided in the available literature. A comprehensive structural elucidation would necessitate a detailed analysis of this data, along with ¹³C NMR and potentially 2D NMR experiments. X-ray crystallography would provide the most definitive structural evidence.

Experimental Protocols

Synthesis of 2-Mercapto-5-methoxyimidazo[4,5-b]pyridine (Final Step) [2]

  • Dissolve 6-methoxy-3-nitropyridin-2-amine (0.5 g, 3 mmol) in a solvent mixture of methanol (100 mL) and water (2 mL).

  • Add 10% Pd/C catalyst (0.1 g) to the solution.

  • Carry out hydrogenation in a hydrogenation unit under a hydrogen atmosphere (3 bar) with shaking until the pressure remains constant.

  • Upon completion, remove the catalyst by filtration.

  • Add carbon disulfide (1 mL) and potassium hydroxide (0.225 g) to the filtrate.

  • Heat the mixture to reflux.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, remove the solvent by concentration under reduced pressure to yield the product.

Biological Activity Context

While specific biological activity and signaling pathway data for this compound are not detailed in the reviewed sources, the broader class of imidazo[4,5-b]pyridine and mercaptobenzimidazole derivatives are known for a range of biological activities. Related imidazo[4,5-b]pyridine compounds have been investigated for antiproliferative, antibacterial, and antiviral properties.[3] Additionally, derivatives of 2-mercaptobenzimidazole have been synthesized and evaluated for anticonvulsant, antimicrobial, and α-glucosidase inhibition activities.[4] These findings suggest potential areas for future investigation into the biological role of this compound.

Conclusion

The synthetic route to this compound is established, and some of its fundamental physicochemical properties have been reported. However, a comprehensive public repository of the spectroscopic and crystallographic data required for a detailed structural elucidation is currently lacking. Further research is needed to fully characterize this compound and to explore its potential biological activities and mechanisms of action. The information on related heterocyclic systems provides a valuable starting point for such investigations.

References

In Silico Analysis of 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine: A Technical Guide to Unveiling Molecular Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The unique scaffold of 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine presents a compelling starting point for drug discovery initiatives. This technical guide outlines a comprehensive in silico workflow designed to thoroughly characterize the potential molecular interactions and therapeutic applications of this compound. In the absence of extensive experimental data for this specific molecule, this document serves as a detailed methodological framework. It provides standardized protocols for computational modeling, from target identification and molecular docking to molecular dynamics simulations and ADMET profiling. Through a hypothetical case study, this guide illustrates how to predict binding affinities, elucidate interaction mechanisms, and evaluate the drug-like properties of this compound, thereby providing a roadmap for its future development.

Introduction to this compound

The imidazole[4,5-b]pyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The addition of a mercapto group at the 2-position and a methoxy group at the 5-position of this scaffold, creating this compound, offers unique physicochemical properties that can be exploited for therapeutic purposes. The sulfur atom of the mercapto group can act as a key hydrogen bond donor/acceptor or a metal chelator, while the methoxy group can influence solubility and metabolic stability.

Given the structural similarities to other bioactive benzimidazole and pyridine derivatives known to exhibit anticancer, antimicrobial, and enzyme inhibitory activities, a systematic in silico evaluation is the first step toward elucidating the therapeutic potential of this compound.[1]

Hypothetical Target Identification and Selection

Based on the activities of structurally related compounds, several potential protein targets can be hypothesized for this compound. For the purpose of this guide, we will consider a hypothetical interaction with a protein kinase, a common target for imidazole-based compounds in cancer therapy.

The general workflow for target identification and validation is depicted below.

cluster_0 Target Identification cluster_1 Target Validation Literature Review Literature Review Similarity Search Similarity Search Literature Review->Similarity Search Target Prediction Servers Target Prediction Servers Similarity Search->Target Prediction Servers Potential Targets Potential Targets Target Prediction Servers->Potential Targets Protein Expression Protein Expression Potential Targets->Protein Expression Binding Assays Binding Assays Protein Expression->Binding Assays Cell-based Assays Cell-based Assays Binding Assays->Cell-based Assays Validated Target Validated Target Cell-based Assays->Validated Target

Caption: Workflow for target identification and validation.

In Silico Modeling Workflow

A multi-step computational approach is employed to model the interactions of this compound with its hypothetical kinase target.

Start Start Ligand Preparation Ligand Preparation Start->Ligand Preparation Protein Preparation Protein Preparation Start->Protein Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking ADMET Prediction ADMET Prediction Ligand Preparation->ADMET Prediction Protein Preparation->Molecular Docking Pose Analysis Pose Analysis Molecular Docking->Pose Analysis MD Simulation MD Simulation Pose Analysis->MD Simulation Binding Free Energy Binding Free Energy MD Simulation->Binding Free Energy End End Binding Free Energy->End ADMET Prediction->End

Caption: In silico workflow for interaction modeling.

Experimental Protocols

3.1.1. Ligand and Protein Preparation

  • Ligand Preparation:

    • The 2D structure of this compound is drawn using a chemical sketcher (e.g., ChemDraw or MarvinSketch).

    • The 2D structure is converted to a 3D structure.

    • The ligand is subjected to energy minimization using a suitable force field (e.g., MMFF94).

    • Partial charges are calculated and assigned (e.g., Gasteiger charges).

    • The final structure is saved in a format suitable for docking (e.g., .pdbqt).

  • Protein Preparation:

    • The 3D crystallographic structure of the target kinase is downloaded from the Protein Data Bank (PDB).

    • All non-essential water molecules and co-crystallized ligands are removed.

    • Hydrogen atoms are added to the protein structure.

    • Missing side chains and loops are modeled using tools like Prime in the Schrödinger suite.[2]

    • The protein structure is energy minimized to relieve any steric clashes.

    • The prepared protein is saved in a suitable format for docking.

3.1.2. Molecular Docking

Molecular docking is performed to predict the binding mode and affinity of the ligand to the protein's active site.

  • Protocol:

    • A grid box is defined around the active site of the prepared protein.

    • The prepared ligand is docked into the defined grid box using software like AutoDock Vina or Glide.

    • Multiple docking poses (typically 10-20) are generated and ranked based on their docking scores.

    • The top-ranked poses are visually inspected for favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

3.1.3. Molecular Dynamics (MD) Simulation

MD simulations are conducted to assess the stability of the ligand-protein complex over time.

  • Protocol:

    • The top-ranked docked complex is used as the starting structure for the MD simulation.

    • The complex is solvated in a periodic box of water molecules (e.g., TIP3P).

    • Counter-ions are added to neutralize the system.

    • The system is subjected to energy minimization.

    • The system is gradually heated to a physiological temperature (300 K) and equilibrated.

    • A production run of at least 100 nanoseconds is performed.

    • The trajectory is analyzed for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and ligand-protein interactions.

3.1.4. Density Functional Theory (DFT) Calculations

DFT calculations are used to investigate the electronic properties of the ligand, which can provide insights into its reactivity and interaction potential.[3][4]

  • Protocol:

    • The geometry of the ligand is optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p).[5]

    • The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the energy gap.

    • A Molecular Electrostatic Potential (MEP) map is generated to visualize the electron density distribution and identify regions prone to electrophilic and nucleophilic attack.[1]

3.1.5. ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-like properties of the compound.

  • Protocol:

    • The SMILES string of the ligand is submitted to online servers or software (e.g., SwissADME, admetSAR).

    • Parameters such as Lipinski's rule of five, solubility, blood-brain barrier penetration, CYP450 inhibition, and potential toxicity are calculated.

Data Presentation

The following tables present hypothetical data that could be generated from the in silico workflow described above.

Table 1: Molecular Docking and Binding Free Energy Results

ParameterValue
Docking Score (kcal/mol)-8.5
Binding Free Energy (MM/GBSA) (kcal/mol)-60.2 ± 3.5
Interacting ResiduesLYS72, GLU91, LEU148, VAL156
Hydrogen Bonds2 (with LYS72, GLU91)
Hydrophobic InteractionsLEU148, VAL156

Table 2: DFT Calculation Results

ParameterValue
HOMO Energy (eV)-6.2
LUMO Energy (eV)-1.8
Energy Gap (eV)4.4
Dipole Moment (Debye)3.1

Table 3: Predicted ADMET Properties

PropertyPrediction
Lipinski's Rule of Five0 violations
GI AbsorptionHigh
Blood-Brain Barrier PermeantNo
CYP2D6 InhibitorYes
AMES ToxicityNon-toxic
Oral BioavailabilityGood

Visualization of a Hypothetical Signaling Pathway

If this compound is found to inhibit a specific kinase (e.g., a tyrosine kinase in a cancer signaling pathway), its mechanism can be visualized as follows.

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Proliferation Proliferation Signaling Cascade->Proliferation Inhibitor 2-Mercapto-5-methoxy- imidazole[4,5-b]pyridine Inhibitor->Receptor Tyrosine Kinase

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This technical guide provides a robust framework for the in silico investigation of this compound. By following the detailed protocols for molecular docking, MD simulations, DFT calculations, and ADMET prediction, researchers can efficiently predict its biological targets, understand its interaction mechanisms, and assess its potential as a drug candidate. The methodologies and data presentation formats outlined herein serve as a standardized approach to guide the early-stage discovery and development of novel therapeutics based on the imidazole[4,5-b]pyridine scaffold. Subsequent experimental validation is essential to confirm these computational predictions.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercapto-5-methoxyimidazole[4,5-b]pyridine is a heterocyclic compound of interest in medicinal chemistry due to its structural similarity to purine analogs. This technical guide provides a comprehensive overview of its physicochemical properties, including its molecular structure, and both experimental and predicted data on properties such as melting point, boiling point, density, pKa, and lipophilicity (logP). Detailed experimental protocols for its synthesis and the determination of key physicochemical parameters are also presented. Furthermore, this guide includes a visualization of a potential generalized signaling pathway, reflecting the common role of related imidazo[4,5-b]pyridine derivatives as kinase inhibitors, to aid in understanding its potential mechanism of action.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the available and predicted physicochemical data for this compound.

PropertyValueSource
Molecular Formula C₇H₇N₃OS-
Molecular Weight 181.22 g/mol -
Melting Point 238-241°C[1]
Boiling Point (Predicted) 324.9 ± 52.0 °C[1]
Density (Predicted) 1.55 ± 0.1 g/cm³[1]
pKa (Predicted) 7.39 ± 0.40-
logP (Predicted) 1.35-
Aqueous Solubility (Predicted) 1.23 g/L-
Appearance Off-white to light yellowish-brown powder-
Storage Under inert gas (nitrogen or Argon) at 2-8°C[1]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the synthesis and characterization of chemical compounds. This section outlines the synthesis of this compound and provides standard protocols for the determination of its key physicochemical properties.

Synthesis of this compound

An improved process for the synthesis of this compound has been reported, starting from 2,6-dichloropyridine. The synthesis involves a five-step process: methoxylation, nitration, amination, reduction, and cyclization, achieving an overall yield of up to 45.7%.[2] The structure of the final product is typically confirmed using analytical techniques such as ¹H NMR, mass spectrometry (MS), and infrared (IR) spectroscopy.[2]

Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate.

    • The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

  • Apparatus: pH meter, burette, stirrer, and a beaker.

  • Procedure:

    • A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • The solution is titrated with a standardized solution of a strong acid or base.

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water, and is an indicator of its lipophilicity.

  • Apparatus: Separatory funnel, shaker, centrifuge, and an analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure:

    • A known amount of the compound is dissolved in a pre-saturated mixture of n-octanol and water.

    • The mixture is shaken in a separatory funnel until equilibrium is reached.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of the compound in both the n-octanol and water phases is determined analytically.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • The logP is the logarithm of the partition coefficient.

Determination of Aqueous Solubility (Shake-Flask Method)

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.

  • Apparatus: Vials with screw caps, shaking incubator or orbital shaker, filtration device, and an analytical instrument for quantification.

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of water in a vial.

    • The vial is sealed and agitated in a shaking incubator at a constant temperature until equilibrium is reached.

    • The resulting suspension is filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method.

Potential Biological Activity and Signaling Pathway

Derivatives of imidazo[4,5-b]pyridine are structurally analogous to purines and have been investigated for a variety of biological activities.[3][4] Notably, this class of compounds has shown potential as kinase inhibitors, which are crucial regulators of many cellular processes.[4] Some imidazo[4,5-b]pyridine derivatives have demonstrated anticancer activity by inhibiting cyclin-dependent kinase 9 (CDK9).[5][6] Inhibition of such kinases can disrupt cell cycle progression and induce apoptosis in cancer cells.

Based on the known activity of related compounds, a generalized signaling pathway for a kinase inhibitor is depicted below.

G Generalized Kinase Inhibitor Signaling Pathway Receptor Receptor Tyrosine Kinase (RTK) Kinase Target Kinase (e.g., CDK9) Receptor->Kinase Signal Transduction Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphorylatedSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) PhosphorylatedSubstrate->CellularResponse Downstream Signaling Inhibitor 2-Mercapto-5-methoxy- imidazole[4,5-b]pyridine Inhibitor->Kinase

Caption: Generalized kinase inhibitor pathway.

Conclusion

This technical guide provides a summary of the known and predicted physicochemical properties of this compound. The presented data and experimental protocols offer a valuable resource for researchers in the fields of medicinal chemistry and drug development. The structural similarity of this compound to known kinase inhibitors suggests a potential mechanism of action that warrants further investigation. The provided information serves as a foundation for future studies aimed at fully elucidating the pharmacological profile of this promising molecule.

References

Unlocking the Therapeutic Promise of Imidazopyridine Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazopyridine core, a fused heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide delves into the therapeutic potential of imidazopyridine derivatives, offering a comprehensive overview of their quantitative bioactivity, detailed experimental methodologies for their evaluation, and insights into the key signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.

Quantitative Bioactivity of Imidazopyridine Derivatives

The therapeutic efficacy of imidazopyridine derivatives spans multiple disease areas, including oncology, inflammation, and neurological disorders. The following tables summarize key quantitative data from various studies, providing a comparative landscape of the potency of these compounds.

Table 1: Anticancer Activity of Imidazopyridine Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Imidazopyridine-quinoline hybrid (8)HeLa (Cervical)0.34[1]
MDA-MB-231 (Breast)0.32[1]
ACHN (Renal)0.39[1]
HCT-15 (Colon)0.31[1]
Imidazopyridine-quinoline hybrid (12)MDA-MB-231 (Breast)0.29[1]
HCT-15 (Colon)0.30[1]
Imidazopyridine-carbazole hybrid (13)HCT-15 (Colon)0.30[1]
HS-104MCF-7 (Breast)1.2[2]
HS-106MCF-7 (Breast)< 10[2]
IP-5HCC1937 (Breast)45[2]
IP-6HCC1937 (Breast)47.7[2]
2,3-diaryl-3H-imidazo[4,5-b]pyridine (3f)K562 (Leukemia)42-57[3]
Imidazo[4,5-b]pyridine derivative (76)MCF-7 (Breast)0.63[4]
Imidazo[4,5-b]pyridine derivative (75)MCF-7 (Breast)0.71[4]
Imidazo[4,5-b]pyridine derivative (77)HCT116 (Colon)1.69[4]
Table 2: Anti-inflammatory Activity of Imidazopyridine Derivatives
Compound/DerivativeAssayIC50 (µM)Reference
2,3-diaryl-3H-imidazo[4,5-b]pyridine (3f)COX-2 Inhibition9.2[3]
COX-1 Inhibition21.8[3]
Imidazo[1,2-a]pyridine carboxylic acid (4a)COX-2 Inhibition1.89[5]
COX-1 Inhibition2.72[5]
Imidazo[1,2-a]pyridine carboxylic acid (4b)COX-2 Inhibition2.39[5]
COX-1 Inhibition3.94[5]
Imidazo[1,2-a]pyridine carboxylic acid (6a)COX-2 Inhibition5.86[5]
COX-1 Inhibition12.93[5]
Table 3: Neuroprotective and CNS Activity of Imidazopyridine Derivatives
Compound/DerivativeBiological Target/AssayEC50/IC50 (nM)Reference
2-phenylimidazo[1,2-a]pyridine (7f)GABA-A Receptor (CBR)32[6]
ZolpidemGABA-A Receptor (CBR)36[6]
2-phenylimidazo[1,2-a]pyridine (7m)GABA-A Receptor (CBR)220[6]
CholesteroNitrone (ChN2)Neuroprotection (O-R treat)1.5 ± 0.3
QuinolylNitrone (QN23)Neuroprotection (O-R treat)2.5 ± 0.5

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of imidazopyridine scaffolds.

Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine

This protocol describes a common method for the synthesis of the imidazo[1,2-a]pyridine core.

Materials:

  • 2-aminopyridine

  • 2-bromoacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Deionized water

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) and 2-bromoacetophenone (1.0 eq) in ethanol.

  • Add sodium bicarbonate (2.0 eq) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 2-phenylimidazo[1,2-a]pyridine.

  • Characterize the final product by melting point, mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[7][8][9][10]

Expected Characterization Data:

  • Appearance: Crystalline solid.

  • Melting Point: 136-137 °C.[8]

  • ¹H NMR (CDCl₃): Chemical shifts corresponding to the aromatic protons of the phenyl and imidazopyridine rings.

  • ¹³C NMR (CDCl₃): Chemical shifts for the carbon atoms of the heterocyclic and aromatic rings.

  • Mass Spectrum: A molecular ion peak corresponding to the calculated molecular weight of 2-phenylimidazo[1,2-a]pyridine.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13][14]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • Imidazopyridine test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the imidazopyridine compounds in culture medium.

  • After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating acute inflammation.[15][16][17][18][19]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Imidazopyridine test compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compounds or the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro TNF-α Inhibition Assay

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from stimulated immune cells.[20][21][22][23][24]

Materials:

  • RAW 264.7 macrophage cell line or primary murine peritoneal macrophages

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Imidazopyridine test compounds dissolved in DMSO

  • Mouse TNF-α ELISA kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the imidazopyridine compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include an unstimulated control and an LPS-stimulated vehicle control.

  • Incubate for 18-24 hours at 37°C in a 5% CO₂ atmosphere.

  • Collect the cell culture supernatants.

  • Quantify the amount of TNF-α in the supernatants using a commercial mouse TNF-α ELISA kit according to the manufacturer's instructions.

  • Generate a standard curve using recombinant TNF-α.

  • Calculate the percentage of TNF-α inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The therapeutic effects of imidazopyridine derivatives are often attributed to their modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows relevant to the study of these compounds.

GABAA_Receptor_Signaling GABA-A Receptor Signaling Pathway cluster_membrane Cell Membrane GABA_R GABA-A Receptor (α, β, γ subunits) Cl_ion GABA_R->Cl_ion Channel Opening GABA GABA GABA->GABA_R Binds to α/β interface Imidazopyridine Imidazopyridine (e.g., Zolpidem) Imidazopyridine->GABA_R Binds to α/γ interface (BZD site) Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Neuronal_Inhibition Neuronal Inhibition (Sedative/Hypnotic Effects) Hyperpolarization->Neuronal_Inhibition

Caption: GABA-A Receptor Signaling Pathway modulated by imidazopyridines.

TNF_alpha_Signaling TNF-α Signaling Pathway Inhibition TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates & Degrades NF_kappa_B NF-κB Nucleus Nucleus NF_kappa_B->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription Imidazopyridine Imidazopyridine Derivative Imidazopyridine->IKK_complex Inhibits

Caption: Inhibition of the TNF-α signaling pathway by imidazopyridine derivatives.

PI3K_Akt_mTOR_Signaling PI3K/Akt/mTOR Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazopyridine Imidazopyridine Derivative Imidazopyridine->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazopyridine derivatives.

Experimental_Workflow General Experimental Workflow for Bioactivity Screening Start Compound Synthesis & Characterization In_Vitro In Vitro Screening (e.g., MTT, ELISA) Start->In_Vitro Data_Analysis Data Analysis (IC50/EC50 Determination) In_Vitro->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Testing (e.g., Animal Models) SAR->In_Vivo Promising Compounds Lead_Opt->Start Iterative Design Tox Toxicology Studies In_Vivo->Tox End Preclinical Candidate Selection Tox->End

Caption: A generalized workflow for the screening and development of imidazopyridine-based therapeutic agents.

References

The Rise of Imidazo[4,5-b]pyridines: A New Frontier in Bioactive Compound Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the heterocyclic scaffold of imidazo[4,5-b]pyridine has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide delves into the core aspects of novel bioactive imidazo[4,5-b]pyridine compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. The structural similarity of imidazo[4,5-b]pyridines to purines has made them a focal point of interest, leading to the development of innovative compounds with therapeutic potential.[1][2][3][4]

Quantitative Analysis of Biological Activity

The therapeutic potential of imidazo[4,5-b]pyridine derivatives is underscored by their potent activity across various biological assays. The following tables summarize the quantitative data for their anticancer, kinase inhibitory, antibacterial, and antiviral activities.

Table 1: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
10 SW620 (Colon Carcinoma)0.4[5]
14 SW620 (Colon Carcinoma)0.7[5]
13 Various1.45–4.25[6]
19 Various1.45–4.25[6]
I, II, IIIa, IIIb, IV, VI, VIIa, VIII, IX MCF-7 (Breast)Not specified[7]
I, VIIc, VIIe, VIIf, VIII, IX HCT116 (Colon)Not specified[7]
3h, 3j MCF-7, BT-474 (Breast)Not specified[8]
3f K562, SaOS2Not specified[9]
Table 2: Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
Compound IDTarget KinaseActivity TypeValueReference
Various CDK9IC500.63-1.32 µM[7]
31 Aurora-AIC500.042 µM
31 Aurora-BIC500.198 µM
31 Aurora-CIC500.227 µM
27e Aurora-AKd7.5 nM[10]
27e Aurora-BKd48 nM[10]
27e FLT3Kd6.2 nM[10]
27e FLT3-ITDKd38 nM[10]
27e FLT3(D835Y)Kd14 nM[10]
Table 3: Antibacterial and Antiviral Activity of Imidazo[4,5-b]pyridine Derivatives
Compound IDTargetActivity TypeValue (µM)Reference
14 E. coliMIC32[5]
7 Respiratory Syncytial Virus (RSV)EC5021[5]
17 Respiratory Syncytial Virus (RSV)EC5058[5]

Key Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental methodologies, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Starting Materials reaction Chemical Reaction (e.g., Suzuki Coupling) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (Anticancer, Kinase) characterization->in_vitro in_vivo In Vivo Models (Xenografts) in_vitro->in_vivo data_analysis Data Analysis (IC50, Kd determination) in_vitro->data_analysis in_vivo->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar sar->start Optimization

A generalized experimental workflow for the discovery and development of bioactive imidazo[4,5-b]pyridine compounds.

cdk9_pathway Imidazopyridine Imidazo[4,5-b]pyridine Compound CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) Imidazopyridine->CDK9_CyclinT Inhibition RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylation Transcription Transcriptional Elongation RNAPII->Transcription Anti_apoptotic Anti-apoptotic Proteins (e.g., Mcl-1, Bcl-2) Transcription->Anti_apoptotic Apoptosis Apoptosis Anti_apoptotic->Apoptosis Inhibition

Inhibition of the CDK9 signaling pathway by imidazo[4,5-b]pyridine compounds, leading to apoptosis.

aurora_flt3_pathway cluster_aurora Aurora Kinase Pathway cluster_flt3 FLT3 Signaling Pathway Imidazopyridine_A Imidazo[4,5-b]pyridine Aurora Aurora Kinases (A, B, C) Imidazopyridine_A->Aurora Inhibition Mitosis Mitotic Progression Aurora->Mitosis Cell_Cycle_Arrest G2/M Arrest Mitosis->Cell_Cycle_Arrest Blocked by Inhibition Imidazopyridine_F Imidazo[4,5-b]pyridine FLT3 FLT3 Receptor (Wild-type & Mutants) Imidazopyridine_F->FLT3 Inhibition Downstream Downstream Signaling (e.g., STAT5, MAPK) FLT3->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis_F Apoptosis Proliferation->Apoptosis_F Inhibited, leading to

Dual inhibition of Aurora Kinase and FLT3 signaling pathways by imidazo[4,5-b]pyridine derivatives.

Detailed Experimental Protocols

A cornerstone of reproducible scientific research is the detailed documentation of experimental methods. This section provides an overview of the key protocols employed in the synthesis and evaluation of bioactive imidazo[4,5-b]pyridine compounds.

General Synthesis of 2,6-Disubstituted Imidazo[4,5-b]pyridines via Suzuki Cross-Coupling

This procedure outlines a common method for synthesizing 2,6-disubstituted imidazo[4,5-b]pyridines, utilizing a Suzuki cross-coupling reaction.[6]

Materials:

  • 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (or related bromo-substituted precursor)

  • Appropriate arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., toluene:ethanol or dioxane:water)

Procedure:

  • To a reaction vessel, add the 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system to the vessel.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 110°C for a period of 2 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by diluting the mixture with water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 2,6-disubstituted imidazo[4,5-b]pyridine.

In Vitro Anticancer Activity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • Human cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Imidazo[4,5-b]pyridine compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Treat the cells with various concentrations of the compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

The imidazo[4,5-b]pyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer and kinase inhibitory effects, highlight the importance of continued research in this area. The data and protocols presented in this guide offer a valuable resource for scientists dedicated to advancing the field of drug discovery and bringing new, effective treatments to patients. Further optimization of these compounds holds the key to unlocking their full therapeutic potential.

References

A Preliminary Pharmacological Profile of 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data for 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine is not extensively available in the public domain. This technical guide provides a preliminary evaluation based on the pharmacological activities of structurally related compounds, namely derivatives of 5-methoxy-2-mercaptobenzimidazole and imidazo[4,5-b]pyridine. The experimental protocols and data presented are extrapolated from studies on these related molecules and should be considered as a predictive framework for the potential evaluation of the title compound.

Introduction

The imidazole[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The incorporation of a methoxy group at the 5-position and a mercapto group at the 2-position suggests that this compound could exhibit a range of pharmacological activities. Benzimidazole derivatives, which are structurally similar, are known to possess antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, antitumor, and antioxidant properties. This guide outlines a potential pharmacological profile for the title compound, including proposed synthesis, potential biological activities, and detailed experimental protocols for its evaluation.

Synthesis

An improved process for the synthesis of 2-mercapto-5-methoxyimidazo[4,5-b]pyridine has been explored, starting from 2,6-dichloropyridine. The synthesis involves five steps: methoxylation, nitration, amination, reduction, and cyclization, with a reported overall yield of up to 45.7%.[1] The structure of the final product was confirmed using 1HNMR, MS, and IR spectroscopy.[1]

Synthesis_Workflow A 2,6-Dichloropyridine B Methoxylation A->B C 2-Chloro-6-methoxypyridine B->C D Nitration C->D E Nitrated Intermediate D->E F Amination E->F G Amino Intermediate F->G H Reduction G->H I Diamino Intermediate H->I J Cyclization I->J K 2-Mercapto-5-methoxy- imidazo[4,5-b]pyridine J->K

Caption: Proposed Synthesis Pathway.

Potential Pharmacological Activities and Data

Based on the activities of structurally similar compounds, this compound is hypothesized to possess anticonvulsant, antimicrobial, and anticancer properties.

Anticonvulsant Activity

Derivatives of 5-methoxy-2-mercaptobenzimidazole have demonstrated anticonvulsant activity. A proposed evaluation of the title compound could involve testing against yohimbine hydrochloride-induced seizures in an animal model.

Table 1: Hypothetical Anticonvulsant Activity Data

CompoundDose (mg/kg)Onset of Seizure (min)Number of SeizuresProtection (%)
Control-5.2 ± 0.412.5 ± 1.80
Diazepam (Standard)225.8 ± 1.52.1 ± 0.583.2
Title Compound 10 15.4 ± 1.2 4.3 ± 0.7 65.6
Title Compound 20 20.1 ± 1.8 3.0 ± 0.6 76.0
Antimicrobial Activity

Derivatives of 5-methoxy-2-mercaptobenzimidazole have shown moderate to high antibacterial and antifungal activities.[2] The title compound could be screened against a panel of pathogenic bacteria and fungi.

Table 2: Hypothetical Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL)

MicroorganismTitle Compound Cefotaxime (Standard)Miconazole (Standard)
Escherichia coli62.57.8-
Staphylococcus aureus12515.6-
Pseudomonas aeruginosa25031.2-
Candida albicans31.2-3.9
Aspergillus niger15.6-7.8
Anticancer Activity

Derivatives of 2-mercaptobenzimidazole have been investigated for their cytotoxic effects against cancer cell lines.[3] For instance, some derivatives have shown excellent cytotoxic effects towards the MDA-MB-231 breast cancer cell line.[3] The title compound could be evaluated for its in vitro cytotoxicity against various human cancer cell lines.

Table 3: Hypothetical Anticancer Activity Data (IC50 in µM)

Cell LineTitle Compound Doxorubicin (Standard)
HCT116 (Colon)18.50.8
BGC823 (Gastric)25.21.2
HT29 (Colon)22.81.0
SMMC7721 (Hepatocellular)30.11.5
MDA-MB-231 (Breast)15.70.9

Experimental Protocols

Anticonvulsant Activity Evaluation

Model: Yohimbine hydrochloride-induced epilepsy in mice.

  • Animals: Adult male Swiss albino mice (20-25 g).

  • Grouping:

    • Group I: Control (vehicle).

    • Group II: Standard (Diazepam, 2 mg/kg, i.p.).

    • Group III-IV: Test compound (e.g., 10 and 20 mg/kg, i.p.).

  • Procedure:

    • Administer the test compound or standard drug 30 minutes before the induction of seizures.

    • Induce seizures by injecting yohimbine hydrochloride (45 mg/kg, i.p.).

    • Observe the animals for the onset of clonic seizures and the number of seizures for a period of 30 minutes.

  • Data Analysis: Compare the mean onset time and number of seizures between the control and treated groups using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

Anticonvulsant_Workflow A Animal Acclimatization B Grouping of Animals A->B C Administration of Test/Standard Drug B->C D Induction of Seizures (Yohimbine HCl) C->D E Observation (30 min) D->E F Record Onset and Number of Seizures E->F G Data Analysis F->G Anticancer_Signaling_Pathway cluster_0 Cellular Response A Test Compound Enters Cell B Induction of Reactive Oxygen Species (ROS) A->B C DNA Damage B->C E Mitochondrial Dysfunction B->E D Cell Cycle Arrest C->D F Apoptosis D->F E->F

References

Unraveling the Molecular Mechanisms of Substituted Imidazopyridines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Substituted imidazopyridines represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, leading to their successful development as therapeutic agents for a range of diseases. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the core mechanisms of action of these compounds. The structural diversity of the imidazopyridine scaffold allows for interaction with various biological targets, including ion channels, enzymes, and receptors, resulting in a wide array of therapeutic effects, from sedative-hypnotics and anxiolytics to anticancer and antitubercular agents. This document provides a detailed exploration of these mechanisms, supported by quantitative data, explicit experimental protocols, and visual representations of key biological pathways and workflows.

Modulation of GABA-A Receptors: The Anxiolytic and Sedative-Hypnotic Action

A prominent mechanism of action for several clinically significant substituted imidazopyridines, such as zolpidem, alpidem, and saripidem, is the allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] These compounds bind to the benzodiazepine site on the GABA-A receptor, enhancing the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic neurotransmission leads to a decrease in neuronal excitability, resulting in sedative, hypnotic, and anxiolytic effects.

Quantitative Data: GABA-A Receptor Binding Affinities

The binding affinity of substituted imidazopyridines to various GABA-A receptor subunit combinations is a key determinant of their pharmacological profile. The following table summarizes the binding affinities (Ki) of representative compounds.

CompoundReceptor SubtypeKi (nM)Species
Zolpidem α1β3γ241Human
α2β3γ2765Human
α3β3γ2380Human
α5β3γ2>10,000Human
Alpidem Benzodiazepine site1 - 28Not Specified
Saripidem α1β2γ21.1Not Specified
α5β2γ233Not Specified
Cerebellum2.7Not Specified
Spinal Cord4.6Not Specified
Experimental Protocol: Radioligand Binding Assay for GABA-A Receptors

A standard method to determine the binding affinity of compounds to the GABA-A receptor is the radioligand binding assay.

Materials:

  • Membrane Preparation: Rat brain cortex or cells expressing specific GABA-A receptor subtypes.

  • Radioligand: [³H]muscimol or [³H]flunitrazepam.

  • Non-specific Binding Control: Unlabeled GABA or diazepam.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Substituted imidazopyridines at various concentrations.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet multiple times and resuspend in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, radioligand at a fixed concentration, and varying concentrations of the test compound or the non-specific binding control.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow

GABA_A_Signaling cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor (α, β, γ subunits) BZ_site Benzodiazepine Binding Site GABA_site GABA Binding Site Cl_channel Chloride (Cl⁻) Channel BZ_site->Cl_channel Opens GABA_site->Cl_channel Opens Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization GABA GABA GABA->GABA_site Binds Imidazopyridine Substituted Imidazopyridine Imidazopyridine->BZ_site Binds Cl_ion Cl⁻ Cl_ion->Cl_channel Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

GABA-A Receptor Signaling Pathway

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep setup Set up Assay Plate: - Membranes - Radioligand - Test Compound prep->setup incubate Incubate to Equilibrium setup->incubate filter Separate Bound/Free Ligand (Filtration) incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki count->analyze end End analyze->end

Radioligand Binding Assay Workflow

Inhibition of Proton Pumps: Anti-ulcer Activity

Certain imidazopyridine derivatives function as proton pump inhibitors (PPIs), effectively reducing gastric acid secretion. These compounds, such as tenatoprazole, target the H+/K+-ATPase enzyme system in gastric parietal cells. By irreversibly binding to the proton pump, they block the final step in acid production, making them highly effective in the treatment of acid-related disorders like gastroesophageal reflux disease (GERD) and peptic ulcers.

Quantitative Data: Proton Pump Inhibition

The potency of imidazopyridine-based PPIs is typically quantified by their IC50 values, representing the concentration required to inhibit 50% of the H+/K+-ATPase activity.

CompoundTargetIC50 (µM)
Tenatoprazole H+/K+-ATPaseData not readily available in public domain
Imidazopyridine Derivatives H+/K+-ATPaseVaries depending on substitution
Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the gastric proton pump.

Materials:

  • Enzyme Source: Porcine or rabbit gastric microsomes enriched in H+/K+-ATPase.

  • Substrate: Adenosine triphosphate (ATP).

  • Assay Buffer: Tris-HCl buffer, pH 7.4, containing MgCl₂ and KCl.

  • Test Compounds: Imidazopyridine derivatives at various concentrations.

  • Detection Reagent: Reagents for measuring inorganic phosphate (Pi) released from ATP hydrolysis (e.g., malachite green-based reagent).

  • Instrumentation: Spectrophotometer or plate reader.

Procedure:

  • Enzyme Activation: Pre-incubate the gastric microsomes in the assay buffer.

  • Compound Incubation: Add the test compounds at varying concentrations to the enzyme preparation and incubate.

  • Reaction Initiation: Start the enzymatic reaction by adding ATP.

  • Reaction Termination: Stop the reaction after a defined time by adding a quenching solution (e.g., trichloroacetic acid).

  • Phosphate Detection: Add the colorimetric reagent to measure the amount of inorganic phosphate produced.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway and Experimental Workflow

Proton_Pump_Inhibition cluster_parietal_cell Gastric Parietal Cell proton_pump H+/K+-ATPase (Proton Pump) H_ion_lumen H⁺ (to Gastric Lumen) proton_pump->H_ion_lumen ADP_Pi ADP + Pi proton_pump->ADP_Pi K_ion_cell K⁺ (to Cell) K_ion_cell->proton_pump ATP ATP ATP->proton_pump Hydrolysis Imidazopyridine Substituted Imidazopyridine Imidazopyridine->proton_pump Binds & Inhibits Inhibition Inhibition

Proton Pump Inhibition Mechanism

PPI_Assay_Workflow start Start prep Prepare Gastric Microsomes start->prep activate Activate H+/K+-ATPase prep->activate incubate Incubate with Test Compound activate->incubate react Initiate Reaction with ATP incubate->react terminate Terminate Reaction react->terminate detect Measure Inorganic Phosphate terminate->detect analyze Data Analysis: - Calculate % Inhibition - Determine IC50 detect->analyze end End analyze->end

H+/K+-ATPase Inhibition Assay Workflow

Kinase Inhibition: Anticancer Potential

A growing number of substituted imidazopyridines are being investigated as potent and selective kinase inhibitors for the treatment of cancer.[4][5] These compounds target various protein kinases that are often dysregulated in cancer cells and play crucial roles in cell proliferation, survival, and angiogenesis. By inhibiting these kinases, imidazopyridine derivatives can disrupt key oncogenic signaling pathways.

Quantitative Data: Kinase Inhibitory Activity

The inhibitory potency of these compounds against specific kinases is a critical parameter in their development as anticancer agents.

Compound ClassTarget KinaseIC50 (nM)
Imidazo[1,2-a]pyridines PLK1Varies (e.g., compound 36)
c-Met53.4 (compound 7g)
DYRK1A2600 (compound 4c)
CLK1700 (compound 4c)
Imidazo[4,5-b]pyridines FLT3/AuroraVaries
Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory activity of compounds against a specific kinase is a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant Kinase: Purified target kinase (e.g., PLK1, c-Met, FLT3, Aurora).

  • Substrate: A specific peptide or protein substrate for the kinase.

  • ATP: Adenosine triphosphate.

  • Assay Buffer: Buffer optimized for kinase activity.

  • Test Compounds: Substituted imidazopyridines at various concentrations.

  • Detection Reagent: A luciferase/luciferin-based reagent that produces light in the presence of ATP.

  • Instrumentation: Luminometer or plate reader.

Procedure:

  • Assay Setup: In a 384-well plate, add the test compound at various concentrations.

  • Kinase Reaction: Add the kinase, substrate, and ATP to initiate the reaction. Incubate at a controlled temperature for a specific duration.

  • Signal Generation: Add the detection reagent to stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflow

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase (e.g., FLT3, c-Met) Growth_Factor->Receptor_TK Activates Downstream_Kinase Downstream Kinase (e.g., Aurora, PLK1) Receptor_TK->Downstream_Kinase Activates Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt, MAPK) Downstream_Kinase->Signaling_Cascade Activates Cellular_Response Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Cellular_Response Imidazopyridine Substituted Imidazopyridine Imidazopyridine->Downstream_Kinase Inhibits Kinase_Assay_Workflow start Start setup Set up Assay Plate: - Test Compound start->setup react Add Kinase, Substrate, ATP setup->react incubate Incubate react->incubate detect Add Detection Reagent (Measure remaining ATP) incubate->detect read Read Luminescence detect->read analyze Data Analysis: - Calculate % Inhibition - Determine IC50 read->analyze end End analyze->end QcrB_Inhibition cluster_mtb_membrane M. tuberculosis Inner Membrane ETC Electron Transport Chain Proton_Gradient Proton Gradient ETC->Proton_Gradient Generates QcrB QcrB Subunit (Cytochrome bc1) ATP_Synthase ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Proton_Gradient->ATP_Synthase Drives Bacterial_Viability Bacterial Viability ATP_Production->Bacterial_Viability Imidazopyridine Substituted Imidazopyridine Imidazopyridine->QcrB Inhibits ATP_Depletion_Workflow start Start culture Culture M. tuberculosis start->culture treat Treat with Test Compound culture->treat incubate Incubate treat->incubate lyse Lyse Bacterial Cells incubate->lyse measure Measure Intracellular ATP (Luminescence) lyse->measure analyze Data Analysis: - Correlate ATP levels with compound concentration measure->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for the Multi-step Synthesis of 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of application notes and detailed protocols for the multi-step synthesis of 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The described synthetic route starts from the readily available 2,6-dichloropyridine and proceeds through five key transformations: nitration, amination, methoxylation, reduction, and cyclization. An overall yield of up to 45.7% has been reported for this synthetic sequence.[1]

Synthetic Pathway Overview

The multi-step synthesis of this compound is outlined below. The process involves the sequential introduction and modification of functional groups on the pyridine ring to construct the desired imidazole fusion and introduce the mercapto and methoxy substituents.

Synthesis_Workflow A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration (H₂SO₄, HNO₃) C 2-Amino-6-chloro-3-nitropyridine B->C Amination (aq. NH₃, MeOH) D 2-Amino-6-methoxy-3-nitropyridine C->D Methoxylation (NaOMe, MeOH) E 2,3-Diamino-6-methoxypyridine D->E Reduction (SnCl₂·2H₂O, HCl) F This compound E->F Cyclization (CS₂, KOH/EtOH)

Caption: Synthetic workflow for this compound.

Data Presentation: Summary of Reactions and Yields

The following table summarizes the quantitative data for each step of the synthesis, including reactant quantities, yields, and purity, as reported in the cited literature.

StepReactionStarting Material (Amount)Key ReagentsProductYield (%)Purity (%)Reference
1Nitration2,6-Dichloropyridine (25.0 g)Conc. H₂SO₄, Conc. HNO₃2,6-Dichloro-3-nitropyridine75.3899.5 (GC)[2]
2Amination2,6-Dichloro-3-nitropyridine (25.0 g)25% aq. NH₃, Methanol2-Amino-6-chloro-3-nitropyridine56.4599.3 (HPLC)[2]
3Methoxylation2-Amino-6-chloro-3-nitropyridineSodium methoxide, Methanol2-Amino-6-methoxy-3-nitropyridineNot specifiedNot specified[2]
4Reduction2-Amino-6-methoxy-3-nitropyridine (25.0 g)SnCl₂·2H₂O, Conc. HCl2,3-Diamino-6-methoxypyridine dihydrochlorideNot specifiedNot specified[2]
5Cyclization2,3-Diamino-6-methoxypyridineCarbon disulfide, Potassium hydroxideThis compoundNot specifiedNot specifiedAdapted from[3]

Experimental Protocols

Detailed methodologies for each key experimental step are provided below.

Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine (Nitration)

This protocol describes the nitration of 2,6-dichloropyridine using a mixture of concentrated sulfuric and nitric acids.

Materials:

  • 2,6-Dichloropyridine (25.0 g, 0.168 mol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 98.0%)

  • Ice water

  • Reaction flask, dropping funnel, condenser, magnetic stirrer, heating mantle, filtration apparatus.

Procedure:

  • To a reaction flask, add concentrated sulfuric acid.

  • Slowly add 2,6-dichloropyridine (25.0 g) to the sulfuric acid at 20–25 °C with constant stirring.

  • Carefully add concentrated nitric acid (75.0 g) dropwise, ensuring the reaction temperature does not exceed 50 °C.

  • After the addition is complete, heat the mixture to 100–105 °C for 5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 50 °C and carefully pour it into ice water.

  • The product will precipitate out of the solution. Collect the precipitate by filtration and wash it with water.

  • Dry the wet cake to obtain 2,6-dichloro-3-nitropyridine (Yield: 24.5 g, 75.38%).[2]

Step 2: Synthesis of 2-Amino-6-chloro-3-nitropyridine (Amination)

This protocol details the selective amination of 2,6-dichloro-3-nitropyridine at the 2-position.

Materials:

  • 2,6-Dichloro-3-nitropyridine (25.0 g, 0.129 mol)

  • Methanol (50.0 ml)

  • 25.0% Aqueous Ammonia Solution (12.2 ml, 0.179 mol)

  • Reaction flask, condenser, magnetic stirrer, heating mantle, filtration apparatus.

Procedure:

  • Dissolve 2,6-dichloro-3-nitropyridine (25.0 g) in methanol (50.0 ml) in a reaction flask at room temperature.

  • Add the 25.0% aqueous ammonia solution (12.2 ml) to the flask.

  • Heat the resulting mixture to 35–40 °C for 2 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to 20 °C.

  • The solid product will precipitate. Collect the solid by filtration, wash with methanol, and dry to yield 2-amino-6-chloro-3-nitropyridine (Yield: 12.50 g, 56.45%).[2]

Step 3: Synthesis of 2-Amino-6-methoxy-3-nitropyridine (Methoxylation)

This protocol describes the substitution of the chloro group with a methoxy group.

Materials:

  • 2-Amino-6-chloro-3-nitropyridine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Water

  • Reaction flask, magnetic stirrer, filtration apparatus.

Procedure:

  • Prepare a solution of sodium methoxide in methanol.

  • Add 2-amino-6-chloro-3-nitropyridine to the sodium methoxide solution. The molar ratio of sodium methoxide to the starting material should be between 1.0 and 1.5, preferably 1.05.

  • Maintain the reaction temperature between 10–60 °C, preferably at 25–30 °C.

  • After the reaction is complete (monitored by TLC), quench the reaction mass by adding it to water at a temperature between 10–40 °C (preferably 25–30 °C).

  • The product will precipitate. Collect the solid by filtration and dry to obtain 2-amino-6-methoxy-3-nitropyridine.[2]

Step 4: Synthesis of 2,3-Diamino-6-methoxypyridine (Reduction)

This protocol outlines the reduction of the nitro group to an amino group.

Materials:

  • 2-Amino-6-methoxy-3-nitropyridine (25.0 g, 0.147 mol)

  • Concentrated Hydrochloric Acid (HCl, 250 ml)

  • Stannous chloride dihydrate (SnCl₂·2H₂O, 66.7 g, 0.294 mol)

  • Reaction flask, magnetic stirrer, heating mantle, filtration apparatus.

Procedure:

  • Add 2-amino-6-methoxy-3-nitropyridine (25.0 g) to concentrated hydrochloric acid (250 ml) at room temperature.

  • Cool the resulting solution to 15 °C.

  • Slowly add stannous chloride dihydrate (66.7 g).

  • Heat the reaction mass to 35–40 °C and stir for 5–6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 20 °C and stir for one hour.

  • The product, 2,3-diamino-6-methoxypyridine dihydrochloride, will precipitate. Collect the solid by filtration.[2]

  • The free base can be obtained by neutralization with a suitable base.

Step 5: Synthesis of this compound (Cyclization)

This protocol describes the final cyclization step to form the target imidazole ring system. This procedure is adapted from the synthesis of 2-mercaptobenzimidazole.[3]

Materials:

  • 2,3-Diamino-6-methoxypyridine

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Ethanol (95%)

  • Water

  • Acetic acid

  • Reaction flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

Procedure:

  • In a reaction flask, dissolve 2,3-diamino-6-methoxypyridine and potassium hydroxide in a mixture of 95% ethanol and water.

  • Add carbon disulfide to the mixture.

  • Heat the mixture under reflux for approximately 3 hours.

  • After reflux, cool the reaction mixture.

  • Acidify the mixture with acetic acid in water with stirring.

  • The product, this compound, will precipitate.

  • Cool the mixture to complete crystallization.

  • Collect the product by filtration, wash with water, and dry.

  • The product can be recrystallized from ethanol if further purification is needed.

References

High-Yield Synthesis of Functionalized Imidazo[4,5-b]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of functionalized imidazo[4,5-b]pyridines, a class of heterocyclic compounds with significant therapeutic potential, notably as inhibitors of Cyclin-Dependent Kinase 9 (CDK9).

Introduction

Imidazo[4,5-b]pyridines are nitrogen-containing heterocyclic compounds that are structural analogs of purines. This structural similarity allows them to interact with a variety of biological targets, making them attractive scaffolds for drug discovery.[1] Derivatives of this core have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. A particularly promising area of research is their activity as inhibitors of CDK9, a key regulator of transcription whose dysregulation is implicated in various cancers.[2][3] This document outlines robust and efficient synthetic methodologies for preparing these valuable compounds.

Data Presentation

The following tables summarize quantitative data for the synthesis of various functionalized imidazo[4,5-b]pyridines using different high-yield methodologies.

Table 1: One-Pot Synthesis of 2-Substituted-3H-imidazo[4,5-b]pyridines

EntryAldehydeProductYield (%)Reference
14-Hydroxybenzaldehyde4-(3H-Imidazo[4,5-b]pyridin-2-yl)phenol88[4]
24-Methoxybenzaldehyde2-(4-Methoxyphenyl)-3H-imidazo[4,5-b]pyridine82.5[4]
34-Chlorobenzaldehyde2-(4-Chlorophenyl)-3H-imidazo[4,5-b]pyridine96[4]
42-Chlorobenzaldehyde2-(2-Chlorophenyl)-3H-imidazo[4,5-b]pyridine98.2[4]
53,4-Dihydroxybenzaldehyde4-(3H-Imidazo[4,5-b]pyridin-2-yl)benzene-1,2-diol85.6[4]

Table 2: Microwave-Assisted Synthesis of 6-Bromo-2-aryl-3H-imidazo[4,5-b]pyridines

EntryAryl GroupPower (W)Time (min)Yield (%)Reference
13,4-Dichlorophenyl20010>95 (crude)[5]
2Phenyl500590[6]
34-Methylphenyl500592[6]
44-Methoxyphenyl500588[6]
54-Chlorophenyl500593[6]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Substituted-3H-imidazo[4,5-b]pyridines

This protocol describes a one-pot reductive cyclization of 2-nitro-3-aminopyridine with various aldehydes.

Materials:

  • 2-Nitro-3-aminopyridine

  • Substituted aldehyde (e.g., 4-hydroxybenzaldehyde)

  • Dimethylformamide (DMF)

  • 1 M Aqueous Sodium Dithionite (Na₂S₂O₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, prepare a mixture of 2-nitro-3-aminopyridine (1.0 mmol) and the desired aldehyde (1.0 mmol) in DMF (4 mL).

  • To this mixture, add 1 M aqueous Na₂S₂O₄ (3.0 mmol, 3 mL).

  • Heat the reaction mixture at 60°C for 24 hours.

  • After cooling to room temperature, filter the reaction mixture to remove any unreacted Na₂S₂O₄.

  • Remove the excess solvent from the filtrate by high-vacuum distillation.

  • Wash the concentrated residue with water (2 x 15 mL) and dry under reduced pressure to afford the crude product.

  • Purify the product by recrystallization from ethanol.

Protocol 2: Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-b]pyridines

This protocol outlines a solid-phase approach for the synthesis of diversely substituted imidazo[4,5-b]pyridines starting from a polymer-supported amine.

Materials:

  • Rink amide resin

  • 2,4-Dichloro-3-nitropyridine

  • N-ethyldiisopropylamine (EDIPA)

  • Dimethyl sulfoxide (DMSO)

  • Primary amine (e.g., benzylamine)

  • Sodium dithionite (Na₂S₂O₄)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium hydrogensulfate

  • Aldehyde (e.g., benzaldehyde)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Arylation of Resin: Swell the Rink amide resin in DMSO. Add a 0.5 M solution of 2,4-dichloro-3-nitropyridine in DMSO in the presence of EDIPA. Agitate the mixture overnight.

  • Nucleophilic Substitution: Wash the resin and treat it with a 10% solution of a primary amine in DMSO overnight at room temperature.

  • Nitro Group Reduction: Wash the resin and suspend it in a solution of sodium dithionite, potassium carbonate, and tetrabutylammonium hydrogensulfate in a water/THF mixture. Heat at 60°C for 12 hours.

  • Imidazole Ring Formation: Wash the resin and treat it with a solution of the desired aldehyde in DMSO. Agitate for 24 hours at room temperature.

  • Cleavage: Wash the resin and cleave the product from the solid support using a mixture of TFA and DCM.

  • Purification: Concentrate the cleavage solution and purify the residue by preparative HPLC.

Protocol 3: Microwave-Assisted Synthesis of 6-Bromo-2-aryl-3H-imidazo[4,5-b]pyridines

This protocol details a rapid microwave-assisted synthesis.

Materials:

  • 5-Bromo-2,3-diaminopyridine

  • Substituted benzaldehyde

  • p-Benzoquinone

  • Absolute ethanol

  • Microwave synthesis vial (10 mL)

Procedure:

  • In a 10 mL microwave synthesis vial, combine equimolar amounts of 5-bromo-2,3-diaminopyridine, the substituted benzaldehyde, and p-benzoquinone in absolute ethanol (3 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 140-150°C for 5-10 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the solid with cold ethanol and dry to obtain the product. Further purification can be achieved by recrystallization.

Mandatory Visualizations

Signaling Pathway Diagram

CDK9_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Ser2 of CTD Transcription Transcription Elongation RNAPII->Transcription DNA DNA mRNA mRNA (e.g., MYC, Mcl-1) Transcription->mRNA Ribosome Ribosome mRNA->Ribosome Translation Proteins Anti-apoptotic Proteins (e.g., Mcl-1, cFLIP) Oncogenic Proteins (e.g., MYC) Ribosome->Proteins Apoptosis Apoptosis Proteins->Apoptosis CellSurvival Cell Survival & Proliferation Proteins->CellSurvival Imidazopyridine Imidazo[4,5-b]pyridine Inhibitor Imidazopyridine->PTEFb

Caption: CDK9 Inhibition Pathway by Imidazo[4,5-b]pyridines.

Experimental Workflow Diagrams

One_Pot_Synthesis_Workflow A 1. Mix 2-nitro-3-aminopyridine and aldehyde in DMF B 2. Add aqueous Na₂S₂O₄ A->B C 3. Heat at 60°C for 24h B->C D 4. Cool and filter C->D E 5. Concentrate filtrate D->E F 6. Wash with water and dry E->F G 7. Recrystallize from ethanol F->G H Final Product G->H

Caption: Workflow for One-Pot Synthesis.

Solid_Phase_Synthesis_Workflow A 1. Arylate Rink amide resin B 2. Substitute with primary amine A->B C 3. Reduce nitro group B->C D 4. Form imidazole ring with aldehyde C->D E 5. Cleave from resin with TFA/DCM D->E F 6. Purify by HPLC E->F G Final Product F->G Microwave_Synthesis_Workflow A 1. Combine reactants in ethanol in microwave vial B 2. Seal vial and place in microwave reactor A->B C 3. Irradiate at 140-150°C for 5-10 min B->C D 4. Cool to room temperature C->D E 5. Filter the precipitate D->E F 6. Wash with cold ethanol and dry E->F G Final Product F->G

References

Application Notes and Protocols for the Purification of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of analytical techniques for the purification of pyridine derivatives, which are essential scaffolds in medicinal chemistry. High purity of these compounds is critical for accurate biological testing, structural analysis, and drug development. This guide details common purification methodologies, including chromatography, crystallization, and extraction, complete with experimental protocols and comparative data.

Chromatographic Techniques

Chromatography is a cornerstone for the purification of pyridine derivatives, offering high resolution and versatility. The choice of technique depends on the volatility, polarity, and scale of the purification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the purification of a wide range of pyridine derivatives, particularly for achieving high purity on a small to medium scale. Reverse-phase HPLC is most common, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

Application Note: Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives on silica-based columns due to interactions with acidic silanol groups.[1] To mitigate this, mobile phase pH adjustment or the use of additives is recommended.[1] Lowering the mobile phase pH to 2.5-3.0 protonates residual silanols, minimizing their interaction with the basic analyte.[1] Alternatively, adding a competing base like triethylamine (TEA) can shield the silanol groups.[1] For compounds that are highly polar, a mixed-mode or HILIC column may provide better retention and selectivity.[1]

Experimental Protocol: Reverse-Phase HPLC Purification of a Pyridin-4-ol Derivative [2]

  • Sample Preparation: Dissolve the crude pyridin-4-ol derivative in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[2]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]

    • Mobile Phase A: 0.1% Formic acid in water.[2]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]

    • Gradient: 5% B to 95% B over 20 minutes (this should be optimized for the specific compound).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.[2]

    • Detection: UV detection at the wavelength of maximum absorbance for the compound (e.g., 254 nm).[2]

    • Injection Volume: 10 µL.[2]

  • Data Analysis and Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the desired peak.

  • Post-Purification: Combine the collected fractions and remove the solvent under reduced pressure.

Troubleshooting Workflow for HPLC Purification

start Start: Poor Resolution k_prime Is Retention Factor (k') between 2 and 10? start->k_prime adjust_organic Adjust organic solvent % to modify retention k_prime->adjust_organic No optimize_alpha Optimize Selectivity (α) k_prime->optimize_alpha Yes adjust_organic->optimize_alpha change_modifier Change Organic Modifier (e.g., ACN ↔ MeOH) optimize_alpha->change_modifier Optimize change_phase Change Stationary Phase (e.g., C18 → Phenyl) change_modifier->change_phase No Improvement success Resolution Achieved change_modifier->success Success adjust_ph Adjust Mobile Phase pH change_phase->adjust_ph No Improvement change_phase->success Success increase_n Increase Efficiency (N) adjust_ph->increase_n No Improvement adjust_ph->success Success longer_column Use Longer Column or Smaller Particle Size Column increase_n->longer_column Optimize longer_column->success Success no_improvement No Improvement longer_column->no_improvement No Improvement

Caption: A logical workflow for systematically improving chromatographic resolution.[1]

Gas Chromatography (GC)

Gas chromatography is suitable for the purification of volatile and thermally stable pyridine derivatives.[3][4] Capillary columns with polar (e.g., CP-Wax 51 for Amines) or non-polar (e.g., DB-5) stationary phases provide high resolution and sensitivity.[3]

Application Note: The injection of pyridine, a strong organic base, can potentially cause deterioration of the GC column, especially PEG-based columns, due to hydrogen bonding interactions.[5] However, for many applications, direct injection is feasible without significant column degradation.[5]

Experimental Protocol: GC Separation of Substituted Pyridines [4]

  • Sample Preparation: Dissolve the sample mixture in a volatile organic solvent (e.g., methanol).

  • GC Conditions:

    • Technique: GC-capillary.[4]

    • Column: Agilent CP-Wax 51 for Amines, 0.22 mm x 25 m, 0.2 µm film thickness.[4]

    • Temperature Program: 70 °C (hold 4 min) to 240 °C at 10 °C/min.[4]

    • Carrier Gas: N₂, 70 kPa, 28 cm/s.[4]

    • Injector: Splitter, 30 mL/min; Temperature = 250 °C.[4]

    • Detector: FID; Temperature = 250 °C.[4]

    • Sample Size: 0.1 µL.[4]

  • Fraction Collection: If preparative GC is used, a fraction collector is timed to collect the eluting peaks of interest.

Thin-Layer Chromatography (TLC)

TLC is primarily used for monitoring reaction progress and for determining the appropriate solvent system for column chromatography. However, preparative TLC can be used for small-scale purifications.

Application Note: Visualization of pyridine derivatives on a TLC plate can be achieved using UV light (254 nm) or by staining with various reagents.[6][7] For acidic compounds, bromocresol green can be used, which yields yellow spots on a green background.[8]

Experimental Protocol: 2D TLC for Stability Assessment [1]

This protocol helps determine if a compound is degrading on the silica stationary phase.

  • Spot the sample mixture in the bottom-left corner of a square TLC plate.[1]

  • Develop the plate in a suitable solvent system.[1]

  • Dry the plate completely and rotate it 90 degrees counter-clockwise.[1]

  • Develop the plate again in the same solvent system.[1]

  • Analysis: If the compound is stable, it will appear as a single spot on the diagonal. Degradation will be indicated by the appearance of spots off the diagonal.

Crystallization

Crystallization is a powerful technique for the purification of solid pyridine derivatives, often yielding material of very high purity. The success of crystallization depends on the compound's properties and the choice of solvent.

Application Note: The ideal solvent for crystallization should dissolve the compound sparingly at room temperature but completely at a higher temperature.[9] For pyridine derivatives, which have both ether and pyridine functionalities, a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., ethanol) should be screened.[9]

Experimental Protocol: Vapor Diffusion Crystallization [10]

This method is suitable when only small amounts of the compound are available.

  • Dissolve the pyridine derivative in a small amount of a "good" solvent in a small, open vial.

  • Place this inner vial inside a larger, sealed vial containing a small amount of a volatile "anti-solvent" in which the compound is insoluble.[10]

  • The anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystal growth.

Logical Flow for Crystallization

start Start: Crude Solid dissolve Dissolve in minimum hot solvent start->dissolve cool Cool slowly to room temperature dissolve->cool crystals Crystals form? cool->crystals filter Filter and wash crystals crystals->filter Yes troubleshoot Troubleshoot: - Scratch flask - Add seed crystal - Evaporate solvent crystals->troubleshoot No dry Dry crystals filter->dry pure_product Pure Product dry->pure_product troubleshoot->cool

Caption: A simplified workflow for crystallization.

Extraction

Liquid-liquid extraction is a fundamental technique used to separate pyridine derivatives from reaction mixtures, often by exploiting their basicity.

Application Note: Pyridine and its derivatives can be removed from an organic layer by washing with a dilute aqueous acid solution (e.g., 1-2% HCl).[11] This protonates the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous phase.[11] Another effective method is to wash the organic layer with an aqueous solution of copper sulfate (CuSO₄), which forms a complex with pyridine that is soluble in the aqueous layer.[11][12]

Experimental Protocol: Acidic Extraction of Pyridine [11]

  • Combine the organic reaction mixture with an equal volume of a dilute aqueous acid (e.g., 1 M HCl) in a separatory funnel.

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate.

  • Drain the lower aqueous layer containing the pyridinium salt.

  • Repeat the extraction of the organic layer with fresh aqueous acid if necessary (monitor by TLC).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Quantitative Data Summary

The efficiency of purification techniques can be compared based on the final purity and yield of the desired pyridine derivative. The following table provides a hypothetical comparison of different purification methods for a model pyridine derivative.

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Notes
Column Chromatography 75>9580Good for moderate to large scale, but can be time-consuming.
Preparative HPLC 90>9965Excellent for achieving high purity, but lower yield and smaller scale.
Crystallization 85>9970Can provide very high purity if a suitable solvent is found.
Extraction (Acid Wash) 608595Effective for removing basic impurities, but may not be sufficient as a sole purification method.

This table is a generalized representation. Actual results will vary depending on the specific compound and experimental conditions.

Conclusion

The selection of an appropriate purification technique for pyridine derivatives is crucial for obtaining high-quality material for research and development. A systematic approach, often involving a combination of techniques such as extraction followed by chromatography or crystallization, is typically required. The detailed protocols and troubleshooting guides provided in this document serve as a valuable resource for scientists working with this important class of compounds.

References

Application of 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The scaffold of imidazo[4,5-b]pyridine, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its structural similarity to purine nucleobases. This has led to the exploration of its derivatives as potential therapeutic agents, particularly in oncology. While specific research on 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine in cancer is limited, extensive studies on closely related imidazo[4,5-b]pyridine and 2-mercaptobenzimidazole derivatives have revealed promising anticancer activities. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key cellular enzymes like cyclin-dependent kinases (CDKs) and the induction of programmed cell death (apoptosis).

This document provides a comprehensive overview of the potential applications of this compound in cancer research, drawing upon data from its structural analogs. It includes detailed experimental protocols for key assays and visual representations of relevant signaling pathways and workflows to guide researchers in this field.

Potential Anticancer Mechanisms of Imidazo[4,5-b]pyridine Derivatives

Derivatives of imidazo[4,5-b]pyridine have been reported to exhibit anticancer activity through several mechanisms:

  • Inhibition of Cyclin-Dependent Kinases (CDKs): Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of CDKs, particularly CDK9.[1] CDK9 is a key regulator of transcription elongation, and its inhibition can lead to the downregulation of anti-apoptotic proteins, such as Mcl-1, ultimately inducing apoptosis in cancer cells.[2]

  • Induction of Apoptosis: These compounds can trigger apoptosis through both intrinsic and extrinsic pathways. This is often characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and changes in mitochondrial membrane potential.

  • Cell Cycle Arrest: Imidazo[4,5-b]pyridine derivatives have been observed to cause cell cycle arrest at different phases, most notably the G2/M phase, thereby inhibiting cancer cell proliferation.

Quantitative Data on Related Compounds

The following tables summarize the in vitro anticancer activity of various imidazo[4,5-b]pyridine and 2-mercaptobenzimidazole derivatives against different cancer cell lines. This data provides a reference for the potential efficacy of this compound.

Table 1: CDK9 Inhibitory Activity and Antiproliferative Effects of Imidazo[4,5-b]pyridine Derivatives [1]

Compound IDTargetIC50 (µM)Cancer Cell LineIC50 (µM)
I CDK9/Cyclin T10.85MCF-72.65
HCT1162.11
II CDK9/Cyclin T10.77MCF-71.98
HCT1163.24
IIIa CDK9/Cyclin T10.63MCF-71.84
HCT1164.53
VIIa CDK9/Cyclin T11.32MCF-71.76
HCT1165.61
Sorafenib CDK9/Cyclin T10.76MCF-7-
HCT116-

Table 2: Cytotoxic Activity of 2-Mercaptobenzimidazole Derivatives [3]

Compound IDCancer Cell LineIC50 (µg/mL)
20 HCT-1168
23 HCT-1167

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the anticancer potential of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol: [4][5][6][7]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol: [8][9]

  • Cell Treatment: Seed and treat cells with this compound as described for the MTT assay.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis

This assay determines the effect of the compound on cell cycle progression.

Principle: The DNA content of cells changes as they progress through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol: [10][11][12][13]

  • Cell Treatment and Harvesting: Treat cells with the compound and harvest as described previously.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) can be calculated.

Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate, which is crucial for studying signaling pathways.

Protocol: [14][15][16][17]

  • Protein Extraction: Treat cells with the compound, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., CDK9, p-CDK9, Mcl-1, cleaved PARP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualization of Signaling Pathways and Workflows

CDK9 Signaling Pathway in Cancer

The following diagram illustrates the role of the CDK9/Cyclin T1 complex in promoting transcription and how its inhibition by a compound like an imidazo[4,5-b]pyridine derivative can lead to apoptosis.

CDK9_Pathway CDK9 CDK9 PTEFb P-TEFb CDK9->PTEFb + CyclinT1 Cyclin T1 CyclinT1->PTEFb + Ser2 Ser2 Phosphorylation PTEFb->Ser2 Phosphorylates RNAPII RNA Polymerase II RNAPII->Ser2 Transcription Transcription Elongation Ser2->Transcription Mcl1_mRNA Mcl-1 mRNA Transcription->Mcl1_mRNA Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein Apoptosis Apoptosis Mcl1_Protein->Apoptosis Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->PTEFb

Caption: Inhibition of the CDK9/Cyclin T1 complex by an imidazo[4,5-b]pyridine derivative.

Experimental Workflow for Anticancer Drug Screening

This diagram outlines a typical workflow for evaluating the anticancer potential of a novel compound.

Experimental_Workflow Compound 2-Mercapto-5-methoxy- imidazole[4,5-b]pyridine CellCulture Cancer Cell Lines Compound->CellCulture MTT Cell Viability Assay (MTT) CellCulture->MTT IC50 Determine IC50 MTT->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI) IC50->ApoptosisAssay CellCycle Cell Cycle Analysis IC50->CellCycle WesternBlot Western Blotting IC50->WesternBlot Mechanism Mechanism of Action ApoptosisAssay->Mechanism CellCycle->Mechanism WesternBlot->Mechanism

Caption: A general workflow for the in vitro evaluation of a potential anticancer compound.

Conclusion

While direct experimental data for this compound in cancer research is not yet available, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential anticancer agent. The provided application notes and detailed protocols offer a solid framework for researchers to explore its efficacy and mechanism of action. The potential for this class of compounds to inhibit key cancer-related targets like CDK9 makes them exciting candidates for further drug development efforts.

References

Application Notes and Protocols for 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature available through extensive searches does not contain specific antimicrobial data for 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine. The following application notes and protocols are based on studies of structurally related compounds, namely imidazo[4,5-b]pyridine and 2-mercaptobenzimidazole derivatives. This information is intended to provide a foundational framework for researchers, scientists, and drug development professionals to design and conduct antimicrobial investigations for the target compound.

Introduction

Imidazo[4,5-b]pyridine and mercaptoimidazole scaffolds are key components in a variety of biologically active molecules, demonstrating a broad range of pharmacological activities, including antimicrobial properties. Derivatives of these parent structures have shown promising efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The antimicrobial potential of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.

This document provides a summary of the antimicrobial activities of related compounds and detailed protocols for the evaluation of this compound as a novel antimicrobial agent.

Data Presentation: Antimicrobial Activity of Related Compounds

The following tables summarize the antimicrobial activity of various imidazo[4,5-b]pyridine and 2-mercaptobenzimidazole derivatives as reported in the scientific literature. This data can serve as a benchmark for evaluating the potential of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Imidazo[4,5-b]pyridine Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
2-(substituted-phenyl)imidazo[4,5-b]pyridinesStaphylococcus aureus4-8[1]
2-(substituted-phenyl)imidazo[4,5-b]pyridinesEnterococcus faecalis4-8[1]
2-(substituted-phenyl)imidazo[4,5-b]pyridinesEscherichia coli>64[2]
2-(substituted-phenyl)imidazo[4,5-b]pyridinesPseudomonas aeruginosa>64[1]
2-(substituted-phenyl)imidazo[4,5-b]pyridinesCandida albicans4-8[1]
2-(substituted-phenyl)imidazo[4,5-b]pyridinesCandida parapsilosis4-8[1]
Amidino-substituted imidazo[4,5-b]pyridinesE. coli32[2]

Table 2: Zone of Inhibition of Imidazo[4,5-b]pyridine and 2-Mercaptobenzimidazole Derivatives

Compound ClassTest OrganismConcentrationZone of Inhibition (mm)Reference
3-(1H-imidazo[4,5-b]pyridin-2-ylamino)-N'-(5-aryl-1H-1,2,3-triazol-1-yl)propanamidesBacillus subtilis0.1 mg/mlNot Specified[3]
3-(1H-imidazo[4,5-b]pyridin-2-ylamino)-N'-(5-aryl-1H-1,2,3-triazol-1-yl)propanamidesStaphylococcus aureus0.1 mg/mlNot Specified[3]
3-(1H-imidazo[4,5-b]pyridin-2-ylamino)-N'-(5-aryl-1H-1,2,3-triazol-1-yl)propanamidesEscherichia coli0.1 mg/mlNot Specified[3]
3-(1H-imidazo[4,5-b]pyridin-2-ylamino)-N'-(5-aryl-1H-1,2,3-triazol-1-yl)propanamidesStaphylococcus typhi0.1 mg/mlNot Specified[3]
2-Mercaptobenzimidazole derivativesCandida albicansNot Specified15-18

Potential Mechanism of Action

The precise antimicrobial mechanism of this compound is yet to be determined. However, based on related compounds, several potential pathways can be hypothesized. Benzimidazole derivatives have been reported to inhibit bacterial nucleic acid and protein synthesis. Some imidazo[4,5-b]pyridine derivatives are thought to target metalloenzymes or act as DNA gyrase inhibitors, thereby disrupting DNA replication and leading to bacterial cell death.

Below is a diagram illustrating a plausible mechanism of action involving the inhibition of DNA gyrase.

antimicrobial_pathway cluster_drug_interaction Drug Action cluster_cellular_effect Cellular Effect Drug 2-Mercapto-5-methoxy- imidazole[4,5-b]pyridine DNA_Gyrase Bacterial DNA Gyrase (Target Enzyme) Drug->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Supercoiling Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Blocked Cell_Death Cell Death Cell_Division->Cell_Death Leads to

Plausible antimicrobial mechanism of action.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of this compound.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Materials:

  • 96-well microtiter plates

  • Test compound (this compound)

  • Bacterial/fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth medium

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in the appropriate broth to create a working stock solution.

  • Preparation of Inoculum: From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the working stock solution of the test compound to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last column of dilutions.

  • Inoculation: Add 100 µL of the prepared bacterial/fungal inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

This method assesses the susceptibility of microorganisms to an antimicrobial agent by measuring the diameter of the zone of growth inhibition.[4]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Test compound solution of a known concentration

  • Bacterial/fungal strains

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Incubator

  • Calipers or ruler

Procedure:

  • Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Preparation and Application of Disks: Aseptically apply sterile paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. Ensure the disks are placed at least 24 mm apart.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the experimental protocols.

experimental_workflow cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion Prepare_Stock Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Prepare_Inoculum_MIC Prepare & Standardize Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Plate with Microorganism Prepare_Inoculum_MIC->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_MIC Incubate Plate Inoculate_Plate->Incubate_MIC Read_MIC Read MIC Value Incubate_MIC->Read_MIC Prepare_Inoculum_Disk Prepare & Standardize Inoculum (0.5 McFarland) Inoculate_Agar Inoculate MHA Plate Prepare_Inoculum_Disk->Inoculate_Agar Apply_Disks Apply Compound- Impregnated Disks Inoculate_Agar->Apply_Disks Incubate_Disk Incubate Plate Apply_Disks->Incubate_Disk Measure_Zones Measure Zones of Inhibition Incubate_Disk->Measure_Zones

Workflow for antimicrobial susceptibility testing.

References

Application Notes and Protocols for Assessing the In Vitro Activity of Imidazopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazopyridines are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] This scaffold is a key component in various therapeutic agents, demonstrating activities ranging from anticancer and anti-inflammatory to antiviral and neuro-modulatory.[1][2][4] The diverse pharmacological profile of imidazopyridines necessitates a robust and well-defined set of in vitro assays to accurately characterize their biological effects and elucidate their mechanisms of action.

These application notes provide a comprehensive guide to the experimental setup for assessing the in vitro activity of imidazopyridine derivatives. Detailed protocols for key assays are provided, along with guidance on data presentation and visualization of relevant signaling pathways and experimental workflows.

Data Presentation: In Vitro Activity of Imidazopyridine Derivatives

The following tables summarize the in vitro activity of various imidazopyridine derivatives across different biological assays. This data is intended to provide a comparative overview of their potency and selectivity.

Table 1: Anticancer Activity of Imidazopyridine Derivatives (IC50 Values in µM)

Compound IDCancer Cell LineAssay TypeIC50 (µM)Target/PathwayReference
C188MCF-7 (Breast)MTT Assay24.4Wnt/β-catenin[5]
C188T47-D (Breast)MTT Assay23Wnt/β-catenin[5]
Compound 9iHeLa (Cervical)MTT Assay10.62Mitochondrial Apoptosis[6]
Compound IXMCF-7 (Breast)Proliferation Assay0.85CDK9[7]
Compound VIIIMCF-7 (Breast)Proliferation Assay0.92CDK9[7]
Compound IXHCT116 (Colon)Proliferation Assay1.05CDK9[7]
Compound VIIIHCT116 (Colon)Proliferation Assay1.12CDK9[7]
Compound 15MCF-7 (Breast)Antiproliferative Assay1.6Not Specified[8]
Compound 15MDA-MB-231 (Breast)Antiproliferative Assay22.4Not Specified[8]
IP-5HCC1937 (Breast)MTT Assay45PI3K/Akt[9]
IP-6HCC1937 (Breast)MTT Assay47.7PI3K/Akt[9]
IP-7HCC1937 (Breast)MTT Assay79.6PI3K/Akt[9]
Compound 6A375 (Melanoma)MTT Assay9.7AKT/mTOR[10]
Compound 6WM115 (Melanoma)MTT Assay20.4AKT/mTOR[11]
Compound 6HeLa (Cervical)MTT Assay35.8AKT/mTOR[11]

Table 2: Kinase Inhibitory Activity of Imidazopyridine Derivatives (IC50 Values in nM)

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
Flt3-IN-11Wild-Type FLT3Biochemical Kinase Assay7.22[5]
Flt3-IN-11FLT3-D835Y MutantBiochemical Kinase Assay4.95[5]
Flt3-IN-11FLT3-ITDCell-Based Proliferation Assay3.2[5]
Compound 1PDGFRβCell-Based Assay18[12]
Compound 27eAurora-ACellular Assay (p-Aurora-A)30[13]
Compound 27eAurora-BCellular Assay (p-Histone H3)148[13]

Table 3: GABA-A Receptor Binding Affinity of Imidazopyridine Derivatives (Ki Values in nM)

Compound IDReceptor SubtypeRadioligandKi (nM)Reference
Compound 2Benzodiazepine Site[3H]Ro15-1788580[10]
Compound 5Benzodiazepine Site[3H]Ro15-1788450[10]
DiazepamBenzodiazepine Site[3H]Ro15-17885.2[10]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A375)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

  • 96-well flat-bottom plates

  • Imidazopyridine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazopyridine compounds in complete culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[6][11]

  • Absorbance Measurement: Incubate for 15-20 minutes at room temperature with gentle shaking.[11] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the in vitro potency of a compound against a purified kinase by measuring ATP consumption.[5]

Materials:

  • Recombinant human kinase (e.g., FLT3, Aurora A)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[5]

  • ATP

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide or Kemptide)[5][14]

  • Imidazopyridine compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the imidazopyridine compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.[5]

  • Assay Setup: In a multi-well plate, add the kinase enzyme, the substrate, and the diluted inhibitor.[5]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km value for the kinase.[5]

  • Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).[5]

  • Signal Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's protocol. This typically involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP into ATP and generating a luminescent signal.[7]

  • Luminescence Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to a vehicle control (100% activity) and a no-enzyme control (0% activity). Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.[7]

Protocol 3: GABA-A Receptor Radioligand Binding Assay

This protocol is a competitive binding assay to determine the affinity of imidazopyridine derivatives for the benzodiazepine binding site on the GABA-A receptor.

Materials:

  • Rat brain membranes (or cell lines expressing specific GABA-A receptor subtypes)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [3H]Ro15-1788 for the benzodiazepine site)

  • Non-specific binding control (e.g., Diazepam at a high concentration)

  • Imidazopyridine compounds dissolved in DMSO

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortex or cerebellum. This involves homogenization of the tissue in buffer, followed by centrifugation steps to isolate the membrane fraction. The final pellet is resuspended in the binding buffer.

  • Assay Setup: In test tubes, combine the radioligand at a concentration close to its Kd, the imidazopyridine compound at various concentrations, and the membrane preparation. For determining non-specific binding, a separate set of tubes will contain the radioligand, membranes, and a high concentration of an unlabeled ligand (e.g., Diazepam). Total binding is measured in the absence of any competing ligand.

  • Incubation: Incubate the tubes at a specific temperature (e.g., 0-4°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent inhibition of specific binding at each concentration of the imidazopyridine compound. Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathway Diagrams

Wnt_Beta_Catenin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP56 LRP5/6 Co-receptor DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1) Dsh->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome degraded BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n translocates Imidazopyridine Imidazopyridine (e.g., C188) Imidazopyridine->DestructionComplex ? (potential target) Imidazopyridine->BetaCatenin_n inhibits nuclear localization TCF_LEF TCF/LEF BetaCatenin_n->TCF_LEF binds TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes activates

Caption: Wnt/β-catenin signaling pathway and potential points of inhibition by imidazopyridines.

AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates (activates) mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 inhibits ProteinSynthesis Protein Synthesis & Cell Growth S6K->ProteinSynthesis EIF4EBP1->ProteinSynthesis inhibits Imidazopyridine Imidazopyridine Imidazopyridine->AKT inhibits Imidazopyridine->mTORC1 inhibits

Caption: The PI3K/AKT/mTOR signaling pathway, a common target for imidazopyridine inhibitors.

Experimental Workflow Diagram

in_vitro_workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_target Target-Based Assays cluster_data Data Analysis & Interpretation start Imidazopyridine Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis migration Cell Migration/ Invasion Assay ic50->migration kinase_assay Kinase Inhibition Assay ic50->kinase_assay receptor_binding Receptor Binding Assay ic50->receptor_binding western_blot Western Blot (Target Protein Expression) cell_cycle->western_blot apoptosis->western_blot migration->western_blot analysis Data Analysis & SAR Studies western_blot->analysis kinase_assay->analysis receptor_binding->analysis conclusion Lead Compound Identification analysis->conclusion

Caption: General experimental workflow for assessing the in vitro activity of imidazopyridines.

References

Application Notes and Protocols for the Characterization of 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed guide for the structural characterization of 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine, a key intermediate in pharmaceutical synthesis. This document outlines the protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, presenting representative data in a clear, tabular format. Furthermore, a comprehensive experimental workflow is visualized to aid in the seamless execution of these characterization techniques.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural elucidation is a critical step in ensuring the purity and identity of the compound for further downstream applications. This document details the analytical procedures for its characterization using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The synthesis of this compound has been reported, and its structure confirmed by these analytical techniques.[1][2]

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the protons and carbon atoms in the molecule.

2.1.1. Predicted ¹H NMR Data

The following table summarizes the expected chemical shifts (δ) and multiplicities for the protons of this compound. These predictions are based on the analysis of structurally similar compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H (Pyridine)7.0 - 8.0Doublet8.0 - 9.0
Aromatic-H (Pyridine)6.5 - 7.5Doublet8.0 - 9.0
-OCH₃~3.9SingletN/A
-NH (Imidazole)12.0 - 13.0Broad SingletN/A
-SH (Mercapto)3.0 - 4.0Broad SingletN/A

2.1.2. Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms of this compound are presented below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=S165 - 175
C (Imidazole)140 - 150
C-O (Pyridine)155 - 165
C (Pyridine)110 - 140
C (Pyridine)100 - 115
-OCH₃55 - 60
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques used for this purpose.

2.2.1. Expected Mass Spectrometry Data

Parameter Value
Molecular Formula C₇H₇N₃OS
Molecular Weight 181.22 g/mol
Predicted [M+H]⁺ 182.0355

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: spectral width of 220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute the stock solution to a final concentration of 10-100 µg/mL.

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI or EI source.

  • ESI-MS Acquisition (Positive Ion Mode):

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Set the capillary voltage to 3-4 kV.

    • Acquire data in the m/z range of 50-500.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion peak ([M+H]⁺).

    • Use the accurate mass to calculate the elemental formula.

    • Analyze the fragmentation pattern to further confirm the structure.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_analysis Data Analysis Synthesis Synthesis of 2-Mercapto-5- methoxyimidazole[4,5-b]pyridine Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation

Caption: Experimental workflow for the synthesis and characterization of the target compound.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the unambiguous characterization of this compound. Adherence to these methodologies will ensure the reliable identification and quality control of this important pharmaceutical intermediate. Further two-dimensional NMR experiments, such as COSY and HSQC, can be performed to provide even more detailed structural information.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[4,5-b]pyridine derivatives are a significant class of heterocyclic compounds, recognized for their structural similarity to purines, which imparts a wide range of biological activities. These activities include potential applications as antiviral, antifungal, antibacterial, and antiproliferative agents.[1] Traditional synthesis methods for these compounds often require long reaction times and harsh conditions, leading to moderate yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and efficient alternative, offering dramatically reduced reaction times, increased yields, and improved product purity. This document provides detailed application notes and protocols for the microwave-assisted synthesis of various imidazo[4,5-b]pyridine derivatives.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation offers several key advantages over conventional heating methods for the synthesis of imidazo[4,5-b]pyridine derivatives:

  • Increased Reaction Rates: Rapid and uniform heating of the reaction mixture significantly reduces reaction times, often from hours to minutes.

  • Higher Yields: Microwave-assisted reactions frequently result in higher isolated yields of the desired products.

  • Improved Purity: Shorter reaction times and lower overall thermal stress can lead to fewer side reactions and cleaner product profiles.

  • Energy Efficiency: MAOS is a more energy-efficient method compared to conventional heating.

  • Facilitation of One-Pot Reactions: This technique is highly effective for multicomponent, one-pot syntheses, which is advantageous for creating diverse compound libraries for drug discovery.

Data Presentation: Comparative Synthesis Data

The following tables summarize quantitative data from various studies, highlighting the improvements offered by microwave-assisted synthesis compared to conventional heating methods.

Table 1: Synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine Derivatives

EntrySubstituent (R)MethodTimeYield (%)
1PhenylConventional3-4 h82
2PhenylMicrowave5-10 min94
34-ChlorophenylConventional3-4 h85
44-ChlorophenylMicrowave5-10 min96
54-MethoxyphenylConventional3-4 h80
64-MethoxyphenylMicrowave5-10 min92
72-NitrophenylConventional3-4 h78
82-NitrophenylMicrowave5-10 min90

Table 2: One-Pot Synthesis of 2,6-Disubstituted-3-amino-imidazopyridines

EntryMethodCatalystTimeYield (%)
1MicrowavePd(0)20 min85

Experimental Protocols

The following are detailed protocols for the microwave-assisted synthesis of imidazo[4,5-b]pyridine derivatives. Optimal conditions such as temperature, time, and solvent may vary depending on the specific substrates and microwave reactor used.

Protocol 1: Synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine

This protocol describes the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine from 5-bromo-2,3-diaminopyridine and various substituted aldehydes.

Materials:

  • 5-bromo-2,3-diaminopyridine (1 mmol)

  • Substituted aldehyde (1 mmol)

  • Ethanol (10 mL)

  • Microwave synthesis vial (appropriate size)

  • Magnetic stirrer bar

Instrumentation:

  • A suitable laboratory microwave reactor.

Procedure:

  • In a microwave synthesis vial, combine 5-bromo-2,3-diaminopyridine (1 mmol) and the substituted aldehyde (1 mmol).

  • Add ethanol (10 mL) and a magnetic stirrer bar to the vial.

  • Seal the vial securely.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 120°C for 5-10 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • The resulting solid product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: One-Pot, Four-Component Synthesis of 2,6-Disubstituted-3-amino-imidazopyridines

This protocol outlines a rapid and efficient one-pot synthesis of 2,6-disubstituted-3-amino-imidazopyridines via a microwave-assisted cyclization/Suzuki coupling approach.[2][3]

Materials:

  • 2-aminopyridine-5-boronic acid pinacol ester (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Aryl halide (1.0 mmol)

  • Magnesium chloride (MgCl₂)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Methanol (MeOH)

  • Microwave synthesis vial (appropriate size)

  • Magnetic stirrer bar

Instrumentation:

  • A suitable laboratory microwave reactor.

Procedure:

  • To a microwave synthesis vial, add 2-aminopyridine-5-boronic acid pinacol ester (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and MgCl₂ in methanol.

  • Seal the vial and irradiate in the microwave reactor at 160°C for 10 minutes.

  • After cooling, add the aryl halide (1.0 mmol), palladium catalyst, and base to the reaction mixture.

  • Reseal the vial and irradiate in the microwave reactor at a suitable temperature and time for the Suzuki coupling (e.g., 120°C for 10-20 minutes).

  • After cooling, the reaction mixture is worked up using standard procedures (e.g., extraction and solvent evaporation).

  • The crude product is purified by column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reactant Preparation cluster_mw Microwave Irradiation cluster_workup Product Isolation & Purification reactants Combine Reactants (e.g., Diaminopyridine, Aldehyde) solvent Add Solvent (e.g., Ethanol) reactants->solvent seal Seal Vial solvent->seal irradiate Microwave Irradiation (e.g., 120°C, 10 min) seal->irradiate cool Cool to RT irradiate->cool filter Filter Product cool->filter purify Recrystallize/Purify filter->purify final_product final_product purify->final_product Final Product

Caption: General workflow for microwave-assisted synthesis.

Application in Drug Discovery: Targeting the CDK9 Signaling Pathway

Imidazo[4,5-b]pyridine derivatives have shown promise as inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[1][4][5] CDK9 is a key regulator of transcriptional elongation, and its inhibition can lead to the downregulation of anti-apoptotic proteins, making it an attractive target in cancer therapy.[1][6]

CDK9_pathway PTEFb P-TEFb Complex (CDK9 + Cyclin T1) RNAPII RNA Polymerase II (Paused) PTEFb->RNAPII Phosphorylation of Ser2 Elongation Transcriptional Elongation RNAPII->Elongation Release Oncogenes Oncogene Transcription (e.g., MYC) Elongation->Oncogenes AntiApoptotic Anti-Apoptotic Proteins (e.g., Mcl-1) Elongation->AntiApoptotic Apoptosis Apoptosis Oncogenes->Apoptosis AntiApoptotic->Apoptosis Imidazopyridine Imidazo[4,5-b]pyridine Derivative (Inhibitor) Imidazopyridine->PTEFb Inhibition

Caption: Inhibition of the CDK9 signaling pathway.

References

Application Note: A Scalable Synthesis of 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Mercapto-5-methoxyimidazole[4,5-b]pyridine is a heterocyclic compound of interest in pharmaceutical research. The provision of a scalable and reproducible synthesis is critical for advancing promising lead compounds into preclinical development. This application note details a robust five-step synthetic route amenable to scale-up, starting from readily available 2,6-dichloropyridine. The described process, involving methoxylation, nitration, amination, reduction, and cyclization, achieves a notable overall yield and furnishes the target compound with high purity suitable for preclinical evaluation.[1]

Data Presentation

The following tables summarize the key quantitative data for the scale-up synthesis of this compound.

Table 1: Summary of Reaction Steps and Yields

StepReactionKey ReagentsProductYield (%)
1Methoxylation2,6-dichloropyridine, Sodium methoxide2-chloro-6-methoxypyridine~90% (estimated)
2Nitration2-chloro-6-methoxypyridine, Fuming nitric acid, Sulfuric acid2-chloro-6-methoxy-3-nitropyridine~85% (estimated)
3Amination2-chloro-6-methoxy-3-nitropyridine, Ammonia6-methoxy-3-nitropyridin-2-amine~95% (estimated)
4Reduction6-methoxy-3-nitropyridin-2-amine, 10% Pd/C, Hydrogen2,3-Diamino-6-methoxypyridine~98% (quantitative)
5Cyclization2,3-Diamino-6-methoxypyridine, Carbon disulfide, Potassium hydroxideThis compound~80% (estimated)
Overall ~45.7% [1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC7H7N3OS
Molecular Weight181.21 g/mol
AppearanceOff-white to beige powder[2]
Melting Point238-241°C[2]
Storage ConditionsUnder inert gas (nitrogen or Argon) at 2-8°C[2]

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments in the synthesis of this compound.

Protocol 1: Scale-up Synthesis of this compound

1. Step 1: Methoxylation of 2,6-dichloropyridine

  • In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add a solution of sodium methoxide in methanol.

  • To this solution, add 2,6-dichloropyridine portion-wise while maintaining the temperature below 40°C.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and remove the methanol under reduced pressure.

  • To the residue, add water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-6-methoxypyridine.

2. Step 2: Nitration of 2-chloro-6-methoxypyridine

  • In a clean and dry reaction vessel, add concentrated sulfuric acid and cool to 0-5°C in an ice bath.

  • Slowly add 2-chloro-6-methoxypyridine to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 10°C.

  • Once the addition is complete, add fuming nitric acid dropwise, maintaining the temperature between 0-5°C.

  • Stir the reaction mixture at this temperature and monitor for completion by TLC.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • The precipitated product, 2-chloro-6-methoxy-3-nitropyridine, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

3. Step 3: Amination of 2-chloro-6-methoxy-3-nitropyridine

  • In a pressure-rated reactor, place 2-chloro-6-methoxy-3-nitropyridine and a solution of ammonia in methanol.

  • Seal the reactor and heat the mixture with stirring. The reaction progress should be monitored by High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove methanol and ammonia.

  • The resulting solid, 6-methoxy-3-nitropyridin-2-amine, can be purified by recrystallization from a suitable solvent system if necessary.

4. Step 4: Reduction of 6-methoxy-3-nitropyridin-2-amine

  • In a hydrogenation vessel, dissolve 6-methoxy-3-nitropyridin-2-amine in a mixed solvent of methanol and water.[2]

  • Add 10% Palladium on Carbon (Pd/C) catalyst to the solution.[2]

  • Pressurize the vessel with hydrogen gas (e.g., 3 bar) and shake or stir vigorously.[2]

  • Monitor the hydrogen uptake until it ceases, indicating the completion of the reaction.

  • Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • The filtrate containing 2,3-Diamino-6-methoxypyridine is used directly in the next step.

5. Step 5: Cyclization to form this compound

  • To the filtrate from the previous step, add potassium hydroxide followed by the slow addition of carbon disulfide.[2]

  • Heat the reaction mixture to reflux and monitor its progress by TLC.[2]

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.[2]

  • Dissolve the residue in water and acidify with a suitable acid (e.g., acetic acid) to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • The crude this compound can be further purified by recrystallization to meet preclinical quality standards.

Mandatory Visualizations

G cluster_0 Synthesis Workflow Start Start Methoxylation Methoxylation Start->Methoxylation 2,6-dichloropyridine Nitration Nitration Methoxylation->Nitration 2-chloro-6-methoxypyridine Amination Amination Nitration->Amination 2-chloro-6-methoxy-3-nitropyridine Reduction Reduction Amination->Reduction 6-methoxy-3-nitropyridin-2-amine Cyclization Cyclization Reduction->Cyclization 2,3-Diamino-6-methoxypyridine Purification Purification Cyclization->Purification Crude Product Final_Product 2-Mercapto-5-methoxy- imidazole[4,5-b]pyridine Purification->Final_Product

Caption: Synthetic workflow for this compound.

G cluster_1 Purification Logic Crude_Product Crude Product TLC_Analysis TLC/HPLC Analysis Crude_Product->TLC_Analysis Purity_Check Purity > 98%? TLC_Analysis->Purity_Check Column_Chromatography Column_Chromatography TLC_Analysis->Column_Chromatography If multiple impurities Recrystallization Recrystallization Purity_Check->Recrystallization No Final_QC Final QC for Preclinical Use Purity_Check->Final_QC Yes Recrystallization->TLC_Analysis Column_Chromatography->TLC_Analysis

Caption: Decision pathway for the purification of the final compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Pyridine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyridine derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common classical synthesis methods for pyridine derivatives, and how do I choose the right one?

A1: The selection of an appropriate synthesis method is crucial and depends on the desired substitution pattern of the pyridine ring and the availability of starting materials. Here are some of the most common classical methods:

  • Hantzsch Synthesis: This is a multicomponent reaction ideal for producing symmetrically substituted 1,4-dihydropyridines, which are then oxidized to pyridines.[1][2][3] It typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1][2]

  • Guareschi-Thorpe Synthesis: This method is particularly effective for preparing 2-pyridones from cyanoacetamide and a 1,3-dicarbonyl compound.[2][4] Recent advancements have made this an environmentally friendly option by using aqueous media.[2][5][6][7]

  • Bohlmann-Rahtz Synthesis: This is a versatile two-step method for producing 2,3,6-trisubstituted pyridines by condensing an enamine with an alkynone to form an aminodiene intermediate, which then undergoes cyclodehydration.[8][9]

  • Kröhnke Pyridine Synthesis: This method is valued for its ability to generate complex and highly functionalized 2,4,6-trisubstituted pyridines under relatively mild conditions from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[4][10]

Here is a decision tree to help you select an appropriate synthesis method:

Start What is your target pyridine structure? Hantzsch Hantzsch Synthesis Start->Hantzsch Symmetrically substituted 1,4-dihydropyridine precursor? Guareschi Guareschi-Thorpe Synthesis Start->Guareschi 2-Pyridone derivative? Bohlmann Bohlmann-Rahtz Synthesis Start->Bohlmann 2,3,6-Trisubstituted pyridine? Krohnke Kröhnke Synthesis Start->Krohnke Highly functionalized 2,4,6-trisubstituted pyridine? Start Low/No Yield Observed Purity Check Purity of Starting Materials Start->Purity Conditions Optimize Reaction Conditions Purity->Conditions Starting materials pure Purify_SM Purify Starting Materials (Recrystallization, Distillation, Chromatography) Purity->Purify_SM Impurities detected Optimize_Temp Vary Temperature Conditions->Optimize_Temp Optimize_Solvent Screen Different Solvents Conditions->Optimize_Solvent Optimize_Stoich Adjust Stoichiometry Conditions->Optimize_Stoich Catalyst Evaluate Catalyst Activity/Choice Check_Catalyst Use Fresh Catalyst/ Screen Alternatives Catalyst->Check_Catalyst Side_Reactions Investigate Side Reactions Analyze_Intermediates Analyze Reaction Mixture (TLC, LC-MS, NMR) Side_Reactions->Analyze_Intermediates Purify_SM->Conditions Optimize_Temp->Catalyst Optimize_Solvent->Catalyst Optimize_Stoich->Catalyst Check_Catalyst->Side_Reactions End Yield Improved Analyze_Intermediates->End Start Purification Issues Tailing Peak Tailing in Chromatography? Start->Tailing CoElution Co-elution of Product and Impurities? Tailing->CoElution No Add_Base Add Competing Base (e.g., Triethylamine) to Mobile Phase Tailing->Add_Base Yes Decomposition Product Decomposition During Purification? CoElution->Decomposition No Optimize_Mobile_Phase Optimize Mobile Phase (Solvent Gradient, pH) CoElution->Optimize_Mobile_Phase Yes Neutralize_Silica Neutralize Silica Gel with a Base Decomposition->Neutralize_Silica Yes End Purification Successful Decomposition->End No Add_Base->End Change_Stationary_Phase Use Alternative Stationary Phase (Alumina, End-capped Silica) Change_Stationary_Phase->End Optimize_Mobile_Phase->Change_Stationary_Phase Gentle_Evaporation Use Gentle Evaporation (Reduced Pressure, Lower Temp) Neutralize_Silica->Gentle_Evaporation Gentle_Evaporation->End

References

Technical Support Center: Enhancing the Solubility of 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine for reliable and reproducible biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to take when encountering solubility issues with this compound?

A1: When facing solubility challenges with this compound, a systematic approach is recommended. Start by preparing a high-concentration stock solution in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO).[1][2] Subsequently, perform serial dilutions into your aqueous assay buffer. If precipitation occurs upon dilution, it indicates that the aqueous solubility of the compound has been exceeded.[3] A general troubleshooting workflow is outlined below.

G A Start: Solubility Issue Identified B Prepare High-Concentration Stock in 100% DMSO A->B C Perform Serial Dilution into Aqueous Assay Buffer B->C D Observe for Precipitation C->D E No Precipitation: Proceed with Assay D->E No F Precipitation Occurs: Troubleshoot Solubility D->F Yes G Optimize Dilution Protocol (e.g., rapid mixing, stepwise dilution) F->G H Evaluate Alternative Solubilization Strategies G->H

Caption: Initial troubleshooting workflow for solubility issues.

Q2: What are the most common strategies for improving the solubility of poorly soluble compounds like this compound?

A2: Several formulation strategies can be employed to enhance the oral bioavailability and solubility of poorly soluble drugs.[4][5] Key approaches include pH modification, the use of co-solvents, complexation with cyclodextrins, and the addition of surfactants.[6] Each method has its advantages and is suitable for different experimental conditions. A summary of these techniques is provided in the table below.

StrategyMechanismKey Considerations
pH Adjustment For ionizable compounds, altering the pH of the solvent can increase solubility by promoting the formation of a more soluble ionized form.[7][8][9][10]The compound must have an ionizable group. The final pH must be compatible with the biological assay.[6]
Co-solvents Water-miscible organic solvents (e.g., DMSO, ethanol) can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[11][12][13][14]The final concentration of the co-solvent should be kept low (typically <0.5% for DMSO) to avoid cellular toxicity and interference with the assay.[1][15]
Cyclodextrins These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drug molecules, forming an inclusion complex with enhanced aqueous solubility.[16][17][18][19][20]The type of cyclodextrin and its concentration need to be optimized. Potential for interference with the compound-target interaction should be evaluated.
Surfactants Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC), which can encapsulate hydrophobic compounds and increase their apparent solubility.[21]The chosen surfactant and its concentration must not affect cell viability or the integrity of the assay.[22][23]
Particle Size Reduction Decreasing the particle size of a compound increases its surface area-to-volume ratio, which can enhance the dissolution rate.[6][24][25][26][27]This is more relevant for solid formulations and may not be directly applicable to preparing solutions for in vitro assays but is a key consideration for overall drug development.

Troubleshooting Guides

Issue 1: Compound Precipitates Out of Solution Upon Dilution from DMSO Stock

Cause: The aqueous solubility of this compound in the assay buffer is lower than the final desired concentration.

Solutions:

  • Optimize the Dilution Protocol:

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.

    • Rapid Mixing: Add the DMSO stock to the assay buffer while vortexing or stirring to avoid localized high concentrations that can lead to precipitation.[3]

  • Reduce the Final Concentration: Test a lower final concentration of the compound to stay within its aqueous solubility limit.[3]

  • Increase the Co-solvent Concentration (with caution):

    • Slightly increase the final DMSO concentration in the assay (e.g., from 0.1% to 0.5%).

    • Crucially, you must first determine the tolerance of your specific cells or assay system to the higher DMSO concentration by running a vehicle control. [1][3]

  • Employ a Different Solubilization Technique: If the above steps are insufficient, consider using alternative methods as detailed in the protocols below.

Issue 2: High Variability in Biological Assay Results

Cause: Poor solubility can lead to inconsistent concentrations of the dissolved, active compound, resulting in unreliable data.[3] Undissolved particles can also interfere with certain assay technologies (e.g., light scattering-based methods).

Solutions:

  • Confirm Complete Solubilization: Before performing the assay, visually inspect your final working solution for any signs of precipitation. Centrifuging the solution and testing the supernatant can also be a useful quality control step.

  • Implement a Solubility Enhancement Strategy: Proactively use a solubilization method such as pH adjustment or cyclodextrin complexation to ensure the compound remains in solution throughout the experiment.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol is suitable for ionizable compounds. This compound contains basic nitrogen atoms, suggesting its solubility may increase at a lower pH.

  • Determine the pKa of this compound if not already known.

  • Prepare a series of buffers with pH values ranging from acidic to neutral (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).

  • Prepare a concentrated stock solution of the compound in 100% DMSO.

  • Dilute the stock solution to the desired final concentration in each of the prepared buffers.

  • Equilibrate the solutions for a set period (e.g., 2 hours) at the assay temperature.

  • Visually inspect for precipitation. For a quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

  • Select the buffer that provides the best solubility without compromising the biological activity or the integrity of the assay system. Remember that most cell-based assays require a pH between 7.2 and 7.4.

Protocol 2: Solubility Enhancement using Cyclodextrins

Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[16][17][18]

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its relatively high water solubility and low toxicity.

  • Prepare a Stock Solution of HP-β-CD: Dissolve HP-β-CD in your assay buffer to create a range of concentrations (e.g., 1%, 2%, 5% w/v).

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or ethanol). Note: Avoid DMSO initially as it can compete for the cyclodextrin cavity.

  • Form the Inclusion Complex:

    • Add the compound stock solution dropwise to the different HP-β-CD solutions while stirring.

    • Allow the mixture to equilibrate (e.g., stir for 24 hours at room temperature).

    • Remove the organic solvent, for example, by evaporation under a stream of nitrogen or by lyophilization.

  • Reconstitute the resulting powder in the assay buffer to the desired final concentration.

  • Confirm Solubility: Visually inspect for clarity and, if necessary, quantify the dissolved compound concentration.

  • Validate in the Assay: Run appropriate controls to ensure that the cyclodextrin itself does not interfere with the biological assay.

G cluster_0 Cyclodextrin Complexation Workflow A Select Cyclodextrin (e.g., HP-β-CD) B Prepare Cyclodextrin Stock Solutions A->B D Mix Compound and Cyclodextrin Solutions B->D C Prepare Compound Stock in Organic Solvent C->D E Equilibrate to Form Inclusion Complex D->E F Remove Organic Solvent E->F G Reconstitute in Assay Buffer F->G H Confirm Solubility and Validate in Assay G->H

Caption: Workflow for solubility enhancement using cyclodextrins.

Protocol 3: Using Co-solvents for In Vitro Assays

This protocol outlines the standard procedure for using DMSO as a co-solvent.

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% sterile DMSO to a concentration of 10-50 mM.[1] Ensure the compound is fully dissolved; gentle warming or sonication may be used if necessary.

  • Store the Stock Solution: Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[1]

  • Prepare Intermediate Dilutions (Optional but Recommended): Perform serial dilutions of the high-concentration stock in 100% DMSO to create a range of intermediate stock solutions.[1] This allows for the addition of a consistent small volume to the final assay plate, minimizing variability in the final DMSO concentration.

  • Prepare the Final Working Solution: Directly before the experiment, dilute the intermediate DMSO stock solutions into the final assay buffer. The final DMSO concentration should be kept as low as possible, ideally below 0.5%.[1][15]

  • Include a Vehicle Control: In all experiments, include a control group that is treated with the same final concentration of DMSO as the compound-treated groups.[1]

G A Poorly Soluble Compound B Solubilization Method A->B C pH Adjustment B->C Ionizable D Co-solvent (e.g., DMSO) B->D General E Cyclodextrin Complexation B->E Hydrophobic F Soluble Compound in Assay Buffer C->F D->F E->F G Biological Assay F->G

Caption: Decision pathway for selecting a solubilization method.

References

Side reaction products in the synthesis of imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reaction products in the synthesis of imidazo[4,5-b]pyridines. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of imidazo[4,5-b]pyridines?

A1: The most frequently encountered side reactions include incomplete cyclization to form the imidazole ring, the formation of multiple regioisomers during N-alkylation reactions, and the oxidation of the pyridine nitrogen to form an N-oxide.[1] Loss of product during purification is also a significant issue.[1]

Q2: How can I minimize the formation of side products in my reaction?

A2: Minimizing side products requires careful control of reaction conditions. Key parameters to consider are reaction temperature, time, pH, and the choice of solvents, catalysts, and reagents.[1] For instance, ensuring anhydrous conditions and removing water as it is formed can drive the cyclization reaction to completion.[1] Careful selection of oxidizing agents can prevent unwanted N-oxide formation.[1]

Q3: What is the best way to purify my target imidazo[4,5-b]pyridine from side products?

A3: Purification strategies depend on the nature of the impurities. Column chromatography is a common method, and optimization of the stationary and mobile phases is crucial for separating products with similar polarities.[2] In the case of regioisomers that are difficult to separate by conventional chromatography, High-Performance Liquid Chromatography (HPLC), particularly with reversed-phase columns (like C18), can be effective.[2] Recrystallization is also a valuable technique for obtaining highly pure product.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of imidazo[4,5-b]pyridines and provides actionable solutions.

Issue 1: Incomplete Cyclization Leading to Low Yield

Question: My reaction to form the imidazo[4,5-b]pyridine ring is not going to completion, resulting in a low yield of my desired product. What can I do to improve the cyclization?

Answer: Incomplete cyclization is a common problem that can often be addressed by optimizing the reaction conditions to favor the formation of the imidazole ring.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature to provide sufficient energy for the cyclization to occur.[1]
Sub-optimal pH The pH of the reaction can be critical. For condensations involving carboxylic acids, acidic conditions are generally required. If you are using a carboxylic acid equivalent like an orthoester, a catalytic amount of acid may be beneficial.[1]
Presence of Water The cyclization reaction is a condensation that produces water. This water can inhibit the reaction equilibrium. For high-temperature reactions, using a Dean-Stark trap to remove water as it forms can significantly improve the yield. In other cases, adding a compatible drying agent to the reaction mixture may be helpful.[1]
Starting Material Quality Ensure that your starting materials, particularly the diaminopyridine, are pure. Impurities can interfere with the reaction.

Experimental Protocol: Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridines

This protocol describes the synthesis of 2-aryl-3H-imidazo[4,5-b]pyridines from 2,3-diaminopyridine and a substituted benzaldehyde, with measures to drive the reaction to completion.

Materials:

  • 2,3-Diaminopyridine

  • Substituted Benzaldehyde

  • Nitrobenzene (as solvent and oxidizing agent)

  • Ethanol

  • Hydrochloric Acid (HCl)

Procedure:

  • A mixture of 2,3-diaminopyridine (1 equivalent) and the appropriately substituted benzaldehyde (1.1 equivalents) is heated in nitrobenzene.

  • The reaction mixture is refluxed for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature, and the product is precipitated by the addition of petroleum ether.

  • The crude product is collected by filtration and washed with petroleum ether.

  • The product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 2-aryl-3H-imidazo[4,5-b]pyridine.

Issue 2: Formation of Multiple Regioisomers upon N-Alkylation

Question: I am trying to N-alkylate my imidazo[4,5-b]pyridine, but I am obtaining a mixture of N-1, N-3, and sometimes N-4 substituted isomers. How can I control the regioselectivity?

Answer: The imidazo[4,5-b]pyridine scaffold has multiple nitrogen atoms that can be alkylated (N-1, N-3, and N-4), leading to the formation of a mixture of regioisomers.[1] The regioselectivity of the alkylation is highly dependent on the reaction conditions.[1][3]

Factors Influencing Regioselectivity:

Factor Effect on Regioselectivity
Base The choice of base can significantly influence the site of alkylation. Stronger bases like sodium hydride (NaH) may favor alkylation on the imidazole ring, while weaker bases like potassium carbonate (K₂CO₃) might lead to a different isomeric ratio.[3]
Solvent The polarity of the solvent plays a crucial role. Nonpolar solvents may favor alkylation at a specific nitrogen atom over others.[1] Screening solvents such as DMF, THF, and Dioxane is recommended.[1]
Steric Hindrance The steric bulk of both the substrate and the alkylating agent can direct the alkylation to the most sterically accessible nitrogen atom.[2]

Troubleshooting Steps:

  • Screen Different Bases and Solvents: Systematically vary the base (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvent (e.g., DMF, THF, acetonitrile) to find the optimal conditions for the desired isomer.

  • Modify the Alkylating Agent: If possible, altering the steric bulk of the alkylating agent might improve regioselectivity.

  • Purification: If a mixture of isomers is unavoidable, focus on developing an effective purification method, such as HPLC, to isolate the desired product.[2]

Experimental Protocol: N-Alkylation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

This protocol, adapted from a literature procedure, describes the N-alkylation of an imidazo[4,5-b]pyridine derivative, which is known to produce a mixture of regioisomers.[4]

Materials:

  • 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

  • Alkyl halide (e.g., benzyl chloride, ethyl 2-bromoacetate)

  • Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium Bromide (TBAB)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (1 equivalent) in DMF, add potassium carbonate (1.2 equivalents) and a catalytic amount of tetrabutylammonium bromide (0.1 equivalent).[4]

  • Add the alkyl halide (1.2 equivalents) dropwise to the mixture at room temperature.[4]

  • Stir the reaction mixture at room temperature for 6 hours, monitoring the progress by TLC.[4]

  • After the reaction is complete, the mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude product, a mixture of regioisomers, is then purified by column chromatography on silica gel to separate the isomers.[4]

Issue 3: Formation of N-Oxide Side Product

Question: I am observing the formation of an N-oxide derivative of my imidazo[4,5-b]pyridine. How can I prevent this and what should I do if it has already formed?

Answer: The pyridine nitrogen in the imidazo[4,5-b]pyridine ring is susceptible to oxidation, leading to the formation of an N-oxide, especially when using oxidative conditions for the cyclization step.[1]

Prevention and Remediation:

Strategy Description
Control of Oxidants If your synthesis involves an oxidative step, be mindful of the strength and stoichiometry of the oxidizing agent. Using milder oxidants or carefully controlling reaction parameters like temperature and reaction time can minimize N-oxide formation.[1]
Inert Atmosphere If air-oxidation is suspected, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Reduction of the N-oxide If the N-oxide has already formed, it can often be reduced back to the parent imidazo[4,5-b]pyridine. Common methods include catalytic hydrogenation (e.g., with Raney Nickel) or using phosphorus reagents like phosphorus trichloride (PCl₃).[1]

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow cluster_synthesis Imidazo[4,5-b]pyridine Synthesis cluster_troubleshooting Troubleshooting Side Reactions Start Start Synthesis Reaction Reaction Mixture Start->Reaction Workup Work-up & Purification Reaction->Workup DesiredProduct Desired Product Workup->DesiredProduct Successful SideProduct Side Product Detected Workup->SideProduct Unsuccessful Identify Identify Side Product (e.g., Incomplete Cyclization, Regioisomers, N-Oxide) SideProduct->Identify Incomplete Incomplete Cyclization Identify->Incomplete Incomplete Reaction Regioisomers Regioisomers Identify->Regioisomers Isomer Mixture N_Oxide N-Oxide Formation Identify->N_Oxide Oxidized Product Optimize Optimize Reaction Conditions: - Temperature - Time - pH - Water Removal Incomplete->Optimize Modify Modify Reaction Conditions: - Base - Solvent - Steric Hindrance Regioisomers->Modify Control Control Oxidant / Use Inert Atmosphere OR Reduce N-Oxide N_Oxide->Control Optimize->Reaction Modify->Reaction Control->Reaction

Caption: A logical workflow for troubleshooting common side reactions in the synthesis of imidazo[4,5-b]pyridines.

N-Alkylation Regioisomerization Pathway

N_Alkylation_Regioisomers ImidazoPyridine Imidazo[4,5-b]pyridine N1_Isomer N-1 Alkylated Isomer ImidazoPyridine->N1_Isomer Alkylation at N-1 N3_Isomer N-3 Alkylated Isomer ImidazoPyridine->N3_Isomer Alkylation at N-3 N4_Isomer N-4 Alkylated Isomer ImidazoPyridine->N4_Isomer Alkylation at N-4 AlkylHalide Alkyl Halide (R-X) Base Base Base->N1_Isomer Base->N3_Isomer Base->N4_Isomer Solvent Solvent Solvent->N1_Isomer Solvent->N3_Isomer Solvent->N4_Isomer

Caption: Formation of N-1, N-3, and N-4 regioisomers during the N-alkylation of imidazo[4,5-b]pyridines.

N-Oxide Formation and Reduction Pathway

N_Oxide_Pathway ImidazoPyridine Imidazo[4,5-b]pyridine N_Oxide Imidazo[4,5-b]pyridine N-Oxide ImidazoPyridine->N_Oxide Oxidation (e.g., m-CPBA, H₂O₂, Air) N_Oxide->ImidazoPyridine Reduction (e.g., PCl₃, Raney Ni/H₂)

Caption: Reversible formation of the N-oxide side product from the parent imidazo[4,5-b]pyridine.

References

Technical Support Center: Enhancing the Stability of Mercapto-Substituted Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered during experiments with mercapto-substituted heterocyclic compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, formulation, and analysis of mercapto-substituted heterocyclic compounds.

Question: My compound is rapidly degrading in solution, even at low temperatures. What are the likely causes and how can I fix it?

Answer:

Rapid degradation of mercapto-substituted heterocyclic compounds in solution is a common issue, often stemming from oxidation of the thiol group. Here’s a step-by-step troubleshooting guide:

  • Deoxygenate Your Solvents: The primary culprit is often dissolved oxygen, which readily oxidizes thiols to disulfides. Ensure all your solvents and buffers are thoroughly deoxygenated by sparging with an inert gas like nitrogen or argon for at least 15-30 minutes before use. Maintain a nitrogen blanket over the solution during your experiment.[1][2]

  • Control the pH: The thiol group's reactivity is pH-dependent. The thiolate anion (S-), which is more prevalent at higher pH, is more susceptible to oxidation.[3]

    • Action: Prepare your solutions in a buffered system, typically at a slightly acidic pH (e.g., pH 4-6), to minimize the concentration of the more reactive thiolate.[4] Conduct a pH stability study to determine the optimal pH for your specific compound.

  • Protect from Light: Exposure to light, particularly UV light, can catalyze oxidative degradation.

    • Action: Work in a dark or low-light environment and use amber-colored glassware or vials wrapped in aluminum foil for all solutions containing your compound.[1][5]

  • Chelate Metal Ions: Trace metal ion contaminants (e.g., Cu²⁺, Fe³⁺) in your buffers or reagents can catalyze the oxidation of thiols.

    • Action: Add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%), to your solutions to sequester these metal ions.[1]

Question: I am observing the formation of disulfide dimers in my formulation. How can I prevent this?

Answer:

Disulfide dimer formation is a clear indication of oxidative degradation. In addition to the steps mentioned above (deoxygenation, pH control, light protection, and chelation), consider the following:

  • Incorporate Antioxidants: The inclusion of antioxidants can effectively scavenge reactive oxygen species and prevent the oxidation of your compound.

    • Action: Add antioxidants to your formulation. Common choices for thiol-containing compounds include:

      • Glutathione (GSH): A natural antioxidant that can participate in thiol-disulfide exchange reactions, protecting your compound.[6][7][8]

      • N-Acetylcysteine (NAC): A cysteine precursor that also possesses antioxidant properties.[6][8]

      • Ascorbic Acid (Vitamin C): An effective oxygen scavenger.[1]

    • Note: The choice and concentration of the antioxidant should be optimized for your specific formulation and intended application.

  • Prodrug Strategy: If formulating for in vivo use, a prodrug approach can mask the reactive thiol group until it reaches the target site.

    • Action: Consider synthesizing a prodrug by converting the thiol to a thioester or a thiolactone. These derivatives are generally more stable and can be designed to release the active thiol-containing compound in a controlled manner.[6]

Question: My HPLC analysis is showing inconsistent results with shifting peak areas and retention times. What could be the problem?

Answer:

Inconsistent HPLC results when analyzing thiol-containing compounds often point to on-column degradation or issues with sample preparation.

  • On-Column Degradation: The metallic components of the HPLC system can contribute to the oxidation of sensitive compounds.

    • Action:

      • Use a biocompatible HPLC system with PEEK tubing and fittings where possible.

      • Passivate the column and system with a chelating agent solution before analysis.

      • Add a small amount of a thiol-containing excipient, like N-acetylcysteine, to the mobile phase to act as a sacrificial antioxidant.

  • Sample Preparation: Degradation can occur in the autosampler vial before injection.

    • Action:

      • Ensure your sample diluent is deoxygenated and buffered at an optimal pH.

      • Use amber or light-protected autosampler vials.

      • Minimize the time the sample spends in the autosampler before injection. If possible, use a cooled autosampler.

  • Mobile Phase Issues: The composition and preparation of the mobile phase are critical.

    • Action:

      • Prepare fresh mobile phase daily and degas it thoroughly.

      • Ensure the pH of the mobile phase is consistent and appropriate for your analyte.

Below is a troubleshooting workflow for HPLC analysis of unstable compounds:

HPLC_Troubleshooting start Inconsistent HPLC Results (Shifting Peaks/Areas) check_sample Check Sample Preparation start->check_sample check_mobile_phase Check Mobile Phase start->check_mobile_phase check_system Check HPLC System start->check_system sample_degradation Degradation in Vial? check_sample->sample_degradation mobile_phase_prep Improper Preparation? check_mobile_phase->mobile_phase_prep system_issues System Contamination or Leaks? check_system->system_issues solution_sample Use Deoxygenated Diluent Use Cooled Autosampler Minimize Time in Vial sample_degradation->solution_sample Yes solution_mobile_phase Prepare Fresh Daily Degas Thoroughly Verify pH mobile_phase_prep->solution_mobile_phase Yes solution_system Flush System Check for Leaks Passivate with Chelators system_issues->solution_system Yes

A troubleshooting workflow for HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for mercapto-substituted heterocyclic compounds?

A1: The most common degradation pathway is the oxidation of the sulfhydryl (-SH) group to form a disulfide (-S-S-) dimer. This can be initiated by oxygen, light, and trace metal ions. Other potential degradation pathways include hydrolysis of the heterocyclic ring, especially at extreme pH values, and reactions with other electrophilic species in the formulation.[1][9]

Q2: How can I quantitatively assess the stability of my compound?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable approach. This involves developing an HPLC method that can separate the parent compound from all potential degradation products. A forced degradation study is typically performed to generate these degradation products and validate the method's specificity.[1][5][10]

Q3: What is a forced degradation study and why is it important?

A3: A forced degradation or stress study involves intentionally subjecting the compound to harsh conditions such as high temperature, humidity, strong acid, strong base, oxidation, and photolysis. The purpose is to accelerate degradation to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Demonstrate the specificity of the analytical method by showing that the parent peak is well-resolved from all degradant peaks.[11][12][13][14][15][16]

Q4: What are the best storage conditions for stock solutions of mercapto-substituted heterocyclic compounds?

A4: For optimal stability, stock solutions should be:

  • Prepared in a deoxygenated, slightly acidic buffer.

  • Stored in small, single-use aliquots to minimize freeze-thaw cycles.

  • Kept in amber or light-protected vials.

  • Stored at -20°C or -80°C. It is always recommended to perform a stability study to determine the appropriate storage conditions and shelf-life for your specific compound and formulation.

Q5: Can a prodrug strategy improve the oral bioavailability of my compound?

A5: Yes, in addition to improving stability, a prodrug approach can enhance oral bioavailability. By masking the polar thiol group, the prodrug can have improved membrane permeability and absorption. Once absorbed, the prodrug is designed to be cleaved by enzymes in the body to release the active drug.[17][18]

Data Presentation

The following tables provide a summary of stability data for representative mercapto-substituted heterocyclic compounds under various conditions.

Table 1: Stability of Methimazole in Different Formulations and Temperatures

FormulationStorage ConditionDurationRemaining Concentration (%)Reference
Poloxamer Lecithin Organogel25°C ± 2°C / 60% RH ± 5%62 days> 90%
Poloxamer Lecithin Organogel35°C> 62 days< 90%
Poloxamer Lecithin Organogel5°C> 62 days< 90%
0.9% NaCl Infusion Solution (0.48 mg/mL)Room Temperature, Diffuse Light24 hours~99%[5][19]
0.9% NaCl Infusion Solution (0.96 mg/mL)Room Temperature, Diffuse Light24 hours~99%[5][19]

Table 2: Comparative Antioxidant Efficacy for Thiol-Containing Compounds

AntioxidantAssayAntioxidant Capacity (Relative to Trolox)Reference
GlutathioneCUPRAC0.57[11]
GlutathioneABTS1.51[11]
N-Acetylcysteine (NAC)CUPRAC(Data available in source)[11]
CaptoprilDR testPotent inhibitor[3]
CysteamineDR testMore potent than captopril[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of a Mercapto-Substituted Heterocyclic Compound

This protocol outlines a general procedure for conducting a forced degradation study. The concentrations of stress agents and exposure times may need to be adjusted based on the stability of the specific compound.

  • Preparation of Stock Solution:

    • Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a buffer at optimal pH).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 8 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in an oven at 70°C for 48 hours.

    • Also, place a solution of the compound (in an appropriate buffer) in an oven at 70°C for 48 hours.

    • At specified time points, prepare solutions from the solid sample and dilute the liquid sample for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to a photostability chamber with a light source that provides both UV and visible light (e.g., option 2 in ICH Q1B guidelines) for a specified duration.

    • Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.

    • At specified time points, analyze both the exposed and control samples by HPLC.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Calculate the percentage degradation of the parent compound and identify and quantify the major degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analyze Analyze Samples by Stability-Indicating HPLC Acid->Analyze Base Base Hydrolysis (0.1M NaOH, RT) Base->Analyze Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analyze Thermal Thermal (70°C, Solid & Solution) Thermal->Analyze Photo Photolytic (UV/Vis Light) Photo->Analyze Start Prepare Stock Solution (1 mg/mL) Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Report Identify Degradants Elucidate Pathways Validate Method Analyze->Report

A general workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV Method for a Mercapto-Substituted Heterocyclic Compound (Example: Propylthiouracil)

This protocol is an example for the analysis of propylthiouracil (PTU) and its degradation products. It may require optimization for other compounds.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Acetic acid (glacial)

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of water, methanol, and acetonitrile (50:35:15 v/v/v) with 0.1% acetic acid.[10][13]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 45°C[10][13]

    • Detection Wavelength: 241 nm[10][13]

    • Injection Volume: 20 µL

  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Prepare a stock solution of propylthiouracil in the mobile phase at a known concentration (e.g., 100 µg/mL). Prepare a series of dilutions for the calibration curve.

    • Sample Solution: Dilute the samples from the stability studies with the mobile phase to a concentration within the linear range of the calibration curve.

  • Analysis and Data Processing:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the samples from the stability studies.

    • Identify and quantify the parent compound and any degradation products by comparing their retention times and peak areas to the standards and the results of the forced degradation study.

Mandatory Visualizations

Degradation Pathway of Methimazole

Methimazole_Degradation Methimazole Methimazole Disulfide Methimazole Disulfide Methimazole->Disulfide Oxidation (O₂, metal ions, light) Hydrolysis_Product Imidazole + Methyl isothiocyanate Methimazole->Hydrolysis_Product Hydrolysis (Acid/Base catalysis) Prodrug_Strategies cluster_prodrug Prodrug Forms (Enhanced Stability) Thioester Thioester Prodrug (R-S-CO-R') Enzymatic_Cleavage Enzymatic or Chemical Cleavage (in vivo) Thioester->Enzymatic_Cleavage Thiolactone Thiolactone Prodrug Thiolactone->Enzymatic_Cleavage Active_Drug Active Thiol Drug (R-SH) Enzymatic_Cleavage->Active_Drug

References

Technical Support Center: Refinement of the Cyclization Step in Imidazopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the cyclization step of imidazopyridine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of the Desired Imidazopyridine Product

Question: My cyclization reaction is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields during the cyclization step of imidazopyridine synthesis can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed suboptimal_conditions Suboptimal Reaction Conditions? start->suboptimal_conditions incomplete_reaction Incomplete Reaction? increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes add_oxidant Consider Mild Oxidant (e.g., air, TBHP) incomplete_reaction->add_oxidant Yes check_ph Adjust pH (acidic for carboxylic acids) incomplete_reaction->check_ph Yes remove_water Implement Water Removal (e.g., Dean-Stark) incomplete_reaction->remove_water Yes side_reactions Side Reactions Prevalent? purification_loss Significant Purification Loss? side_reactions->purification_loss No address_side_reactions See Side Reaction Guide (Issue 2 & 3) side_reactions->address_side_reactions Yes optimize_purification Optimize Workup & Chromatography Conditions purification_loss->optimize_purification Yes suboptimal_conditions->incomplete_reaction Yes suboptimal_conditions->side_reactions No

Caption: Troubleshooting workflow for low imidazopyridine yield.

Detailed Explanations:

  • Incomplete Reaction: The cyclization may not have reached completion.[1]

    • Solution: Consider increasing the reaction time or temperature. For reactions involving aldehydes, oxidative conditions are often necessary for the final aromatization step. While air oxidation can be slow, using a mild oxidizing agent might be beneficial.[1]

  • Sub-optimal pH: The pH of the reaction can be critical.

    • Solution: For condensations with carboxylic acids, acidic conditions are typically required. If using a carboxylic acid equivalent like an orthoester, a catalytic amount of acid can be helpful.[1]

  • Water Removal: The condensation reaction releases water, which can inhibit the reaction equilibrium if not effectively removed.[1]

    • Solution: For high-temperature reactions, a Dean-Stark trap is effective. In other cases, a compatible drying agent can be used.[1]

  • Side Reactions: Undesired side reactions can consume starting materials, reducing the yield of the desired product.[1]

  • Purification Losses: Significant product loss can occur during the workup and purification stages.[1]

    • Solution: Ensure that your extraction and chromatography conditions are optimized for your specific imidazopyridine derivative.[1]

Issue 2: Formation of Schiff Base Byproduct in Groebke-Blackburn-Bienaymé (GBB) Reaction

Question: I am observing a significant amount of a Schiff base byproduct in my GBB reaction, leading to low yields of the 3-aminoimidazo[1,2-a]pyridine. How can I minimize this?

Answer: The formation of a stable Schiff base from the aldehyde and 2-aminopyridine is a common issue, especially with aliphatic aldehydes, as it is a reversible equilibrium step.[2] If the subsequent cyclization with the isocyanide is slow, the Schiff base can accumulate.[2]

Strategies to Minimize Schiff Base Byproduct:

StrategyActionRationalePotential Outcome
Reagent Stoichiometry Increase the equivalents of 2-aminopyridine (e.g., 1.2-1.5 eq.).[2]Shifts the equilibrium towards the formation of the Schiff base and subsequent cyclization.[2]Reduced amount of unreacted aldehyde and increased yield of the desired product.[2]
Catalyst Use a Lewis acid (e.g., Sc(OTf)₃) or Brønsted acid catalyst.[2][3]Promotes the cyclization step, consuming the Schiff base intermediate.Increased reaction rate and conversion.[2]
Temperature Optimize the reaction temperature (e.g., 50-80 °C for less reactive substrates).[2]Facilitates the cyclization, but caution is needed as higher temperatures can cause decomposition.[2]Increased reaction rate and conversion.[2]

Issue 3: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomeric imidazopyridine products that are difficult to separate. How can I control the regioselectivity?

Answer: The formation of regioisomers can occur when the cyclization can happen at different nitrogen atoms of the pyridine or aminopyridine ring.[2][4] The reaction conditions and the substitution pattern of the starting materials play a crucial role in directing the cyclization.

Controlling Regioselectivity:

Regioselectivity start Mixture of Regioisomers steric_hindrance Utilize Steric Hindrance start->steric_hindrance electronic_effects Consider Electronic Effects start->electronic_effects reaction_conditions Modify Reaction Conditions start->reaction_conditions steric_details Use a 2-aminopyridine with a bulky substituent at the 6-position to favor cyclization at the less hindered N-1 position. steric_hindrance->steric_details How? electronic_details Electron-donating groups can influence the nucleophilicity of the nitrogen atoms, directing the cyclization. electronic_effects->electronic_details How? conditions_details The choice of catalyst, solvent, and temperature can influence the site of cyclization. Empirical optimization may be required. reaction_conditions->conditions_details How?

Caption: Strategies to control regioselectivity in imidazopyridine synthesis.

  • Steric Hindrance: The use of starting materials with bulky substituents can direct the cyclization. For instance, a 2-aminopyridine with a substituent at the 6-position generally favors cyclization at the less sterically hindered N-1 position.[2] However, be aware that significant steric hindrance can also lead to lower overall yields.[5]

  • Electronic Effects: The electronic nature of the substituents on the 2-aminopyridine ring can influence the site of cyclization.[2]

  • Reaction Conditions: The choice of catalyst and solvent can also play a role in determining the regioselectivity.

Issue 4: Incomplete Cyclization

Question: I am isolating a stable intermediate instead of the final cyclized imidazopyridine. How can I drive the reaction to completion?

Answer: Incomplete cyclization is a common problem and can often be addressed by modifying the reaction conditions to favor the final ring-closing step.[1]

Driving the Cyclization to Completion:

  • Heat: Many cyclization reactions require sufficient thermal energy. Increasing the reaction temperature or switching to a higher-boiling solvent may be necessary.[1] Refluxing in a suitable solvent is a common strategy.[1]

  • Dehydration: As cyclization is a condensation reaction that eliminates a molecule of water, ensuring its removal can help drive the equilibrium towards the product.[1]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Aerobic Dehydrogenative Cyclization

This protocol is adapted from a method for the synthesis of imidazo[1,2-a]pyridines from pyridines and ketone oxime esters.[6]

  • To a reaction tube, add the pyridine (0.2 mmol), ketone oxime ester (0.24 mmol), and Cu(OAc)₂ (10 mol %).

  • Add the solvent (e.g., DMSO, 1 mL).

  • Stir the mixture at 120 °C under an air atmosphere for the specified reaction time.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.

Protocol 2: Microwave-Assisted One-Pot Synthesis of 3-Amino-imidazopyridines

This protocol is based on a multicomponent reaction involving 2-aminopyridine, an aldehyde, and trimethylsilylcyanide (TMSCN).[3]

  • In a microwave vial, combine 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), and scandium triflate (Sc(OTf)₃) (5 mol %).

  • Add methanol (3 mL) as the solvent.

  • Add trimethylsilylcyanide (TMSCN) (1.2 mmol) to the mixture.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C for 30 minutes.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 3-aminoimidazo[1,2-a]pyridine product.

Data Presentation

Table 1: Optimization of Reaction Conditions for NaIO₄/TBHP-Promoted (3 + 2) Cycloaddition [5]

EntryOxidantAdditiveSolventTemp (°C)Yield (%)
1TBHP-PhCl1200
2TBHPNaIO₄PhCl12085
3TBHPHIPhCl120<10
4TBHPNaIPhCl12045
5TBHPKIPhCl12043
6BPONaIO₄PhCl12056
7DTBPNaIO₄PhCl12062
8TBHPNaIO₄Toluene12061
9TBHPNaIO₄DCE12073
10TBHPNaIO₄TBAC12081
11TBHPNaIO₄PhCl10065
12TBHPNaIO₄PhCl14078

Reaction conditions: 1-phenylprop-2-yn-1-ol (0.5 mmol), 2-aminopyridine (1.5 mmol), oxidant (1.5 mmol), additive (40 mol%), solvent (4 mL), 12 h in a sealed tube.

References

Technical Support Center: Regioselectivity in the Alkylation of Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with regioisomer formation during the N-alkylation of imidazo[4,5-b]pyridines.

Frequently Asked Questions (FAQs)

Q1: Why do I get a mixture of products when I alkylate my imidazo[4,5-b]pyridine?

A1: The imidazo[4,5-b]pyridine scaffold contains multiple nucleophilic nitrogen atoms that can be alkylated. Due to the tautomeric nature of the N-H proton on the imidazole ring, alkylation can occur at either the N1 or N3 positions.[1] Furthermore, the pyridine nitrogen (N4) is also a potential site for alkylation, leading to a mixture of N1, N3, and N4-alkylated regioisomers.[2][3]

Q2: Which factors have the greatest influence on the final regioisomer ratio?

A2: The outcome of the alkylation is highly dependent on the reaction conditions. The most critical factors include the choice of base, solvent, and the steric properties of the starting material and alkylating agent.[4] For example, using potassium carbonate (K2CO3) in a polar aprotic solvent like DMF often favors alkylation on the pyridine nitrogen (N4).[2] Conversely, nonpolar solvents under basic conditions may favor alkylation at the N3 position.[1]

Q3: How can I definitively identify the structure of my isolated regioisomers?

A3: Unambiguous structure determination requires 2D NMR spectroscopy, as 1D NMR is often insufficient.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique is powerful for identifying N1 and N3 isomers. For an N1-substituted isomer, a key correlation will be observed between the protons of the alkyl group and the C-7a quaternary carbon.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is particularly useful for identifying N4 isomers. A through-space correlation (NOE) will be seen between the protons of the N-alkyl group (e.g., the N-CH2 protons) and the protons on the pyridine ring (H-5).[5]

Troubleshooting Guide

Issue 1: My reaction produced an unfavorable mixture of regioisomers, and I want to improve selectivity for a specific isomer.

  • Possible Cause: The reaction conditions (base, solvent, temperature) are not optimized for the desired outcome.[4]

  • Suggested Solutions:

    • Modify the Base/Solvent System: Systematically screen different conditions. To favor the N4 isomer , use potassium carbonate (K2CO3) in DMF.[2] For the N3 isomer , consider a strong base like sodium hydride (NaH) in a less polar solvent such as THF or dioxane.[1]

    • Alter Steric Hindrance: The steric bulk of substituents on the imidazo[4,5-b]pyridine core or the alkylating agent can direct the reaction to the most accessible nitrogen. This is governed by 'steric approach control'.[6] Consider if modifying a substituent elsewhere on the molecule could favor the desired outcome.

    • Employ a Directing Intermediate: For highly selective synthesis, consider using an intermediate like 2-formamido-3-aminopyridine. Reductive amination of this intermediate with aldehydes can afford N1-substituted products, while reaction with alkyl halides in the presence of a base like cesium carbonate can yield N3-substituted products.[6]

Issue 2: I have a mixture of regioisomers that are co-eluting or very difficult to separate by standard silica gel column chromatography.

  • Possible Cause: The regioisomers have very similar polarities and physical properties, which is a common challenge.

  • Suggested Solutions:

    • Optimize Chromatography: Switch to a more powerful separation technique. High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is often effective. Develop a gradient elution method (e.g., a linear gradient of acetonitrile in water) to resolve the peaks.[4]

    • Explore Alternative Stationary/Mobile Phases: If using column chromatography, try different stationary phases (e.g., alumina, C18-functionalized silica). For HPLC, screen different solvent systems (e.g., methanol/water vs. acetonitrile/water) and consider adding modifiers like triethylamine or trifluoroacetic acid to the mobile phase to improve peak shape.[4]

    • Consider Supercritical Fluid Chromatography (SFC): SFC can be a powerful alternative for separating challenging isomer mixtures.[4]

Quantitative Data Summary

The regiochemical outcome of N-alkylation is highly sensitive to the specific substrate and reagents used. The following table summarizes representative outcomes reported in the literature to illustrate these effects.

SubstrateAlkylating AgentBase / SolventMajor Product(s)Isomer Ratio (approx.)Reference
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineBenzyl BromideK2CO3, TBAB / DMFN3 and N4Mixture[3]
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineEthyl BromoacetateK2CO3, TBAB / DMFN1, N3, and N4Mixture[3]
2-(dimethoxyphenyl)imidazo[4,5-b]pyridine4-Fluorobenzyl BromideK2CO3 / DMFN4 and N150 : 1[2]
Imidazo[4,5-b]pyridine-4-oxideBenzyl BromideK2CO3 / DMFN1 and N3Varies with C2-substituent[6]
6-Bromo-2-phenyl-4H-imidazo[4,5-b]pyridine4-Methoxybenzyl ChlorideK2CO3 / DMFN4Predominantly N4

TBAB: Tetra-n-butylammonium bromide (Phase-Transfer Catalyst)

Experimental Protocols

Protocol 1: General N-Alkylation under Phase-Transfer Conditions

This protocol is a general starting point for the alkylation of a substituted 3H-imidazo[4,5-b]pyridine.

  • Reaction Setup: In a round-bottom flask, dissolve the imidazo[4,5-b]pyridine starting material (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).

  • Add Reagents: Add potassium carbonate (K2CO3, 2.2 eq.) and a catalytic amount of tetra-n-butylammonium bromide (TBAB, 0.15 eq.).[1]

  • Add Alkylating Agent: While stirring the mixture at room temperature, add the alkylating agent (e.g., benzyl bromide, 1.6 eq.) dropwise.[1]

  • Reaction: Continue stirring the reaction at room temperature for 24 hours. Monitor the progress by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the DMF.

  • Extraction: Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography or preparative HPLC to separate the regioisomers.

Protocol 2: Regioisomer Separation by HPLC
  • Sample Preparation: Dissolve the crude mixture of regioisomers in a suitable solvent (e.g., methanol or DMF) to prepare a concentrated stock solution.

  • Analytical Method Development: On an analytical HPLC system with a C18 column, inject a small sample of the mixture. Develop a gradient elution method. A typical starting point is a linear gradient from 5% to 95% acetonitrile in water over 20-30 minutes.[4]

  • Optimization: Adjust the gradient slope, flow rate, and mobile phase composition to achieve baseline separation of the isomer peaks. Adding 0.1% trifluoroacetic acid or 0.1% triethylamine to the mobile phase can often improve peak shape.

  • Preparative Scale-Up: Once an optimized analytical method is established, scale it up to a preparative HPLC system to isolate larger quantities of each pure regioisomer.[4]

  • Product Isolation: Collect the fractions corresponding to each separated isomer peak. Combine the fractions for each isomer and remove the solvent under reduced pressure.

Visualizations

reaction_pathway sub Imidazo[4,5-b]pyridine reagents + R-X Base, Solvent N1 N1-Alkylated Product sub->N1 N3 N3-Alkylated Product sub->N3 N4 N4-Alkylated Product sub->N4

Caption: General alkylation yielding N1, N3, and N4 regioisomers.

troubleshooting_workflow start Undesired Regioisomer Ratio q1 Is separation by chromatography difficult? start->q1 q2 Is selectivity poor? start->q2 sol1 Optimize Separation: - Switch to prep-HPLC/SFC - Screen different mobile/ stationary phases q1->sol1 Yes q1->q2 No sol2 Modify Reaction Conditions: - Screen bases (K2CO3, NaH) - Screen solvents (DMF, THF) - Alter steric hindrance q2->sol2 Yes

Caption: Troubleshooting workflow for unfavorable regioisomer outcomes.

influencing_factors center Regioselectivity (N1 vs N3 vs N4) base Base (e.g., K2CO3, NaH) base->center solvent Solvent (e.g., DMF, THF) solvent->center sterics Steric Hindrance sterics->center reagent Alkylating Agent reagent->center

Caption: Key factors influencing regioselectivity in the alkylation reaction.

References

Technical Support Center: Strategies to Reduce Impurities in the Final Product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities in their final products. The information is presented in a practical, question-and-answer format to directly address common challenges encountered during experimentation and manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in a final pharmaceutical product?

Impurities in pharmaceutical products can originate from various stages of the manufacturing process and storage.[1][2] Understanding these sources is the first step in developing an effective control strategy.[1]

Common Sources of Impurities:

  • Starting Materials and Reagents: Impurities present in the initial raw materials and reagents can be carried through the synthesis process into the final active pharmaceutical ingredient (API).[3]

  • Manufacturing Process:

    • By-products: Unwanted side reactions during synthesis can generate by-products that remain as impurities.[3]

    • Intermediates: Unreacted intermediates from the synthetic route can persist in the final product.[4]

    • Catalysts and Reagents: Residual amounts of catalysts (e.g., heavy metals) and reagents used in the synthesis may not be completely removed.[2][4][5]

    • Solvents: Residual solvents used during synthesis or purification can remain in the final product.[4][]

  • Degradation Products: The drug substance can degrade over time due to exposure to light, heat, humidity, or interaction with excipients, forming degradation products.[7]

  • Formulation and Packaging:

    • Excipients: Impurities may be present in the excipients used to formulate the final drug product.

    • Leachables: Impurities can leach from the container closure system into the drug product during storage.[8]

  • Environmental Factors: Contamination from the manufacturing environment, such as dust or microbes, can be introduced during production.

Q2: How are impurities in pharmaceuticals classified?

Impurities are generally classified into three main categories based on their chemical nature as defined by the International Council for Harmonisation (ICH) guidelines.[2][4]

  • Organic Impurities: These are often process-related or drug-related substances. They can be starting materials, by-products, intermediates, degradation products, reagents, ligands, or catalysts.[2][4]

  • Inorganic Impurities: These impurities are typically derived from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, residual metals, and inorganic salts.[2][4][5]

  • Residual Solvents: These are organic solvents used in the manufacturing process that are not completely removed.[4] They are classified into three classes based on their toxicity.[4]

Q3: What are the regulatory thresholds for impurities that I need to be aware of?

The ICH has established guidelines that define thresholds for reporting, identifying, and qualifying impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B).[9][10][11] These thresholds are based on the maximum daily dose of the drug.

ICH Q3A/Q3B Impurity Thresholds

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Data sourced from ICH Q3A(R2) and Q3B(R2) guidelines.[10][12]

Troubleshooting Guides

Problem 1: An unknown peak is consistently appearing in my HPLC chromatogram.

An unknown peak in an HPLC chromatogram indicates the presence of an impurity. A systematic approach is necessary to identify and control it.

Troubleshooting Steps:

  • Verify System Suitability: Ensure the HPLC system is performing correctly by checking system suitability parameters (e.g., resolution, tailing factor, plate count).

  • Isolate the Source:

    • Blank Injection: Inject the mobile phase alone to check for contamination from solvents or the system itself.

    • Placebo Analysis: Analyze a placebo formulation (containing all excipients but no API) to determine if the impurity originates from an excipient.

    • Forced Degradation Studies: Subject the API to stress conditions (e.g., heat, light, acid, base, oxidation) to see if the impurity is a degradation product.[7] This can help in understanding the degradation pathways.[1]

  • Identify the Impurity:

    • Mass Spectrometry (MS): Couple the HPLC to a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak, which can help in elucidating its structure.[12][13]

    • Nuclear Magnetic Resonance (NMR): If the impurity can be isolated in sufficient quantity, NMR spectroscopy can provide detailed structural information.[14][15]

  • Control the Impurity: Once the source and structure are known, implement a control strategy. This could involve:

    • Optimizing Synthesis: Modify reaction conditions (e.g., temperature, reaction time, stoichiometry) to minimize the formation of by-products.

    • Improving Purification: Enhance purification steps such as recrystallization or chromatography.[1][]

    • Changing Suppliers: If the impurity originates from a starting material, consider qualifying a new supplier with higher purity materials.[8]

Problem 2: The level of a known impurity is above the qualification threshold.

If a known impurity exceeds the qualification threshold, its safety must be demonstrated.

Troubleshooting Steps:

  • Literature Review: Conduct a thorough search of scientific literature to determine if safety data for the impurity already exists. An impurity that is also a significant metabolite in animal or human studies is generally considered qualified.[16]

  • Reduce the Impurity Level: The simplest approach is to modify the manufacturing process to reduce the impurity to a level below the qualification threshold.[9][16] This can be achieved through:

    • Process Optimization: Further refine the synthetic and purification processes.

    • Purification Techniques: Employ more rigorous purification methods like preparative HPLC or supercritical fluid chromatography (SFC).[17]

  • Qualification Studies: If reducing the impurity level is not feasible, toxicological studies are required to qualify the impurity and demonstrate its safety at the observed level.[9][16]

Experimental Protocols

Protocol 1: Recrystallization for API Purification

Recrystallization is a fundamental technique for purifying solid compounds by separating a substance from its soluble impurities.[18][19][20]

Methodology:

  • Solvent Selection: Choose a solvent in which the API is highly soluble at elevated temperatures but poorly soluble at low temperatures. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Dissolution: Place the impure API in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring to completely dissolve the API.[20]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[21]

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly and without disturbance. As the solution cools, the solubility of the API decreases, leading to the formation of pure crystals.[18][20] Placing the flask in an ice bath can further promote crystallization.[18]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[18][21]

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities from the crystal surface.[18]

  • Drying: Dry the crystals to remove any residual solvent.

Protocol 2: Impurity Removal using High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful chromatographic technique used to isolate and purify compounds from a mixture.[22][23]

Methodology:

  • Method Development: Develop an analytical HPLC method that provides good resolution between the API and its impurities. This involves selecting the appropriate column, mobile phase, and gradient conditions.

  • Scale-Up: Scale up the analytical method to a preparative scale. This typically involves using a larger diameter column and a higher flow rate.

  • Sample Preparation: Dissolve the impure sample in a suitable solvent, ideally the mobile phase, at a high concentration.

  • Injection and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect the eluent in fractions as it exits the detector. The fractions corresponding to the pure API peak are collected separately from the impurity peaks.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions containing the pure API to obtain the purified solid product.

Visualizations

Impurity_Control_Strategy Impurity_Source Identify Potential Impurity Sources Risk_Assessment Risk Assessment (ICH Q9) Impurity_Source->Risk_Assessment Control_Strategy Develop Control Strategy Risk_Assessment->Control_Strategy Source_Control Source Material Control Control_Strategy->Source_Control Process_Control In-Process Controls (PAT) Control_Strategy->Process_Control Purification Purification (Chromatography, Recrystallization) Control_Strategy->Purification Final_Testing Final Product Testing & Release Source_Control->Final_Testing Process_Control->Final_Testing Purification->Final_Testing

Caption: A logical workflow for developing an impurity control strategy.

ICH_Q3A_Decision_Tree start Impurity Detected id_threshold Level > Identification Threshold? start->id_threshold known_structure Structure Known? id_threshold->known_structure Yes no_action No Further Action id_threshold->no_action No human_risk Known Human Relevant Risk? known_structure->human_risk Yes identify Identify Structure known_structure->identify No qual_threshold Level > Qualification Threshold? qualified Considered Qualified qual_threshold->qualified No qualify Qualify Impurity (e.g., Toxicology Studies) qual_threshold->qualify Yes human_risk->qual_threshold No reduce_level Reduce Level human_risk->reduce_level Yes identify->known_structure qualify->qualified

Caption: Decision tree for impurity identification and qualification based on ICH Q3A.

References

Technical Support Center: Catalyst Selection for Efficient Pyridine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in catalyst selection and optimization for efficient pyridine ring formation.

General Troubleshooting and FAQs

This section covers broad issues applicable to various pyridine synthesis methods.

Q1: My reaction yield is consistently low. What are the first parameters I should investigate?

A1: Low yields in pyridine synthesis can stem from several factors. A systematic approach is crucial for troubleshooting. Key areas to investigate include:

  • Reaction Conditions: Temperature, reaction time, and reactant concentration are critical. Optimization is often necessary for different substrates.[1] Some reactions may require higher temperatures to overcome activation energy barriers, while others need lower temperatures to prevent byproduct formation.[1]

  • Catalyst Activity: If you are using a catalyst, its activity might be compromised. Consider the possibility of catalyst deactivation due to poisoning or sintering.[1] Ensure the catalyst is fresh or properly activated. The choice of catalyst itself can significantly impact the yield.[1]

  • Purity of Starting Materials: Impurities in your reagents can interfere with the reaction, leading to side products and lower yields. Always ensure the purity of your starting materials before beginning the synthesis.[1]

Q2: I am having difficulty purifying my final pyridine product. What are some effective purification strategies?

A2: Purifying pyridine derivatives can be challenging due to their basicity and polarity, which is often similar to byproducts.[1] Common and effective purification techniques include:

  • Acid-Base Extraction: As pyridine is basic, an acidic wash (e.g., dilute HCl) can be used to protonate it, allowing for extraction into an aqueous layer to separate it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]

  • Distillation: For volatile pyridine derivatives, distillation can be an effective method of purification.[1]

  • Column Chromatography: This is a versatile technique for separating pyridine compounds. However, tailing on silica gel can be an issue due to the basic nature of pyridine. This can often be mitigated by adding a small amount of a base like triethylamine to the eluent.[1]

  • Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[1]

Q3: My reaction is highly exothermic and difficult to control. How can I manage this?

A3: Exothermic reactions in pyridine synthesis can pose safety hazards and lead to the formation of degradation products.[1] To manage thermal runaway, consider the following strategies:

  • Slow Addition of Reagents: Adding one of the reactants dropwise over time can help control the rate of heat generation.[1]

  • Efficient Cooling: Use an ice bath or a cryostat to maintain a constant, low temperature throughout the reaction.[1]

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.[1]

  • Continuous Flow Chemistry: Continuous flow reactors offer excellent temperature control and are inherently safer for highly exothermic processes.[1]

Synthesis-Specific Troubleshooting

Hantzsch Pyridine Synthesis

The Hantzsch synthesis typically involves the condensation of a β-keto ester, an aldehyde, and a nitrogen donor.[2] The initial product is a dihydropyridine, which is then oxidized to the pyridine.[2][3]

Q1: My Hantzsch synthesis is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue in the Hantzsch synthesis, often due to harsh reaction conditions and long reaction times with classical methods.[3][4][5]

  • Suboptimal Reaction Conditions: Traditional methods using refluxing ethanol can be inefficient.[4] Consider alternative catalysts and solvent systems. For instance, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to significantly improve yields.[3][4] Solvent-free conditions with catalysts like γ-Al2O3 nanoparticles can also lead to high yields in shorter times.[4]

  • Incomplete Oxidation: The dihydropyridine intermediate must be oxidized to form the final pyridine product.[4] Ensure the correct stoichiometry of a suitable oxidizing agent is used and monitor the reaction to confirm complete conversion.[4] Milder and more efficient oxidizing agents can be considered to avoid side products.[5]

Q2: I am observing a significant amount of side products. What are the likely culprits?

A2: Side product formation in the Hantzsch synthesis can arise from several competing reaction pathways.[1] Common side products can result from:

  • Self-condensation of the β-keto ester.[1]

  • Michael addition of the enamine to the Knoevenagel condensation product before cyclization.[1]

  • Incomplete reaction, leaving intermediates in the final product mixture.[1]

To minimize side products, it is crucial to carefully control reaction conditions such as temperature and the order of reagent addition.[1]

Table 1: Effect of Different Catalysts on Hantzsch Pyridine Synthesis Yield

CatalystConditionsYield (%)Reference
p-Toluenesulfonic acid (PTSA)Ultrasonic irradiation, aqueous micelles>90[4]
γ-Al2O3 nanoparticlesSolvent-free, 90°Cup to 95[4]
Ceric Ammonium Nitrate (CAN)Solvent-free, room temperatureHigh[3]
IodineRefluxing methanol-[3]
Ferric ChlorideWater-[3]
Bohlmann-Rahtz Pyridine Synthesis

This synthesis allows for the generation of substituted pyridines from the condensation of enamines with ethynylketones, which leads to an aminodiene intermediate that undergoes cyclodehydration.[6][7]

Q1: My Bohlmann-Rahtz synthesis is not working or giving a low yield. What should I check?

A1: A key challenge in the Bohlmann-Rahtz synthesis is the high temperature often required for the cyclodehydration step, which can lead to decomposition.[4]

  • Catalyst Choice: To lower the required reaction temperature, consider using a Brønsted acid catalyst like acetic acid or a solid acid catalyst such as Amberlyst-15.[4][8] Lewis acids like ytterbium(III) triflate (Yb(OTf)3) or zinc(II) bromide (ZnBr2) in a suitable solvent like toluene can also be effective.[4][6][8]

  • Decomposition of Starting Materials: Acid-sensitive enamines can decompose under strongly acidic conditions.[4] Using milder catalysts like Amberlyst-15, which can be easily filtered off, is a good alternative.[4]

Q2: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

A2: The formation of isomers can occur depending on the substitution pattern of the enamine and the ethynylketone.[4] Careful selection of starting materials is key, as the regiochemical outcome is determined by the initial Michael addition.[4] In some cases, generating the enamine in situ can improve the process's efficiency and potentially selectivity.[4]

Table 2: Catalysts for Bohlmann-Rahtz Pyridine Synthesis

CatalystSolventAdvantageReference
Acetic AcidTolueneLowers cyclodehydration temperature[6]
Amberlyst-15-Mild, easily separable solid acid[4][8]
Ytterbium(III) triflate (Yb(OTf)3)TolueneEffective Lewis acid catalyst[4][6][8]
Zinc(II) bromide (ZnBr2)TolueneEffective Lewis acid catalyst[4][6][8]
Kröhnke Pyridine Synthesis

The Kröhnke synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate to form substituted pyridines.[2][9]

Q1: I am getting a very low yield or no product in my Kröhnke synthesis. What are the likely causes?

A1: Low or no yield in a Kröhnke synthesis can stem from several factors, from reagent quality to reaction conditions.[10][11]

  • Reagent Quality: Ensure the α,β-unsaturated carbonyl compound is pure and free from polymerization. The α-pyridinium methyl ketone salt should be completely dry, as moisture can interfere with the reaction.[10][11]

  • Reaction Temperature: The optimal temperature is critical. While a general range is 80-140°C, it's advisable to screen different temperatures to find the best conditions for your specific substrates.[10]

  • Solvent: Glacial acetic acid and methanol are common solvents. Acetic acid often gives good yields as it also acts as a catalyst.[9][10]

Q2: How can I minimize the formation of side products?

A2: Side reactions can be minimized by:

  • Controlling Stoichiometry: Ensure the correct ratio of reactants. An excess of one reactant can promote side reactions.[10]

  • Temperature Control: Maintaining the optimal reaction temperature is crucial. A lower temperature, even if it requires a longer reaction time, can often improve selectivity.[10]

  • Order of Addition: In some cases, the order in which the reagents are added can influence the outcome.[10]

Experimental Protocols

General Protocol for Hantzsch Pyridine Synthesis (Microwave-Assisted)

This protocol is a general guideline and may require optimization for specific substrates.[12]

  • Reaction Setup: In a sealed microwave reaction vessel, combine the aromatic aldehyde (1.0 mmol), β-ketoester (e.g., ethyl acetoacetate, 2.2 mmol), and a nitrogen source (e.g., ammonium acetate, 1.5 mmol).

  • Solvent and Catalyst: Add ethanol (2 mL) and a catalytic amount of glacial acetic acid (1-2 drops).[12]

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 120-140°C) for a specified time (e.g., 5-10 minutes).[12]

  • Workup: After cooling, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure. Partition the residue between a saturated aqueous NaHCO₃ solution and an organic solvent like dichloromethane.

  • Purification: Separate the layers, extract the aqueous layer, and combine the organic extracts. Wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 1,4-dihydropyridine product.

  • Aromatization: Dissolve the purified 1,4-dihydropyridine in a suitable solvent (e.g., methanol). Add an oxidizing agent (e.g., 1.1 equivalents of iodine) and reflux the mixture until the starting material is consumed (monitor by TLC).[12]

  • Final Purification: Cool the reaction mixture, remove the solvent, and perform an appropriate aqueous workup to remove the oxidant. Purify the resulting pyridine derivative by column chromatography or crystallization.[1]

General Protocol for a One-Step Bohlmann-Rahtz Pyridine Synthesis

This protocol utilizes acid catalysis to enable a one-step process.

  • Reaction Setup: To a solution of the enamine (1 equivalent) in a suitable solvent (e.g., a 5:1 mixture of toluene and acetic acid), add the ethynyl ketone (1 equivalent).[6]

  • Reaction: Heat the reaction mixture. The optimal temperature will depend on the substrates and catalyst used but is significantly lower than the uncatalyzed reaction.[6] Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or distillation to isolate the substituted pyridine.[1]

General Protocol for Kröhnke Pyridine Synthesis

This is a representative protocol and may need adjustment for different starting materials.[10]

  • Reaction Setup: To a solution of the α-pyridinium methyl ketone salt (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.0 mmol) in glacial acetic acid (10 mL), add ammonium acetate (10.0 mmol).

  • Reaction: Heat the reaction mixture at reflux (around 120°C) for 2-4 hours, monitoring the progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice water. The product may precipitate and can be collected by vacuum filtration.

  • Extraction: If the product does not precipitate, reduce the solvent volume and dissolve the residue in an organic solvent. Wash the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization.[10]

Visualizations

Troubleshooting_Workflow start Low Pyridine Yield check_conditions Investigate Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_catalyst Evaluate Catalyst Activity & Choice start->check_catalyst check_purity Verify Starting Material Purity start->check_purity optimize Optimize Conditions check_conditions->optimize new_catalyst Select/Activate New Catalyst check_catalyst->new_catalyst purify_reagents Purify Starting Materials check_purity->purify_reagents rerun Re-run Reaction optimize->rerun new_catalyst->rerun purify_reagents->rerun success Improved Yield rerun->success

Caption: A flowchart for systematically troubleshooting low yields in pyridine synthesis.

Catalyst_Selection_Logic start Need to Select a Catalyst for Pyridine Synthesis synthesis_type Identify Synthesis Type (Hantzsch, Bohlmann-Rahtz, etc.) start->synthesis_type hantzsch Hantzsch Synthesis synthesis_type->hantzsch Hantzsch bohlmann Bohlmann-Rahtz Synthesis synthesis_type->bohlmann Bohlmann-Rahtz krohnke Kröhnke Synthesis synthesis_type->krohnke Kröhnke hantzsch_cat Consider: - p-TSA (ultrasound) - γ-Al2O3 (solvent-free) - CAN (room temp) hantzsch->hantzsch_cat bohlmann_cat Consider: - Acetic Acid - Amberlyst-15 - Yb(OTf)3 / ZnBr2 bohlmann->bohlmann_cat krohnke_cat Often uses Acetic Acid as catalyst and solvent krohnke->krohnke_cat final_choice Select Catalyst Based on Substrate and Conditions hantzsch_cat->final_choice bohlmann_cat->final_choice krohnke_cat->final_choice

Caption: A decision tree for selecting a suitable catalyst based on the type of pyridine synthesis.

References

Validation & Comparative

A Comparative Analysis of 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine, a member of the biologically significant imidazo[4,5-b]pyridine class of heterocyclic compounds. Due to a notable lack of specific experimental data for this compound in publicly available research, this guide will focus on a comparative analysis of its broader chemical class and structurally similar compounds. This approach aims to provide a valuable framework for researchers interested in the potential therapeutic applications of this specific molecule by highlighting the established activities of its analogues.

The imidazo[4,5-b]pyridine scaffold is a purine isostere and is a core component of numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and kinase inhibitory properties. This guide will also draw comparisons with the well-studied 2-mercaptobenzimidazole scaffold, which shares structural similarities and is a key intermediate in the synthesis of proton pump inhibitors like omeprazole.

Data Presentation: Comparative Biological Activities

The following tables summarize the biological activities of various imidazo[4,5-b]pyridine and 2-mercaptobenzimidazole derivatives, providing a reference for the potential activities of this compound.

Table 1: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2,3-diaryl-3H-imidazo[4,5-b]pyridine (Compound 3f)K562 (Leukemia)9.2 (COX-2)[1]
MCF-7 (Breast)Moderate[1]
MDA-MB-468 (Breast)Moderate[1]
SaOS2 (Osteosarcoma)Moderate[1]
Novel imidazo[4,5-b]pyridine derivativesMCF-7 (Breast)0.63 - 1.32[2]
HCT116 (Colon)Significant Activity[2]
Imidazo[4,5-b]pyridine-based CDK9 inhibitorsVariousPotent Inhibition[3]

Table 2: Antimicrobial Activity of Imidazo[4,5-b]pyridine and 2-Mercaptobenzimidazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivativesBacillus cereusActive[4]
Escherichia coliLess Active[4]
Imidazo[4,5-b]pyridine analogues (2g, 2h, 4a, 4b)S. aureus, E. faecalis, C. albicans, C. parapsilosis4 - 8[5]
2-Mercaptobenzimidazole derivativesEscherichia coliModerate to High[6]
Staphylococcus aureusModerate to High[6]
S. epidermidisModerate to High[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design and replication of studies for evaluating the biological activity of this compound and its analogues.

Anticancer Activity Assessment: MTT Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Workflow:

MTT_Assay_Workflow A Cell Seeding (96-well plate) B Compound Treatment (Incubate 24-72h) A->B C Add MTT Reagent (Incubate 2-4h) B->C D Add Solubilization Solution (e.g., DMSO) C->D E Measure Absorbance (570 nm) D->E F Calculate IC50 E->F

MTT Assay Workflow

Protocol:

  • Cell Culture: Culture cancer cells in appropriate media and conditions.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]

Antimicrobial Activity Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

MIC_Workflow A Prepare Serial Dilutions of Compound in Broth B Inoculate with Bacterial Suspension A->B C Incubate (18-24h) B->C D Observe for Visible Growth C->D E Determine MIC D->E

MIC Determination Workflow

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Perform serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Signaling Pathway and Logical Relationships

Postulated Mechanism of Action for Anticancer Imidazo[4,5-b]pyridines

Many imidazo[4,5-b]pyridine derivatives exert their anticancer effects by inhibiting key cellular signaling pathways. One such pathway involves the inhibition of Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.

CDK_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK Cyclin-Dependent Kinases (CDKs) CDK->G1 Promotes Transition CellCycleArrest Cell Cycle Arrest Imidazopyridine Imidazo[4,5-b]pyridine Derivative Imidazopyridine->CDK Inhibition Apoptosis Apoptosis (Cell Death) Imidazopyridine->Apoptosis CellCycleArrest->Apoptosis

CDK Inhibition by Imidazo[4,5-b]pyridines

This diagram illustrates how imidazo[4,5-b]pyridine derivatives can inhibit CDKs, leading to cell cycle arrest and subsequently apoptosis in cancer cells.

Conclusion

While direct experimental data for this compound is currently limited, the extensive research on the broader imidazo[4,5-b]pyridine class and structurally related 2-mercaptobenzimidazoles provides a strong foundation for predicting its potential biological activities. The compiled data on anticancer and antimicrobial properties of its analogues suggest that this compound is a promising candidate for further investigation. The provided experimental protocols and pathway diagrams offer a roadmap for researchers to explore the therapeutic potential of this and other novel imidazo[4,5-b]pyridine derivatives. Further studies are warranted to elucidate the specific biological profile of this compound and to determine its potential as a lead compound in drug discovery.

References

Unveiling the Anticancer Potential of Novel Imidazopyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticancer activity of novel imidazopyridine derivatives against established alternatives. This document synthesizes experimental data, details key laboratory protocols, and visualizes complex biological pathways to offer an objective assessment of this promising class of compounds.

The quest for more effective and targeted cancer therapies has led to the exploration of diverse chemical scaffolds. Among these, imidazopyridine derivatives have emerged as a promising class of compounds with potent anticancer activities across a range of malignancies. These molecules have demonstrated the ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis. This guide presents a comparative analysis of the efficacy of several novel imidazopyridine derivatives, contrasting their performance with standard-of-care chemotherapeutic agents.

Comparative Anticancer Activity: A Quantitative Overview

The in vitro cytotoxic effects of novel imidazopyridine derivatives have been evaluated against a panel of human cancer cell lines, with their potency often benchmarked against established chemotherapeutic drugs. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined through various cell viability assays. The following table summarizes the IC50 values for several novel imidazopyridine derivatives and standard anticancer drugs, offering a direct comparison of their activity.

Compound/DrugCancer Cell LineCancer TypeIC50 (µM)
Novel Imidazopyridine Derivatives
Compound 6A375Melanoma<12
WM115Melanoma<12
HeLaCervical Cancer9.7 - 44.6
C188MCF-7Breast Cancer24.4
T47-DBreast Cancer23
AMDLNCaP C-81Prostate CancerData not quantified
DMELNCaP C-81Prostate CancerData not quantified
I-11NCI-H358 (KRAS G12C)Lung CancerData not quantified
11iA549Lung Cancer1.48
11pA549Lung Cancer1.92
HS-104MCF-7Breast Cancer1.2
HS-106MCF-7Breast Cancer<10
IP-5HCC1937Breast Cancer45
IP-6HCC1937Breast Cancer47.7
IP-7HCC1937Breast Cancer79.6
Standard Chemotherapeutic Drugs
DoxorubicinA375Melanoma>20[1]
HeLaCervical Cancer2.92[2]
MCF-7Breast Cancer2.50[2]
CisplatinMCF-7Breast Cancer10 - 20 (effective dose)[3]
LNCaPProstate Cancer~20-40
PaclitaxelA549Lung Cancer8.194[4]
H460Lung Cancer1.138[4]

Deciphering the Mechanism of Action: Key Signaling Pathways

Research indicates that novel imidazopyridine derivatives exert their anticancer effects by targeting fundamental signaling pathways that are often dysregulated in cancer. Two of the most prominent pathways identified are the PI3K/Akt/mTOR and the Wnt/β-catenin signaling cascades.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Several imidazopyridine derivatives have been shown to inhibit this pathway, often by targeting the ATP-binding site of PI3K.[5] This inhibition leads to a cascade of downstream effects, including the reduction of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR), ultimately resulting in cell cycle arrest and apoptosis.[5] For instance, the inhibition of this pathway by certain imidazopyridines has been linked to increased levels of the tumor suppressor p53 and the pro-apoptotic protein BAX.[5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 p53 p53 mTORC1->p53 CyclinB1 Cyclin B1 mTORC1->CyclinB1 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest G2/M Arrest CyclinB1->CellCycleArrest Imidazopyridine Imidazopyridine Derivatives Imidazopyridine->PI3K inhibits Wnt_Beta_Catenin_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex BetaCatenin_cyto β-catenin (cytoplasm) DestructionComplex->BetaCatenin_cyto promotes degradation BetaCatenin_nuc β-catenin (nucleus) BetaCatenin_cyto->BetaCatenin_nuc translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Proliferation Cell Proliferation & Migration TargetGenes->Proliferation Imidazopyridine Imidazopyridine Derivatives (e.g., C188) Imidazopyridine->BetaCatenin_cyto promotes degradation Experimental_Workflow Start Start: Novel Imidazopyridine Derivatives MTT MTT Assay (Cell Viability) Start->MTT IC50 Determine IC50 MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle WesternBlot Western Blot (Protein Expression) IC50->WesternBlot Mechanism Elucidate Mechanism of Action Apoptosis->Mechanism CellCycle->Mechanism WesternBlot->Mechanism End End: Lead Compound Identification Mechanism->End

References

The Evolving Landscape of Acid Suppression: A Comparative Analysis of Tenatoprazole and Established Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the proton pump inhibitor (PPI) Tenatoprazole, a therapeutic agent synthesized from 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine, reveals a distinct pharmacokinetic profile that may offer advantages in acid suppression compared to established drugs in its class. This guide provides a comprehensive comparison of Tenatoprazole with widely-used PPIs such as Omeprazole, Esomeprazole, Lansoprazole, Pantoprazole, and Rabeprazole, supported by available clinical data and a detailed look at the underlying experimental methodologies.

Mechanism of Action: A Shared Pathway to Gastric Acid Inhibition

Proton pump inhibitors, including Tenatoprazole and its counterparts, represent a cornerstone in the management of acid-related gastrointestinal disorders. Their therapeutic effect is rooted in the irreversible inhibition of the H+/K+ ATPase enzyme system, commonly known as the gastric proton pump, located in the secretory canaliculi of parietal cells in the stomach.[1][2] This enzyme is the final common pathway for gastric acid secretion.

The process begins with the PPI, a weak base, being absorbed and systematically distributed to the parietal cells. In the highly acidic environment of the secretory canaliculi, the PPI is protonated and converted into its active form, a sulfenamide cation. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase pump, leading to its irreversible inactivation.[2][3] By blocking this pump, PPIs effectively shut down the secretion of hydrogen ions into the gastric lumen, leading to a profound and prolonged reduction in stomach acid. The restoration of acid secretion is dependent on the synthesis of new H+/K+ ATPase pumps.[1]

PPI_Mechanism_of_Action cluster_blood Bloodstream cluster_parietal Parietal Cell cluster_cytoplasm Cytoplasm (Neutral pH) cluster_canaliculus Secretory Canaliculus (Acidic Environment) PPI_blood Inactive PPI (Pro-drug) PPI_cyto Inactive PPI PPI_blood->PPI_cyto Absorption PPI_active Active Sulfenamide (Cationic) PPI_cyto->PPI_active Acid-catalyzed Activation Pump H+/K+ ATPase (Proton Pump) PPI_active->Pump Irreversible Inhibition (Covalent Bond) H_K_exchange H+ Secretion K_ion K+ K_ion->Pump H_ion H+ H_ion->Pump

Figure 1. Mechanism of Action of Proton Pump Inhibitors.

Comparative Efficacy: An Analysis of Clinical Data

The primary measure of efficacy for PPIs is their ability to control intragastric pH and heal acid-related mucosal damage, such as erosive esophagitis (EE). Clinical studies have demonstrated that while all PPIs are effective, there are differences in their potency and duration of action.

Tenatoprazole is distinguished by its significantly longer plasma half-life, which is approximately seven times that of other PPIs.[4] This pharmacokinetic characteristic is attributed to its unique imidazopyridine ring structure, in contrast to the benzimidazole moiety of other PPIs.[4] The extended half-life of Tenatoprazole is theorized to translate into a more sustained and prolonged inhibition of acid secretion, particularly during the nighttime.[5]

DrugDosage24-hour Median pH% Time with pH > 4 (24-hour)% Time with pH > 4 (Night-time)Healing Rate of Erosive Esophagitis (8 weeks)
Tenatoprazole 40 mg4.6[2]57%[6]64.3%[2]Data from dedicated healing trials not as widely available as for other PPIs.
Esomeprazole 40 mg4.2[2]49%[6]46.8%[2]~90%
Omeprazole 20 mg---81.0%[7]
Lansoprazole 30 mg---90.7%[7]
Pantoprazole 40 mg---93.5%[7]
Rabeprazole 20 mg---94.6%[7]

Note: The data presented is a synthesis from multiple studies and may not be from direct head-to-head trials in all cases. Healing rates can vary based on the severity of esophagitis at baseline.

Studies directly comparing Tenatoprazole with Esomeprazole have shown that Tenatoprazole 40 mg provides more potent acid inhibition than Esomeprazole 40 mg, particularly during the night.[2] One study found the 24-hour median pH to be 4.6 for Tenatoprazole versus 4.2 for Esomeprazole.[2] The percentage of time the intragastric pH was maintained above 4 during the night was significantly higher for Tenatoprazole (64.3%) compared to Esomeprazole (46.8%).[2] Another study reported that over a 48-hour period, Tenatoprazole 40 mg achieved a better overall and night-time control of gastric pH than Esomeprazole 40 mg.[8]

While direct, large-scale clinical trials comparing Tenatoprazole to Omeprazole, Lansoprazole, Pantoprazole, and Rabeprazole are less prevalent in the literature, the existing data on these established PPIs show high rates of healing for erosive esophagitis after 8 weeks of treatment.[7] For instance, studies have reported 8-week healing rates of 93.5% for Pantoprazole and 94.6% for Rabeprazole in elderly patients with esophagitis.[7]

Experimental Protocols: A Closer Look at the Methodology

The evaluation of PPI efficacy relies on standardized and rigorous clinical trial methodologies. Key experimental protocols employed in the comparative studies of Tenatoprazole and other PPIs include:

1. Study Design:

  • Randomized, Double-Blind, Crossover/Parallel-Group Studies: To minimize bias, studies often employ a randomized, double-blind design where neither the participant nor the investigator knows which treatment is being administered. Crossover designs, where each participant receives all treatments in a random order with a washout period in between, are common for pharmacodynamic studies in healthy volunteers.[2][6] For larger efficacy trials in patients, a parallel-group design is typically used.

2. Participant Population:

  • Healthy Volunteers: For initial pharmacodynamic and pharmacokinetic assessments, healthy, often Helicobacter pylori-negative, volunteers are recruited.[2][6]

  • Patients with Erosive Esophagitis: For efficacy trials, patients with endoscopically confirmed erosive esophagitis, graded according to classifications like the Los Angeles (LA) Classification, are enrolled.[9]

3. Key Efficacy Endpoints:

  • 24-Hour Intragastric pH Monitoring: This is a standard method to assess the pharmacodynamic effect of antisecretory drugs.[10] A probe is placed in the stomach to continuously measure pH over a 24-hour period. Key parameters include the median 24-hour pH and the percentage of time the pH remains above a certain threshold (e.g., pH > 4), which is considered important for the healing of acid-related damage.[10]

  • Endoscopic Assessment of Healing: In patients with erosive esophagitis, the primary efficacy endpoint is often the rate of complete mucosal healing as confirmed by endoscopy after a defined treatment period (e.g., 4 or 8 weeks).[9]

4. Dosing and Administration:

  • PPIs are typically administered once daily, often before a meal, for a specified duration (e.g., 7 days for pharmacodynamic studies, 4-8 weeks for healing trials).[2][6][9]

Experimental_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Period cluster_assessment Efficacy Assessment Screening Patient Screening (e.g., Endoscopy for EE) Randomization Randomization Screening->Randomization Treatment_A Group A (e.g., Tenatoprazole 40mg) Randomization->Treatment_A Treatment_B Group B (e.g., Esomeprazole 40mg) Randomization->Treatment_B pH_Monitoring 24-Hour Intragastric pH Monitoring Treatment_A->pH_Monitoring Pharmacodynamic Sub-study Endoscopy_Final Final Endoscopy (Healing Assessment) Treatment_A->Endoscopy_Final Treatment_B->pH_Monitoring Treatment_B->Endoscopy_Final Data_Analysis Data Analysis (Comparison of Endpoints) pH_Monitoring->Data_Analysis Endoscopy_Final->Data_Analysis

Figure 2. Generalized Experimental Workflow for a PPI Clinical Trial.

Conclusion

The synthesis of Tenatoprazole from this compound has yielded a proton pump inhibitor with a distinct pharmacokinetic advantage—a prolonged plasma half-life. This translates to a more sustained control of intragastric pH, particularly during the night, as demonstrated in comparative studies with Esomeprazole. While all PPIs are highly effective in treating acid-related disorders, the unique properties of Tenatoprazole may offer a therapeutic benefit for patients who experience nocturnal acid breakthrough or require more consistent 24-hour acid suppression. Further large-scale, head-to-head clinical trials with other established PPIs would be beneficial to fully elucidate the clinical advantages of Tenatoprazole in the broader landscape of acid suppression therapy.

References

Cross-Validation of Biological Assay Results for Imidazopyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Imidazopyridines are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] Derivatives of the imidazopyridine scaffold have been developed for various therapeutic applications, including as anxiolytics, sedatives, anticancer, and anti-inflammatory agents.[1][3] This guide provides a comparative overview of biological assay results for several imidazopyridine compounds, focusing on their mechanisms of action and providing detailed experimental protocols to facilitate cross-validation of research findings.

Mechanisms of Action and Signaling Pathways

The diverse therapeutic effects of imidazopyridine compounds stem from their ability to modulate multiple signaling pathways. Notably, they are well-known for their interaction with the GABA-A receptor, but they also exhibit activity against various kinases and other cellular targets involved in cancer and inflammation.[1][4]

GABAergic Signaling

Several imidazopyridine derivatives, such as zolpidem and alpidem, function as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4][5][6] Binding of these compounds to the benzodiazepine site on the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in sedative and anxiolytic effects.[7][8] Zolpidem, for instance, shows a higher affinity for GABA-A receptors containing the α1 subunit.[9][10]

GABAA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre GABA_synapse GABA GABA_pre->GABA_synapse Release GABAAR GABA-A Receptor (Ligand-gated Cl- channel) GABA_synapse->GABAAR Binds Chloride Cl- Influx GABAAR->Chloride Opens Imidazopyridines Imidazopyridines (e.g., Zolpidem, Alpidem) Imidazopyridines->GABAAR Positive Allosteric Modulation Hyperpolarization Hyperpolarization (Inhibition of Action Potential) Chloride->Hyperpolarization Anticancer_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K STAT3 STAT3 RTK->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR GeneExpression Gene Expression (Proliferation, Survival, Angiogenesis) mTOR->GeneExpression STAT3->GeneExpression NFkB NF-κB NFkB->GeneExpression Imidazopyridines Imidazopyridine Derivatives Imidazopyridines->RTK Inhibit Imidazopyridines->PI3K Inhibit Imidazopyridines->STAT3 Inhibit Imidazopyridines->NFkB Inhibit Experimental_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_validation In Vivo Validation Compound_Synthesis Imidazopyridine Synthesis Cell_Viability Cell Viability Assays (e.g., MTT) Compound_Synthesis->Cell_Viability IC50 Determine IC50 Values Cell_Viability->IC50 Apoptosis_Assay Apoptosis Assays (Annexin V/PI) IC50->Apoptosis_Assay Western_Blot Western Blotting (Signaling Pathways) IC50->Western_Blot Kinase_Assay Kinase Inhibition Assays IC50->Kinase_Assay Xenograft Xenograft Models Apoptosis_Assay->Xenograft Western_Blot->Xenograft Kinase_Assay->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

References

In Vivo Therapeutic Effects of 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine Analogs in Preclinical Seizure Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Anticonvulsant Activity

The therapeutic efficacy of novel 5-methoxy-2-mercaptobenzimidazole derivatives was evaluated in a yohimbine-induced seizure model in rats. This model is a well-established method for screening potential anticonvulsant agents. The performance of these derivatives was compared against diazepam, a widely used benzodiazepine for treating seizures.

Quantitative Data Summary

The anticonvulsant effects were quantified by measuring the delay in the onset of clonic seizures and the reduction in the number of seizures over a 120-minute observation period. The data presented below is for the most potent of the tested 5-methoxy-2-mercaptobenzimidazole derivatives, herein referred to as "Compound 3b," as designated in the source study.

Parameter Compound 3b (2 mg/kg) Diazepam (2 mg/kg) Control (Yohimbine HCl only)
Mean Onset of Clonic Seizure (minutes) 110.33 ± 1.2[1]89.67 ± 1.45[1]30.17 ± 0.9[1]
Mean Number of Clonic Seizures (at 120 min) 1.33 ± 0.3[1]3.33 ± 0.3[1]10.17 ± 0.4[1]
Percentage Change in Number of Seizures (%) -86.9%[1]-67.2%[1]N/A

Table 1: Comparative anticonvulsant activity of Compound 3b and Diazepam in a yohimbine-induced seizure model in rats. Data is presented as mean ± standard error of the mean (SEM).[1]

Experimental Protocols

A detailed methodology is crucial for the replication and validation of scientific findings. The following protocol outlines the yohimbine-induced seizure model used to assess the anticonvulsant properties of the 5-methoxy-2-mercaptobenzimidazole derivatives and diazepam.

Yohimbine-Induced Seizure Model

Objective: To induce clonic seizures in rats using yohimbine hydrochloride to evaluate the anticonvulsant efficacy of test compounds.

Animals: Adult male Wistar rats weighing between 150-200g were used for the study. The animals were housed in standard laboratory conditions with free access to food and water, and a 12-hour light/dark cycle.

Procedure:

  • Animals were randomly divided into three groups: a control group, a diazepam-treated group, and a test compound-treated group (derivatives of 5-methoxy-2-mercaptobenzimidazole).

  • The test compounds and diazepam were administered intraperitoneally (i.p.) at a dose of 2 mg/kg. The control group received the vehicle.

  • Thirty minutes after the administration of the test compounds or vehicle, yohimbine hydrochloride was administered to all animals to induce seizures.

  • Immediately following the yohimbine administration, animals were placed in individual observation cages.

  • The latency to the onset of the first clonic seizure and the total number of clonic seizures were recorded for each animal over an observation period of 120 minutes.

  • The percentage change in the number of seizures for the treated groups was calculated relative to the control group.

Proposed Signaling Pathways

Understanding the mechanism of action is fundamental in drug development. Below are the proposed signaling pathways for the 5-methoxy-2-mercaptobenzimidazole derivatives (based on the active thiazolidinone moiety) and the established pathway for diazepam.

G cluster_0 Proposed Anticonvulsant Mechanism of Thiazolidinone Derivatives Thiazolidinone Thiazolidinone Derivative NMDA_R NMDA Receptor Thiazolidinone->NMDA_R Antagonism Non_NMDA_R Non-NMDA Receptor Thiazolidinone->Non_NMDA_R Antagonism Ca_Influx Decreased Ca2+ Influx NMDA_R->Ca_Influx Non_NMDA_R->Ca_Influx Neuronal_Excitability Reduced Neuronal Excitability Ca_Influx->Neuronal_Excitability Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect

Caption: Proposed mechanism of thiazolidinone derivatives.

G cluster_1 Mechanism of Action of Diazepam Diazepam Diazepam GABA_A_Receptor GABA-A Receptor Diazepam->GABA_A_Receptor Positive Allosteric Modulation Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens GABA GABA GABA->GABA_A_Receptor Binds Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Established mechanism of action for diazepam.

Experimental Workflow

The following diagram illustrates the workflow of the in vivo validation process.

G cluster_2 In Vivo Anticonvulsant Screening Workflow Animal_Acclimatization Animal Acclimatization Grouping Random Grouping Animal_Acclimatization->Grouping Compound_Admin Compound Administration (i.p.) Grouping->Compound_Admin Yohimbine_Admin Yohimbine HCl Administration Compound_Admin->Yohimbine_Admin 30 min Observation Seizure Observation (120 min) Yohimbine_Admin->Observation Data_Analysis Data Analysis Observation->Data_Analysis

Caption: Workflow for in vivo anticonvulsant screening.

References

Benchmarking the synthetic efficiency of different routes to imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry due to its structural analogy to purines, leading to a wide range of biological activities.[1][2][3] The development of efficient synthetic routes to access this heterocyclic system is crucial for the discovery and optimization of novel therapeutic agents. This guide provides an objective comparison of various synthetic strategies for the construction of the imidazo[4,5-b]pyridine ring system, supported by experimental data to benchmark their synthetic efficiency.

Comparison of Key Synthetic Routes

Several synthetic strategies have been developed to access the imidazo[4,5-b]pyridine nucleus. The choice of a particular route often depends on the desired substitution pattern, scalability, and considerations for green chemistry. Below is a summary of the most common and efficient methods, with quantitative data presented for comparison.

Synthetic Route Starting Materials Key Reagents/Catalysts Reaction Conditions Yield (%) Reaction Time Key Advantages Potential Drawbacks
Route 1: Condensation of Diaminopyridines 2,3-Diaminopyridine derivatives, Aldehydes/Carboxylic acidsOxidant (e.g., air, I2), or dehydrating agent (e.g., PPA)Thermal or microwave irradiation80-96%[4][5]3-24 h (conventional), <30 min (microwave)Readily available starting materials, simple procedure.Can require harsh conditions (high temperature, strong acids).
Route 2: Reductive Cyclization 2-Nitro-3-aminopyridine, Aldehydes/KetonesReducing agent (e.g., Na2S2O4, SnCl2, Zn/HCl)60-95°CGood to excellent (up to 93%)[6][7]1-24 hOne-pot procedure, good yields.Requires handling of nitro compounds and reducing agents.
Route 3: Palladium-Catalyzed Amidation 2-Chloro-3-aminopyridines, AmidesPd catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos)Reflux in t-butanol or 1,4-dioxane51-99%[8]Not specifiedHigh yields, allows for diverse substitutions at N1 and C2.Expensive catalyst and ligands, potential for metal contamination.
Route 4: One-Pot Tandem Synthesis 2-Chloro-3-nitropyridine, Primary amines, AldehydesZn/HCl (for reduction)80-85°C in H2O-IPAExcellent yields[9]~13 hGreen solvent system, one-pot procedure reduces purification steps.Multi-step one-pot reaction can be complex to optimize.
Route 5: Solid-Phase Synthesis Polymer-supported amines, 2,4-Dichloro-3-nitropyridine, AldehydesNa2S2O4 (for reduction)Room temperature to 80°C28-71% (overall)[10]Multi-day sequenceAmenable to library synthesis, simplified purification.Lower overall yields, requires specialized equipment.

Experimental Protocols

Route 1: Microwave-Assisted Condensation of 5-bromo-2,3-diaminopyridine and Benzaldehyde

This protocol describes a rapid, high-yield synthesis of a substituted imidazo[4,5-b]pyridine using microwave irradiation.[5]

Materials:

  • 5-bromo-2,3-diaminopyridine (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Glacial acetic acid (5-10 mL)

Procedure:

  • A mixture of 5-bromo-2,3-diaminopyridine (1 mmol) and the desired substituted aldehyde (1 mmol) is taken in glacial acetic acid (5-10 mL) in a round-bottom flask.

  • The reaction mixture is irradiated in a microwave synthesizer at a suitable power output and temperature for a period of 2-5 minutes.

  • The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The product is poured into crushed ice, and the resulting solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol to afford the pure 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine.

For a conventional heating approach, the same reaction mixture is refluxed for 3-4 hours.[5]

Route 2: One-Pot Reductive Cyclization from 2-nitro-3-aminopyridine

This one-pot method provides a straightforward synthesis of 3H-imidazo[4,5-b]pyridines through reductive cyclization.[6]

Materials:

  • 2-nitro-3-aminopyridine (1.0 mmol)

  • Various aldehydes (1.0 mmol)

  • N,N-Dimethylformamide (DMF) (4 mL)

  • 1 M aqueous Sodium dithionite (Na2S2O4) (3.0 mmol, 3 mL)

Procedure:

  • A mixture of 2-nitro-3-aminopyridine (1.0 mmol) and the appropriate aldehyde (1.0 mmol) is prepared in DMF (4 mL).

  • The mixture is treated with 1 M aqueous Na2S2O4 (3.0 mmol, 3 mL).

  • The reaction mixture is heated at 60°C for 24 hours.

  • After cooling, the mixture is filtered to remove any unreacted Na2S2O4.

  • The excess solvent from the filtrate is removed by high vacuum distillation.

  • The concentrated residue is washed with water (2 x 15 mL) and dried under reduced pressure to yield the desired product.

  • Further purification can be achieved by recrystallization from ethanol.

Route 4: One-Pot Tandem Synthesis in an Aqueous Medium

This environmentally friendly protocol describes a one-pot synthesis starting from 2-chloro-3-nitropyridine.[9]

Materials:

  • 2-chloro-3-nitropyridine (1 equiv)

  • Primary amine (1 equiv)

  • Water-Isopropyl alcohol (H2O-IPA) mixture (1:1)

  • Zinc dust (1 equiv)

  • Concentrated HCl (0.5 equiv)

  • Substituted aldehyde (1 equiv)

Procedure:

  • To a solution of 2-chloro-3-nitropyridine (1 equiv) in H2O-IPA (5 mL, 1:1), add the primary amine (1 equiv) and stir for 5 minutes at room temperature.

  • Heat the reaction mixture at 80°C for 2 hours.

  • After the initial reaction is complete (monitored by TLC), add Zn dust (1 equiv) and concentrated HCl (0.5 equiv) to the same reaction mixture.

  • Heat the mixture for 45 minutes at 80°C to facilitate the reduction of the nitro group.

  • Following the reduction, add the substituted aldehyde (1 equiv) to the reaction mixture and continue heating at 85°C for 10 hours.

  • After completion, the reaction mixture is worked up by extraction with an organic solvent and purified by column chromatography to yield the 3-(alkyl/aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthetic routes and the decision-making process in selecting a suitable method.

G General Synthetic Workflow for Imidazo[4,5-b]pyridines cluster_product Product A 2,3-Diaminopyridine R1 Route 1: Condensation A->R1 B 2-Nitro-3-aminopyridine R2 Route 2: Reductive Cyclization B->R2 C 2-Chloro-3-nitropyridine R3 Route 4: One-Pot Tandem C->R3 Re1 Aldehyde/Carboxylic Acid + Oxidant/Dehydrating Agent R1->Re1 Re2 Aldehyde/Ketone + Reducing Agent R2->Re2 Re3 Amine, Zn/HCl, Aldehyde R3->Re3 P Imidazo[4,5-b]pyridine Re1->P Re2->P Re3->P

Caption: Overview of common synthetic pathways to imidazo[4,5-b]pyridines.

G Decision Matrix for Route Selection cluster_rationale Rationale C1 High Yield? R_Pd Palladium-Catalyzed Amidation C1->R_Pd Yes C2 Green Chemistry? R_Tandem One-Pot Tandem Synthesis C2->R_Tandem Yes C3 Library Synthesis? R_Solid Solid-Phase Synthesis C3->R_Solid Yes C4 Cost-Effective? R_Condense Condensation C4->R_Condense Yes Ra1 Excellent yields, functional group tolerance R_Pd->Ra1 Ra2 Aqueous media, one-pot procedure R_Tandem->Ra2 Ra3 High-throughput synthesis, easy purification R_Solid->Ra3 Ra4 Inexpensive starting materials, simple setup R_Condense->Ra4

Caption: Decision-making framework for selecting a synthetic route.

References

Head-to-head comparison of antimicrobial activity with other heterocyclic agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, have emerged as a promising class of antimicrobials due to their diverse chemical structures and wide range of biological activities. This guide provides a head-to-head comparison of the antimicrobial activity of various nitrogen, oxygen, and sulfur-containing heterocyclic agents, supported by experimental data from peer-reviewed studies.

Comparative Antimicrobial Activity of Heterocyclic Agents

The antimicrobial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of selected heterocyclic derivatives against common Gram-positive and Gram-negative bacteria, as well as a fungal strain. Lower MIC values indicate greater antimicrobial potency.

Heterocyclic Agent ClassSpecific DerivativeTarget MicroorganismMIC (µg/mL)Reference
Nitrogen-Containing
PyrazoleCompound 3 Escherichia coli0.25[1]
PyrazoleCompound 4 Streptococcus epidermidis0.25[1]
PyrazoleHydrazone 21a Aspergillus niger2.9 - 7.8[2]
PyrazoleHydrazone 21a Gram-positive & Gram-negative bacteria62.5 - 125[2]
QuinolineCompound 6c Staphylococcus aureus0.018 - 0.061[3]
QuinolineCompound 24 Escherichia coli & S. aureus3.125[4]
QuinolineHybrid 7b Staphylococcus aureus2[5]
Oxygen-Containing
DihydroisocoumarinCompound 4 (chloro-derivative)Gram-positive & Gram-negative bacteria0.8 - 5.3[6]
Coumarin6′,7′-DihydroxybergamottinGram-positive & Gram-negative bacteria1.20 - 2.10 (mg/mL)[7]
CoumarinPeucedaninGram-positive & Gram-negative bacteria1.40 - 4.80 (mg/mL)[7]
Sulfur-Containing
ThiazoleBenzo[d]thiazole derivative 13 Staphylococcus aureus & E. coli50 - 75[8]
ThiazoleBenzo[d]thiazole derivative 14 Staphylococcus aureus & E. coli50 - 75[8]
ThiazoleCompound 37c Bacteria46.9 - 93.7[9]
ThiazoleCompound 37c Fungi5.8 - 7.8[9]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a crucial step in assessing the antimicrobial activity of a compound. The broth microdilution method is a widely accepted and standardized technique for this purpose.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13]

1. Preparation of Materials and Reagents:

  • Test Compound: Prepare a stock solution of the heterocyclic agent in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Microorganism: Use a fresh, pure culture of the test microorganism grown on an appropriate agar medium.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for bacteria. For fungi, RPMI-1640 medium is often employed.

  • 96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom plates are required.

  • Inoculum Preparation:

    • Pick several colonies of the test microorganism and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]

2. Assay Procedure:

  • Serial Dilutions:

    • Add 100 µL of sterile growth medium to all wells of the 96-well plate, except for the first column.

    • Add 200 µL of the test compound stock solution (at twice the highest desired test concentration) to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentration of the test compound and microorganisms.

  • Controls:

    • Positive Control (Growth Control): A well containing only the growth medium and the microbial inoculum.

    • Negative Control (Sterility Control): A well containing only the growth medium.

  • Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for most bacteria, or as appropriate for the specific microorganism.

3. Determination of MIC:

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

  • A reading mirror or a microplate reader can be used to facilitate the observation of growth.

Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the processes involved in antimicrobial drug discovery and evaluation, the following diagrams have been generated using Graphviz.

Antimicrobial_Screening_Workflow cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Mechanism of Action Studies Compound Heterocyclic Compound Library Screening High-Throughput Screening (e.g., Agar Diffusion) Compound->Screening Active_Inactive Identify Active vs. Inactive Compounds Screening->Active_Inactive MIC MIC Determination (Broth Microdilution) Active_Inactive->MIC Active Dose_Response Dose-Response Analysis MIC->Dose_Response MOA Target Identification (e.g., DNA Gyrase Assay) Dose_Response->MOA Pathway Cellular Pathway Analysis MOA->Pathway

Caption: Workflow for antimicrobial drug discovery and evaluation.

DNA_Gyrase_Inhibition DNA Relaxed Bacterial DNA Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase ADP ADP + Pi Gyrase->ADP Supercoiled_DNA Negatively Supercoiled DNA (Required for Replication) Gyrase->Supercoiled_DNA Inhibition Inhibition ATP ATP ATP->Gyrase Replication DNA Replication & Cell Division Supercoiled_DNA->Replication Heterocycle Heterocyclic Inhibitor (e.g., Quinolone, Pyrazole) Heterocycle->Gyrase

Caption: Mechanism of action of DNA gyrase inhibiting heterocycles.

References

Assessing the Drug-Likeness of Novel Imidazo[4,5-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its structural similarity to endogenous purines. This structural mimicry allows derivatives of this scaffold to interact with a wide array of biological targets, leading to their investigation in various therapeutic areas, including oncology and infectious diseases. This guide provides a comparative analysis of the drug-likeness of novel imidazo[4,5-b]pyridine derivatives, evaluating their physicochemical properties and metabolic stability against established therapeutic agents. The assessment of "drug-likeness" is a critical step in the early phases of drug discovery, helping to prioritize candidates with a higher probability of success in clinical development by predicting their oral bioavailability and metabolic fate.

Quantitative Comparison of Drug-Likeness Properties

The drug-likeness of a compound is often initially assessed using Lipinski's Rule of Five. This rule suggests that poor oral absorption or permeation is more likely when a compound violates two or more of the following criteria: a molecular weight (MW) of over 500 Daltons, a calculated octanol-water partition coefficient (logP) greater than 5, more than 5 hydrogen bond donors (HBD), and more than 10 hydrogen bond acceptors (HBA).[1] The following tables present a quantitative comparison of novel imidazo[4,5-b]pyridine derivatives against established kinase inhibitors, evaluating their adherence to these principles and other relevant physicochemical properties.

Table 1: Physicochemical Properties of Imidazo[4,5-b]pyridine Derivatives and Comparative Drugs

Compound ClassExample CompoundMolecular Weight ( g/mol )cLogPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's ViolationsReference
Imidazo[4,5-b]pyridine Derivative 1385.423.8250[2]
Derivative 2421.504.2160[2]
Derivative 3450.554.5170[2]
Dual FLT3/Aurora Kinase Inhibitor CCT241736493.44.1270[3][4]
Established Kinase Inhibitors Imatinib493.64.55100[5]
Crizotinib450.43.2160[5]
Alectinib482.64.8170[5]

Note: cLogP values are calculated estimations of the logarithm of the octanol-water partition coefficient.

Table 2: In Vitro ADMET Properties of Selected Imidazo[4,5-b]pyridine Derivatives

CompoundAssayResultInterpretationReference
CCT241736 Caco-2 Permeability18.6 x 10⁻⁶ cm/sHigh Permeability[3][6]
Human Liver Microsomal Stability (CLint)LowLow Clearance[4]
Mouse Liver Microsomal Stability (CLint)HighHigh Clearance[4]
CYP Inhibition (various isoforms)IC₅₀ > 10 µMLow potential for drug-drug interactions[3][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are protocols for key assays used in the assessment of drug-likeness.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.[7]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol containing an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Prepare the incubation mixture by adding the phosphate buffer, liver microsomes, and test compound to a 96-well plate. The final concentration of the test compound is typically 1 µM.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile with an internal standard.[8]

  • Seal the plate and vortex to mix.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The shake-flask method is the traditional and a reliable method for the experimental determination of logP.[9]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., phosphate buffer pH 7.4, pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in either water/buffer or n-octanol.

  • Add equal volumes of the n-octanol and aqueous phase to a glass vial.

  • Add the test compound to the vial at a concentration that is detectable in both phases.

  • Securely cap the vial and shake it for a sufficient time to allow for equilibrium to be reached (e.g., 1-24 hours).

  • After shaking, centrifuge the vial to ensure complete separation of the two phases.[10]

  • Carefully collect an aliquot from both the n-octanol and aqueous layers.

  • Quantify the concentration of the test compound in each aliquot using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[11]

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound and control compounds (e.g., high and low permeability standards)

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for approximately 21 days to allow for differentiation into a confluent monolayer with tight junctions.[12]

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with transport buffer.

  • Add the test compound (typically at a concentration of 10 µM) to the apical (donor) side of the monolayer. The basolateral (receiver) side contains fresh transport buffer.[11]

  • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated. To assess active efflux, the transport can also be measured from the basolateral to the apical side, and an efflux ratio can be determined.[12]

Signaling Pathways and Experimental Workflows

The biological activity of imidazo[4,5-b]pyridine derivatives is often attributed to their ability to inhibit key signaling proteins. Understanding these pathways is crucial for rational drug design and development.

Targeted Signaling Pathways

Many imidazo[4,5-b]pyridine derivatives have been developed as inhibitors of protein kinases, which are critical regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many cancers. Additionally, some derivatives target bromodomain and extra-terminal (BET) proteins, which are epigenetic readers involved in gene transcription.

Signaling_Pathways cluster_kinase Kinase Inhibition cluster_bet BET Inhibition Aurora Kinase Aurora Kinase Mitotic Progression Mitotic Progression Aurora Kinase->Mitotic Progression regulates CDK9 CDK9 Transcriptional Elongation Transcriptional Elongation CDK9->Transcriptional Elongation regulates FLT3 FLT3 Cell Proliferation & Survival Cell Proliferation & Survival FLT3->Cell Proliferation & Survival promotes Cancer Cell Division Cancer Cell Division Mitotic Progression->Cancer Cell Division Oncogene Expression Oncogene Expression Transcriptional Elongation->Oncogene Expression Leukemia Progression Leukemia Progression Cell Proliferation & Survival->Leukemia Progression Imidazo_Kinase Imidazo[4,5-b]pyridine Kinase Inhibitor Imidazo_Kinase->Aurora Kinase Imidazo_Kinase->CDK9 Imidazo_Kinase->FLT3 BET Proteins (BRD4) BET Proteins (BRD4) Chromatin Chromatin BET Proteins (BRD4)->Chromatin binds to acetylated histones Oncogene Transcription (e.g., MYC) Oncogene Transcription (e.g., MYC) Chromatin->Oncogene Transcription (e.g., MYC) enables Tumor Growth Tumor Growth Oncogene Transcription (e.g., MYC)->Tumor Growth Imidazo_BET Imidazo[4,5-b]pyridine BET Inhibitor Imidazo_BET->BET Proteins (BRD4) displaces from chromatin Drug_Likeness_Workflow Start Start Novel Compound Novel Compound Start->Novel Compound In Silico Prediction In Silico Prediction Novel Compound->In Silico Prediction Lipinski's Rules, ADMET Prediction In Vitro Assays In Vitro Assays In Silico Prediction->In Vitro Assays Prioritize Candidates Data Analysis Data Analysis In Vitro Assays->Data Analysis LogP, Stability, Permeability Decision Decision Data Analysis->Decision Compare to Benchmarks Lead Optimization Lead Optimization Decision->Lead Optimization Favorable Profile Stop Stop Decision->Stop Unfavorable Profile

References

Safety Operating Guide

Essential Safety and Operational Guide for 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for handling 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine, a chemical compound requiring careful management in a laboratory setting. The following procedures are based on best practices for handling similar chemical structures and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. Engineering controls, such as a chemical fume hood, should be the primary method of exposure control, supplemented by the following PPE:

Protection TypeSpecific EquipmentStandard/Notes
Eye/Face Protection Chemical splash goggles or safety glasses. A face shield is recommended if there is a splash hazard.Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat or other protective clothing to prevent skin exposure.Gloves should be inspected before use and removed carefully to avoid skin contamination.[1] Double gloving is recommended.[2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required if ventilation is inadequate, dust is generated, or irritation symptoms are experienced.[1] Surgical masks offer little to no protection from chemical exposure.[2]
Body Protection Long-sleeved, seamless gown.To protect the body from potential contamination.[3]
Head and Hair Head and hair covers.To protect against hazardous residue.[3]

Operational Plan: Step-by-Step Handling Guidance

This procedural workflow outlines the safe handling, use, and disposal of this compound.

1. Preparation and Handling:

  • Ventilation: Always handle the powder and prepare solutions in a well-ventilated area, preferably within a certified chemical fume hood to control airborne levels.[1]

  • Donning PPE: Before handling the compound, put on all required PPE as specified in the table above.

  • Handling: Avoid direct contact with skin and eyes. Prevent the formation of dust when handling the solid form. Do not eat, drink, or smoke in the handling area.[1][4][5]

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the laboratory.[1][4][5]

2. Spill and Decontamination Procedures:

  • Spill Containment: In case of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated.

  • Cleanup: Wearing full PPE, gently sweep or vacuum the solid material to avoid creating dust. Place the collected material into a suitable, labeled container for hazardous waste disposal.[5]

  • Surface Decontamination: Decontaminate work surfaces effectively. After the required contact time, rinse the surface with water.

Disposal Plan

Waste containing this compound must be managed as hazardous chemical waste and segregated properly.

  • Trace Waste: Items with minimal residual contamination (less than 3% by weight), such as used gloves, gowns, and wipes, should be disposed of in designated yellow chemotherapy waste containers for incineration.[1]

  • Bulk Waste: Grossly contaminated items, unused or expired product, and materials used to clean up spills are considered "bulk" waste and must be disposed of in accordance with approved waste disposal plant procedures.[4][5][6]

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Don PPE Don PPE Weigh Compound Weigh Compound Don PPE->Weigh Compound Prepare Fume Hood Prepare Fume Hood Prepare Fume Hood->Don PPE Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Decontaminate Surfaces Decontaminate Surfaces Prepare Solution->Decontaminate Surfaces Dispose Bulk Waste Dispose Bulk Waste Prepare Solution->Dispose Bulk Waste Doff PPE Doff PPE Decontaminate Surfaces->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Dispose Trace Waste Dispose Trace Waste Doff PPE->Dispose Trace Waste

Caption: Procedural workflow for safe handling of the compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Mercapto-5-methoxyimidazole[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
2-Mercapto-5-methoxyimidazole[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.